molecular formula C24H48O2 B087604 Lauryl Laurate CAS No. 13945-76-1

Lauryl Laurate

Cat. No.: B087604
CAS No.: 13945-76-1
M. Wt: 368.6 g/mol
InChI Key: CYUUZGXOQDCCGH-UHFFFAOYSA-N
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Description

Lauryl laurate (CAS 13945-76-1), chemically known as dodecyl dodecanoate, is a low molecular weight, wax-like ester of lauryl alcohol and lauric acid, typically derived from plant sources such as coconut and palm oils . This compound is characterized by its low melting point of 23°C to 30°C, which allows it to transition from a solid to a liquid rapidly upon contact with the skin, providing instant glide in topical formulations . Its structure as a mono-ester of fatty acids makes it a versatile subject for research in green chemistry, particularly in the development of sustainable alternatives to synthetic polymers and silicones . In the realm of material science and engineering, this compound's unique physical properties are being explored for advanced applications. Its waxy nature and defined melting profile make it an excellent candidate for use as a fugitive agent in the fabrication of self-healing materials. Researchers are investigating its utility in creating microvascular networks within polymer matrices, which can be filled with healing agents to enable autonomous repair of materials . Furthermore, studies into similar laurate compounds highlight their potential as green biolubricant additives, demonstrating improved friction and wear performance . For pharmaceutical and biomedical research, this compound serves as a valuable agent in topical and transdermal drug delivery systems. Its emollient properties and ability to reduce the greasy feel of oil-based solutions make it an ideal excipient for creams, ointments, and lotions . Researchers are examining its mechanism of action in enhancing the penetration of active pharmaceutical ingredients (APIs) by interacting with the skin's lipid barrier, thereby potentially improving the bioavailability of therapeutic agents . Its capacity to help bioactive ingredients better integrate with the skin's surface and its role as a skin-penetrating agent in anhydrous systems are of significant interest for formulation scientists . The compound is also a focus in the optimization of synthetic pathways, with emerging research emphasizing enzymatic synthesis using lipases. This approach aims to provide a more sustainable and efficient alternative to traditional chemical esterification, offering higher selectivity and milder reaction conditions in line with the principles of green chemistry . Key Properties for Research: * Chemical Formula: C 24 H 48 O 2 * Molecular Weight: 368.6 g/mol * Melting Point: 23° - 30°C (73° - 86°F) * Appearance: Off-white to pale yellow waxy solid * Solubility: Oil-soluble This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for application in human or veterinary clinical products.

Properties

IUPAC Name

dodecyl dodecanoate
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InChI

InChI=1S/C24H48O2/c1-3-5-7-9-11-13-15-17-19-21-23-26-24(25)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CYUUZGXOQDCCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O2
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DSSTOX Substance ID

DTXSID6065684
Record name Lauryl laurate
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Molecular Weight

368.6 g/mol
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CAS No.

13945-76-1
Record name Lauryl laurate
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Record name Dodecanoic acid, dodecyl ester
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Record name LAURYL LAURATE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Lauryl Laurate from Lauryl Alcohol and Lauric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl laurate, a monoester of lauryl alcohol and lauric acid, is a valuable compound with widespread applications in the pharmaceutical, cosmetic, and food industries as an emollient, thickener, and stabilizer.[1] This technical guide provides a comprehensive overview of the synthesis of this compound through the direct esterification of lauryl alcohol and lauric acid. It details various catalytic methodologies, including enzymatic and acid-catalyzed reactions, and presents a comparative analysis of their efficiencies. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathways and experimental workflows to serve as a practical resource for researchers and professionals in drug development and related fields.

Introduction

This compound (dodecyl dodecanoate) is a wax-like ester known for its desirable physicochemical properties, including a low melting point and a smooth, non-greasy feel, making it an excellent excipient in topical drug delivery systems and a functional ingredient in various formulations.[2][3] The synthesis of this compound is primarily achieved through the esterification of lauryl alcohol with lauric acid, a reaction that can be catalyzed by various means to enhance its rate and yield.[1] The choice of catalyst and reaction conditions significantly impacts the efficiency, selectivity, and environmental footprint of the synthesis process. This guide explores the core methodologies for this compound synthesis, providing the necessary technical details for its laboratory-scale preparation and purification.

Chemical Reaction and Mechanism

The fundamental reaction for the synthesis of this compound is the Fischer-Speier esterification, a condensation reaction between a carboxylic acid (lauric acid) and an alcohol (lauryl alcohol) in the presence of an acid catalyst. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the ester product.[4]

Reaction:

Lauric Acid + Lauryl Alcohol ⇌ this compound + Water

The mechanism involves the protonation of the carbonyl oxygen of lauric acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen atom of lauryl alcohol then attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, a proton is transferred from the hydroxyl group of the alcohol to one of the hydroxyl groups of the intermediate, forming a good leaving group (water). The elimination of water and deprotonation of the remaining carbonyl oxygen yield the final ester product, this compound, and regenerate the acid catalyst.[4]

Catalytic Methodologies

The synthesis of this compound can be effectively achieved using both enzymatic and chemical catalysts. Each approach offers distinct advantages and disadvantages in terms of reaction conditions, selectivity, and environmental impact.

Enzymatic Synthesis

Lipases are widely used as biocatalysts for the esterification of fatty acids and alcohols due to their high selectivity, mild reaction conditions, and reduced environmental impact. The enzymatic synthesis of this compound typically employs immobilized lipases to facilitate catalyst recovery and reuse.

A kinetic study on the esterification of lauric acid with lauryl alcohol has been conducted using commercial porcine pancreatic lipase (B570770) (PPL) in the form of cross-linked enzyme crystals (CLEC).[5] The reaction kinetics were found to conform to a Ping-Pong Bi-Bi mechanism with inhibition by the alcohol.[5] The study also highlighted that the esterification is favored in hydrophobic solvents.[5]

Acid-Catalyzed Synthesis

Traditional acid catalysis remains a prevalent method for ester synthesis. Both homogeneous and heterogeneous acid catalysts can be employed for the production of this compound.

Homogeneous Catalysis: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective homogeneous catalysts.[6] However, their use presents challenges in terms of catalyst separation, product purification, and equipment corrosion.[6]

Heterogeneous Catalysis: Solid acid catalysts offer a more environmentally friendly alternative to homogeneous catalysts as they can be easily separated from the reaction mixture and potentially reused. Various solid acid catalysts, such as ion-exchange resins and sulfonated resins, have been investigated for fatty acid esterification.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using both enzymatic and acid-catalyzed approaches.

Enzymatic Synthesis using Porcine Pancreatic Lipase (PPL)

This protocol is based on the kinetic study of this compound synthesis by Gogoi et al.[5]

Materials:

  • Lauric Acid

  • Lauryl Alcohol

  • Porcine Pancreatic Lipase (PPL)

  • Glutaraldehyde (for cross-linking, if preparing CLECs)

  • Hydrophobic organic solvent (e.g., hexane, isooctane)

  • Buffer solution (e.g., phosphate (B84403) buffer) for enzyme preparation

Procedure:

  • Enzyme Preparation (CLECs): If using cross-linked enzyme crystals, prepare them by precipitating the enzyme from an aqueous solution and then cross-linking with glutaraldehyde. Wash the CLECs to remove excess cross-linking agent.

  • Reaction Setup: In a sealed reaction vessel, dissolve lauric acid (e.g., 200 mM) and lauryl alcohol (e.g., 350 mM) in a suitable hydrophobic solvent.

  • Initiation of Reaction: Add the prepared PPL catalyst (e.g., 0.03 g/mL) to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 40°C) with continuous agitation.

  • Monitoring the Reaction: Periodically withdraw samples from the reaction mixture to determine the conversion of lauric acid. This can be done using techniques such as titration to measure the decrease in acid value or chromatographic methods (GC or HPLC) to quantify the formation of this compound.

  • Termination and Product Isolation: Once the desired conversion is achieved, separate the enzyme catalyst from the reaction mixture by filtration or centrifugation.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by washing with a dilute alkaline solution to remove any remaining lauric acid, followed by washing with water to neutrality. Final purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.

Acid-Catalyzed Synthesis (Fischer Esterification)

This protocol is a general procedure for Fischer esterification and can be adapted for this compound synthesis.

Materials:

  • Lauric Acid

  • Lauryl Alcohol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA)

  • Anhydrous Toluene or Hexane (as solvent and for azeotropic removal of water)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine lauric acid, lauryl alcohol (typically in a slight excess, e.g., 1.2 equivalents), and a suitable solvent like toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with the solvent and collected in the Dean-Stark trap.

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by analyzing aliquots using TLC, GC, or by determining the acid value.

  • Work-up: Once the reaction is complete (no more water is collected or the acid value is constant), cool the reaction mixture to room temperature.

  • Neutralization and Washing: Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by vacuum distillation or recrystallization to obtain a high-purity product.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of this compound and similar esters, providing a basis for comparison of different catalytic systems.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

CatalystReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction TimeConversion/Yield (%)Reference
Porcine Pancreatic Lipase (CLEC)Lauric Acid, Lauryl Alcohol1:1.75407 daysHigh Conversion[5]
High p-toluenesulfonate content diphenylamine (B1679370) and terephthalaldehyde (B141574) resinMethyl Laurate, 1-Dodecanol1:1.511024 h98% (Yield)[7]
Ru–(0.026)MoOx/TiO₂Lauric Acid, Dodecan-1-ol-130-150-Esterification observed[8]

Table 2: Optimization of Reaction Conditions for Lauric Acid Esterification (synthesis of Methyl Laurate)

CatalystParameter VariedRangeOptimal ConditionConversion/Yield (%)Reference
[Hnmp]HSO₄Molar Ratio (Methanol:Lauric Acid)1:1 to 9:16:196.77%[6]
[Hnmp]HSO₄Temperature (°C)55-707097.11%[6]
[Hnmp]HSO₄Catalyst Amount (wt%)-595.85%[6]
[Hnmp]HSO₄Reaction Time (h)-297.41%[6]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

G cluster_reaction Fischer Esterification Signaling Pathway lauric_acid Lauric Acid protonated_la Protonated Lauric Acid lauric_acid->protonated_la + H+ (Catalyst) lauryl_alcohol Lauryl Alcohol tetrahedral_int Tetrahedral Intermediate protonated_la->tetrahedral_int + Lauryl Alcohol protonated_int Protonated Intermediate tetrahedral_int->protonated_int Proton Transfer lauryl_laurate This compound protonated_int->lauryl_laurate - H2O lauryl_laurate->lauryl_laurate - H+ (Catalyst Regen) water Water catalyst H+ catalyst_regen H+

Caption: Fischer Esterification Signaling Pathway for this compound Synthesis.

G cluster_workflow Generalized Experimental Workflow for this compound Synthesis reactants Lauric Acid + Lauryl Alcohol mixing Mixing with Solvent & Catalyst reactants->mixing reaction Heating under Reflux / Agitation mixing->reaction workup Cooling & Quenching reaction->workup separation Phase Separation & Washing workup->separation drying Drying of Organic Phase separation->drying purification Solvent Removal & Purification drying->purification product Pure this compound purification->product

Caption: Generalized Experimental Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound from lauryl alcohol and lauric acid is a well-established process that can be achieved through various catalytic methods. Enzymatic synthesis offers a green and selective route, while acid-catalyzed methods, particularly with heterogeneous catalysts, provide efficient and scalable alternatives. The choice of methodology depends on the desired scale of production, purity requirements, and environmental considerations. This guide has provided a detailed overview of the key synthetic strategies, offering practical experimental protocols and comparative data to aid researchers in the successful synthesis and purification of this compound for applications in drug development and other scientific endeavors. Further research into novel and more efficient catalytic systems will continue to enhance the sustainable production of this valuable ester.

References

The Core Mechanism of Lauryl Laurate as a Skin Emollient: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lauryl laurate, the ester of lauryl alcohol and lauric acid, is a widely utilized wax-like emollient in cosmetic and dermatological formulations.[1][2][3][4] Its primary mechanism of action as a skin emollient revolves around its ability to form a non-greasy, protective film on the stratum corneum.[1][5] This film serves a dual purpose: it acts as an occlusive agent to retard transepidermal water loss (TEWL), thereby increasing skin hydration, and it imparts a smooth, soft feel to the skin by lubricating its surface. While direct quantitative data from clinical trials specifically investigating this compound is limited in the public domain, its emollient properties can be inferred from its chemical structure as a long-chain wax ester and the known benefits of its constituent molecules, lauric acid and lauryl alcohol. This guide synthesizes the available information to provide a comprehensive technical overview of its core mechanism of action, supported by representative experimental protocols and data presentation frameworks.

Physicochemical Properties and Synthesis

This compound (C24H48O2) is a waxy solid at room temperature with a low melting point, allowing it to melt upon contact with the skin.[2][3] This property contributes to its desirable sensory profile, providing an instant glide and a non-greasy after-feel.[2][3] It is synthesized through the esterification of lauryl alcohol with lauric acid, both of which can be derived from natural sources such as coconut or palm oil.[1]

PropertyValue/DescriptionSource
Chemical Name Dodecyl dodecanoate[1]
CAS Number 13945-76-1[1]
Molecular Formula C24H48O2[1]
Appearance White to slightly yellowish waxy solid or semi-solid[1]
Solubility Oil Soluble[2]
Melting Point 23-30°C[2]

Core Mechanism of Action as a Skin Emollient

The emollient effect of this compound is primarily a surface-level, biophysical phenomenon rather than a complex biochemical pathway. It can be understood through two key actions: occlusion and lubrication.

Occlusion and Barrier Support

Upon application, this compound forms a thin, hydrophobic film on the surface of the stratum corneum.[1] This film acts as a physical barrier that impedes the evaporation of water from the skin, a process known as transepidermal water loss (TEWL). By reducing TEWL, the skin is able to retain more moisture within the stratum corneum, leading to increased hydration and a more supple appearance.[6][7][8][9][10] This occlusive property is characteristic of many wax esters used in dermatology and cosmetics.[11][12]

The contribution of lauric acid, a component of this compound, may also play a role in supporting the skin's natural barrier function. Some studies suggest that certain fatty acids can be incorporated into the lipid matrix of the stratum corneum, although it is important to note that this has not been specifically demonstrated for this compound itself.

cluster_0 Stratum Corneum Corneocytes Corneocytes Lipid Matrix Lipid Matrix This compound This compound Occlusive Film Occlusive Film This compound->Occlusive Film Forms Occlusive Film->Lipid Matrix Covers Reduced TEWL Reduced TEWL Occlusive Film->Reduced TEWL Leads to Increased Hydration Increased Hydration Reduced TEWL->Increased Hydration Results in cluster_0 Measurements Subject Recruitment Subject Recruitment Acclimatization Acclimatization Subject Recruitment->Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements Product Application Product Application Baseline Measurements->Product Application Skin Hydration (Corneometer) Skin Hydration (Corneometer) Baseline Measurements->Skin Hydration (Corneometer) TEWL (Tewameter) TEWL (Tewameter) Baseline Measurements->TEWL (Tewameter) Post-Application Measurements Post-Application Measurements Product Application->Post-Application Measurements Data Analysis Data Analysis Post-Application Measurements->Data Analysis Post-Application Measurements->Skin Hydration (Corneometer) Post-Application Measurements->TEWL (Tewameter)

References

Dodecyl Dodecanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Physicochemical Properties, Synthesis, and Potential Applications of a Key Long-Chain Ester

Dodecyl dodecanoate (B1226587), also known by its common name lauryl laurate, is a saturated wax ester formed from the esterification of dodecanoic acid (lauric acid) and dodecan-1-ol (dodecyl alcohol). As a long-chain fatty acid ester, it possesses distinct physical and chemical properties that make it a compound of interest in various scientific and industrial fields, including cosmetics, materials science, and potentially, drug delivery and formulation. This technical guide provides a detailed examination of dodecyl dodecanoate, focusing on its core properties, experimental protocols for its synthesis and analysis, and its emerging relevance in pharmaceutical sciences.

Core Physicochemical Properties

The physicochemical characteristics of dodecyl dodecanoate are fundamental to its application and behavior in various systems. These properties are summarized in the table below, providing a clear reference for researchers.

PropertyValue
Molecular Formula C₂₄H₄₈O₂
Molecular Weight 368.64 g/mol
CAS Number 13945-76-1
Appearance Off-white waxy solid[1]
Melting Point 25.00 - 27.00 °C[1][2]
Boiling Point 414.00 to 415.00 °C (estimated)[2]
Density 0.860 ± 0.06 g/ml[1]
Solubility Insoluble in water; Soluble in alcohol and oils[1][2]
Synonyms This compound, Dodecanoic acid, dodecyl ester, Dodecyl laurate, Lauric acid, dodecyl ester[3]

Experimental Protocols

The synthesis and analysis of dodecyl dodecanoate can be achieved through various established laboratory methods. The following sections detail common experimental protocols.

Synthesis of Dodecyl Dodecanoate

1. Fischer Esterification (Chemical Synthesis)

This classic method involves the acid-catalyzed reaction between dodecanoic acid and dodecanol (B89629).

  • Materials: Dodecanoic acid, dodecanol, a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and a non-polar solvent for azeotropic water removal (e.g., toluene).

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of dodecanoic acid and dodecanol in toluene.

    • Add a catalytic amount of sulfuric acid.

    • Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a wash of saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude dodecyl dodecanoate, which can be further purified by recrystallization or column chromatography.[4][5]

G Fischer Esterification Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Setup cluster_workup Workup & Purification dodecanoic_acid Dodecanoic Acid reflux Heat to Reflux with Dean-Stark Trap dodecanoic_acid->reflux dodecanol Dodecanol dodecanol->reflux catalyst H₂SO₄ (catalyst) catalyst->reflux solvent Toluene solvent->reflux neutralization Neutralize with NaHCO₃ reflux->neutralization Reaction Completion extraction Separatory Funnel Extraction neutralization->extraction drying Dry over Na₂SO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization/Chromatography) evaporation->purification product Pure Dodecyl Dodecanoate purification->product

Fischer Esterification Workflow for Dodecyl Dodecanoate Synthesis.

2. Lipase-Catalyzed Esterification (Enzymatic Synthesis)

This method offers a greener alternative with milder reaction conditions and higher selectivity.

  • Materials: Dodecanoic acid, dodecanol, and an immobilized lipase (B570770) (e.g., from Candida antarctica).

  • Procedure:

    • Combine dodecanoic acid and dodecanol in a suitable reaction vessel, typically in a 1:1 to 1:1.2 molar ratio.

    • Add the immobilized lipase (5-10% w/w of total substrates).

    • The reaction can be run solvent-free or in a non-polar organic solvent.

    • Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant stirring.

    • To drive the reaction to completion, remove the water produced, either by conducting the reaction under vacuum or by adding molecular sieves.

    • Monitor the reaction by analyzing the fatty acid content via titration or GC.

    • Once the desired conversion is achieved, separate the enzyme by filtration.

    • If a solvent was used, remove it under reduced pressure.

    • Wash the crude product with a dilute alkaline solution to remove unreacted fatty acids, followed by a water wash to neutrality.

    • Dry the final product over an anhydrous salt like sodium sulfate.[4][6][7]

Analytical Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of dodecyl dodecanoate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Dissolve the sample in a suitable volatile organic solvent.

  • Typical GC Conditions:

    • Column: A non-polar capillary column is typically used.

    • Injector Temperature: 250-300°C.

    • Oven Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to elute the high-boiling point ester.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of a long-chain ester.

2. Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR is used to identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., KBr) or as a KBr pellet.

  • Expected Absorptions:

    • A strong C=O stretching vibration of the ester group around 1740 cm⁻¹.

    • Strong C-H stretching vibrations from the long alkyl chains in the 2850-2960 cm⁻¹ region.

    • A C-O stretching band in the 1150-1250 cm⁻¹ region.[6]

G Analytical Workflow for Dodecyl Dodecanoate cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation sample Dodecyl Dodecanoate Sample dissolve Dissolve in Solvent (for GC-MS) sample->dissolve prepare_film Prepare KBr Pellet/Film (for FT-IR) sample->prepare_film gcms GC-MS Analysis dissolve->gcms ftir FT-IR Analysis prepare_film->ftir mass_spectrum Mass Spectrum: Molecular Ion Peak & Fragmentation Pattern gcms->mass_spectrum ir_spectrum IR Spectrum: C=O, C-H, C-O Stretching Vibrations ftir->ir_spectrum conclusion Structural Confirmation & Purity Assessment mass_spectrum->conclusion ir_spectrum->conclusion

Workflow for the Analysis of Dodecyl Dodecanoate.

Relevance in Drug Development and Biological Activity

While direct research on the biological activity of dodecyl dodecanoate is limited, its constituent molecules and the broader class of wax esters suggest potential areas of interest for drug development professionals.

Potential as a Formulation Excipient

The lipophilic nature and solid-state properties of dodecyl dodecanoate make it a candidate for use in advanced drug delivery systems. Similar long-chain esters are utilized in the formulation of:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers with a solid lipid core. Dodecyl dodecanoate could serve as the solid lipid matrix, encapsulating hydrophobic drugs to enhance their bioavailability and provide controlled release.

  • Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids. This creates imperfections in the crystal lattice, which can lead to higher drug loading capacity and reduced drug expulsion during storage compared to SLNs.[8]

Potential for Biological Activity and Signaling Pathway Modulation

The biological activity of dodecyl dodecanoate has not been extensively studied. However, its hydrolysis in vivo would release dodecanoic acid (lauric acid) and dodecanol, both of which have known biological effects.

Notably, lauric acid has been shown to modulate the Toll-like receptor-4 (TLR4) signaling pathway . Saturated fatty acids like lauric acid can act as agonists for TLR4, leading to the activation of downstream signaling cascades involving MyD88 and PI3K/AKT. This activation can induce the expression of inflammatory mediators. This suggests that dodecyl dodecanoate, as a metabolic precursor to lauric acid, could potentially influence inflammatory responses through this pathway.[9]

G Potential Lauric Acid-Mediated TLR4 Signaling lauric_acid Lauric Acid (from Dodecyl Dodecanoate hydrolysis) tlr4 TLR4 lauric_acid->tlr4 activates myd88 MyD88 tlr4->myd88 pi3k_akt PI3K/AKT Pathway tlr4->pi3k_akt nfkb NF-κB Activation myd88->nfkb pi3k_akt->nfkb inflammatory_response Inflammatory Response (e.g., COX-2 expression) nfkb->inflammatory_response leads to

Potential Signaling Pathway Modulation by Lauric Acid.

Safety and Handling

Specific safety data for dodecyl dodecanoate is not extensively documented. However, based on data for similar compounds, it is expected to have a low toxicity profile. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be observed. It should be handled in a well-ventilated area, and storage should be in a cool, dry place away from oxidizing agents.[7]

References

An In-depth Technical Guide to the Solubility of Lauryl Laurate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl laurate (dodecyl dodecanoate) is a wax ester of lauric acid and lauryl alcohol, with the chemical formula C24H48O2. It is a white to pale yellow waxy solid at room temperature, valued in various industries, including cosmetics and personal care, for its emollient and film-forming properties.[1][2][3][4][5] In pharmaceutical and research settings, this compound can be utilized as a lipid-based excipient in topical and transdermal drug delivery systems, as a component in controlled-release formulations, and in the creation of biomimetic self-healing materials. A thorough understanding of its solubility in a range of organic solvents is critical for formulation development, purification processes, and analytical method development.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, including a qualitative solubility summary and a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility of this compound

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in published literature. However, based on its chemical structure as a long-chain wax ester, its general solubility characteristics can be inferred. The principle of "like dissolves like" is a useful guide. This compound is a nonpolar compound and is therefore expected to be soluble in nonpolar and sparingly soluble in polar organic solvents, while being insoluble in water.[1][2][6]

Below is a table summarizing the expected qualitative solubility of this compound in various classes of organic solvents. It is important to note that these are general guidelines, and experimental verification is recommended for specific applications.

Solvent ClassRepresentative SolventsExpected Qualitative Solubility of this compound
Nonpolar Solvents Hexane, Heptane, Toluene, Benzene, Diethyl Ether, ChloroformSoluble
Polar Aprotic Solvents Acetone, Ethyl Acetate, Tetrahydrofuran (THF), AcetonitrileSoluble to Sparingly Soluble
Polar Protic Solvents Ethanol, Methanol, IsopropanolSparingly Soluble to Insoluble
Water WaterInsoluble

Experimental Protocol for Quantitative Solubility Determination

To address the lack of specific quantitative data, this section provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the isothermal equilibrium method, a common and reliable technique.[7][8][9][10][11]

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Vials with screw caps (B75204) and PTFE septa

  • Constant temperature incubator or water bath

  • Vortex mixer

  • Centrifuge

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC) with a suitable detector, or a gravimetric method)

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature incubator or water bath set to the desired temperature.

    • Agitate the vials using a vortex mixer at regular intervals or use a shaker to ensure thorough mixing.

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of this compound in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe (to prevent precipitation upon cooling).

    • Immediately filter the supernatant through a syringe filter into a pre-weighed vial or a volumetric flask. This step is crucial to remove any undissolved microcrystals.

  • Quantification:

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered supernatant.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound until a constant weight is achieved.

      • The final weight of the vial minus the initial weight will give the mass of dissolved this compound.

    • Chromatographic Method (GC or HPLC):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions with the chosen chromatographic method.

      • Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.

      • Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.

    • For the gravimetric method, the solubility (S) in g/100 mL can be calculated as: S = (mass of dissolved this compound / volume of supernatant collected) * 100

    • For the chromatographic method, the solubility is determined from the concentration of the undiluted supernatant, accounting for any dilution factors.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification cluster_result Result prep_vials Add excess this compound to vials add_solvent Add known volume of solvent prep_vials->add_solvent incubate Incubate at constant temperature add_solvent->incubate agitate Agitate periodically incubate->agitate settle Allow solids to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.22 µm syringe filter withdraw->filter quant_method Gravimetric or Chromatographic Analysis filter->quant_method calculate Calculate Solubility quant_method->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not readily found in the public domain, its behavior can be predicted based on its chemical nature as a nonpolar wax ester. For precise formulation and process development, experimental determination of solubility is essential. The detailed protocol provided in this guide offers a robust framework for researchers, scientists, and drug development professionals to generate reliable and accurate solubility data tailored to their specific needs. This will enable more effective use of this compound in a variety of scientific and pharmaceutical applications.

References

Spectroscopic Profile of Lauryl Laurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for lauryl laurate (dodecyl dodecanoate), a widely used ester in the pharmaceutical, cosmetic, and research sectors. Detailed information from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is presented, along with generalized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical characterization of this compound.

Chemical Structure

This compound is the ester formed from the condensation of lauric acid and lauryl alcohol. Its chemical structure is shown below:

Chemical Formula: C₂₄H₄₈O₂ Molecular Weight: 368.64 g/mol CAS Number: 13945-76-1[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Based on established data for long-chain fatty acid esters, the expected chemical shifts for the ¹H and ¹³C nuclei of this compound are presented below.[2][3][4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.05Triplet2H-O-CH₂ -CH₂-
~ 2.28Triplet2H-CH₂ -COO-
~ 1.62Multiplet4H-O-CH₂-CH₂ - and -CH₂ -CH₂-COO-
~ 1.26Multiplet36H-(CH₂ )₉- and -(CH₂ )₈-
~ 0.88Triplet6HCH₃ -CH₂-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 173.9C =O
~ 64.4-O-C H₂-
~ 34.4-C H₂-COO-
~ 31.9-C H₂-CH₂-CH₃ (from both chains)
~ 29.6 - 29.1-(C H₂)n- (multiple overlapping signals)
~ 28.6-O-CH₂-C H₂-
~ 25.9-C H₂-CH₂-COO-
~ 25.1-O-CH₂-CH₂-C H₂-
~ 22.7-C H₂-CH₃ (from both chains)
~ 14.1C H₃-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a long-chain ester, this compound exhibits characteristic absorption bands.[6][7]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 2916StrongC-H asymmetric stretching (CH₂)
~ 2848StrongC-H symmetric stretching (CH₂)
~ 1740StrongC=O ester stretching
~ 1472, 1462MediumC-H bending (scissoring) (CH₂)
~ 1170StrongC-O stretching (ester)
~ 720MediumC-H rocking (-(CH₂)n-, n ≥ 4)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and structural features. The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns.[8][9]

Table 4: Major Fragments in the Mass Spectrum of this compound (GC-MS, EI)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
201~100[CH₃(CH₂)₁₀CO]⁺ (Lauryl acylium ion)
43~79[C₃H₇]⁺
57~70[C₄H₉]⁺
55~47[C₄H₇]⁺
41~44[C₃H₅]⁺
168-[CH₃(CH₂)₁₀]⁺ (Dodecyl fragment)

Experimental Protocols

The following sections outline generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound Sample (5-50 mg) Tube NMR Tube Sample->Tube Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->Tube Spectrometer NMR Spectrometer (e.g., 400 MHz) Tube->Spectrometer Shimming Tuning and Shimming Spectrometer->Shimming Acquisition Pulse Sequence (¹H, ¹³C, etc.) Shimming->Acquisition FID Free Induction Decay (FID) Acquisition->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Analysis Peak Integration, Chemical Shift Assignment Processing->Analysis

Figure 1: Generalized workflow for NMR analysis.

A sample of this compound (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) and transferred to an NMR tube.[3] The spectrum is acquired on an NMR spectrometer (e.g., 400 MHz) after tuning the probe and shimming the magnetic field to optimize resolution.[2] For quantitative ¹H NMR, a sufficient relaxation delay (e.g., 5 times the longest T₁) should be used.[3] The resulting Free Induction Decay (FID) is processed by Fourier transformation, followed by phasing and baseline correction to yield the final spectrum for analysis.[4]

IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound Sample ATR ATR Crystal Sample->ATR Direct Application KBr KBr Pellet Press Sample->KBr Mix and Press Spectrometer FTIR Spectrometer ATR->Spectrometer KBr->Spectrometer Background Background Scan Spectrometer->Background SampleScan Sample Scan Background->SampleScan Interferogram Interferogram SampleScan->Interferogram Processing Fourier Transform, Baseline Correction Interferogram->Processing Analysis Peak Identification Processing->Analysis

Figure 2: Generalized workflow for FTIR analysis.

For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid this compound sample is placed directly onto the ATR crystal.[10] Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a thin, transparent disk.[10] A background spectrum of the empty accessory is first collected. The sample is then scanned, typically over a range of 4000-400 cm⁻¹, and the resulting interferogram is Fourier-transformed to produce the infrared spectrum.[10]

Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_proc Data Processing Sample This compound Sample Solvent Organic Solvent (e.g., Hexane) Sample->Solvent Vial GC Vial Solvent->Vial GC Gas Chromatograph Vial->GC Ionization Ionization Source (e.g., EI) GC->Ionization MS Mass Spectrometer TIC Total Ion Chromatogram (TIC) MS->TIC Ionization->MS MassSpec Mass Spectrum TIC->MassSpec Analysis Fragment Analysis MassSpec->Analysis

Figure 3: Generalized workflow for GC-MS analysis.

A dilute solution of this compound in a volatile organic solvent like hexane (B92381) is prepared and injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).[11] The GC separates the analyte from any impurities before it enters the MS. In the MS, the sample is ionized, typically by electron ionization (EI) at 70 eV.[8] The resulting charged fragments are separated by their mass-to-charge ratio, and a mass spectrum is generated. The data can be viewed as a total ion chromatogram (TIC) and the mass spectrum for the peak of interest can be analyzed to identify the fragmentation pattern.[11]

References

An In-depth Technical Guide to the Physicochemical Properties of Lauryl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of Lauryl Laurate (Dodecyl dodecanoate), a widely used ester in the pharmaceutical, cosmetic, and chemical industries. This document outlines the key physical constants, details the methodologies for their determination, and presents a logical workflow for property verification.

Introduction to this compound

This compound, with the chemical formula C₂₄H₄₈O₂, is the ester formed from the reaction of lauryl alcohol and lauric acid.[1] In its raw form, it appears as a white to yellowish waxy solid or semi-solid.[1] It is a low-molecular-weight, plant-based emollient and is valued for its texture-enhancing and skin-conditioning properties in various formulations.[2][3][4] Understanding its melting and boiling points is critical for formulation development, stability testing, and manufacturing processes.

Physicochemical Data: Melting and Boiling Points

The melting and boiling points of this compound have been reported across various sources. A summary of these values is presented below to provide a clear and comparative overview. The variation in melting point is often cited as a range, reflecting its nature as a waxy solid which may soften before becoming fully liquid.[2][3][4]

Physical PropertyReported Value(s)
Melting Point 23-30°C[1][2][3][4]
27°C[5][6][7][8][9]
Boiling Point 226°C[1][5][6][8][9]
414.00 to 415.00 °C (estimated at 760 mm Hg)[7][10]

Note: The higher boiling point value is likely an estimation at standard atmospheric pressure, while the lower value may be from distillation under reduced pressure.

Experimental Protocols for Determination

While specific experimental reports for this compound are not detailed in the provided literature, standard methodologies for determining the melting and boiling points of organic solids and esters can be applied.

3.1. Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[11] A sharp melting range typically signifies a pure compound, whereas impurities can lead to a depressed and broader melting range.[11]

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of a few millimeters.[12] The tube is then tapped to ensure the sample is compact at the bottom.[12]

  • Apparatus: A calibrated digital melting point apparatus (such as a DigiMelt or Mel-Temp) or a Thiele tube with a high-boiling point oil can be used.[11][12] The capillary tube is placed in the apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically around 1-2°C per minute, especially when approaching the expected melting point.[11] A preliminary, faster heating run can be conducted to determine an approximate range.[12]

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[11] For a pure compound like this compound, this range is expected to be narrow.

3.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For esters, this property is dependent on intermolecular forces such as dipole-dipole interactions and van der Waals forces.[13][14]

Methodology: Distillation Method

  • Apparatus Setup: A standard distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection vessel. All glassware must be dry.[15]

  • Sample and Boiling Chips: The this compound sample is placed in the round-bottom flask. Since its melting point is near room temperature, it may need to be gently warmed to a liquid state. Boiling chips are added to ensure smooth boiling and prevent bumping.[12]

  • Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures an accurate reading of the vapor temperature as it passes into the condenser.[15]

  • Heating and Distillation: The flask is heated gently. As the liquid boils, the vapor travels up into the condenser. The temperature is recorded when it stabilizes, indicating that the vapor of the pure substance is reaching the thermometer. This stable temperature is the boiling point.[15]

  • Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is pressure-dependent. If the distillation is performed under vacuum (reduced pressure), the observed boiling point will be lower than the boiling point at standard atmospheric pressure.

Logical Workflow for Property Verification

The following diagram illustrates the logical workflow for the experimental determination and verification of the physical properties of this compound.

G cluster_0 This compound Physicochemical Analysis Workflow A Obtain this compound Sample B Purity Assessment (e.g., GC-MS) A->B C Melting Point Determination B->C D Boiling Point Determination B->D E Compare with Literature Values C->E D->E F Data Analysis & Reporting E->F Consistent G Impure Sample? (Broad Melting Range) E->G Discrepancy? G->F No H Purification (e.g., Recrystallization/Distillation) G->H Yes H->B Re-assess

Caption: Workflow for determining and verifying the physical properties of this compound.

This guide provides the essential data and methodologies for professionals working with this compound. Accurate determination of its melting and boiling points is fundamental for ensuring product quality, stability, and performance in its various applications.

References

Toxicological Profile of Lauryl Laurate for Research Applications: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl laurate, the ester of lauryl alcohol and lauric acid, is a waxy solid at room temperature with a melting point of 23-30°C.[1] It is widely utilized in the cosmetics and personal care industry as an emollient, texture enhancer, and film-forming agent.[1] In research applications, particularly in drug development and formulation, a thorough understanding of its toxicological profile is paramount to ensure the safety and efficacy of novel therapeutic agents. This technical guide provides a comprehensive overview of the toxicological data for this compound, detailed experimental protocols for key safety assessments, and insights into potential biological signaling pathways.

Data Presentation

The toxicological data for this compound is summarized in the tables below, categorized by the toxicological endpoint.

Table 1: Acute Toxicity of this compound
TestSpeciesRouteDosingResultReference
Acute Oral ToxicityExpected to be RatOralNot specifiedLD50 > 5 g/kg[2]
Acute Dermal ToxicityExpected to be RabbitDermalNot specifiedLD50 > 2 g/kg[2]
Table 2: Irritation Potential of this compound
TestSpeciesConcentrationObservationResultReference
Skin IrritationNot specifiedNot specifiedNot expected to be an irritantNon-irritating[2]
Eye IrritationNot specifiedNot specifiedNot expected to be an irritantNon-irritating[2]
Table 3: Sensitization Potential of this compound
TestSpeciesConcentrationObservationResultReference
Skin SensitizationNot specifiedNot specifiedLow risk of sensitizationNon-sensitizing[1]
Table 4: Genotoxicity and Carcinogenicity of this compound
TestSystemConcentrationObservationResultReference
GenotoxicityNot specifiedNot specifiedNo data availableNot classified as a mutagen[2]
CarcinogenicityNot specifiedNot specifiedNo data availableNot classified as a carcinogen[2]
Table 5: Repeated Dose Toxicity of this compound

| Test | Species | Route | Dosing Duration | Observation | Result | Reference | |---|---|---|---|---|---| | Repeated Dose Toxicity | Not specified | Not specified | Not specified | No data available |[2] |

Experimental Protocols

Detailed methodologies for the key toxicological experiments cited are outlined below, based on standard OECD guidelines.

Acute Oral Toxicity (as per OECD Guideline 423)

Objective: To determine the acute oral toxicity of this compound.

Test Animal: Typically rats, nulliparous and non-pregnant females.

Procedure:

  • A single dose of this compound is administered by gavage.

  • Animals are fasted prior to dosing.

  • A stepwise procedure is used with a starting dose based on available information.

  • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Body weight is recorded weekly.

  • A gross necropsy is performed on all animals at the end of the study.

Diagram of Acute Oral Toxicity Workflow

cluster_0 Preparation cluster_1 Dosing and Observation cluster_2 Endpoint Analysis A Animal Acclimatization B Fasting A->B C Dose Preparation B->C D Oral Gavage E Clinical Observation (14 days) D->E F Body Weight Measurement D->F G Gross Necropsy E->G H Data Analysis (LD50 Estimation) F->H G->H A Animal Preparation (Shaving) B Application of this compound (0.5g) A->B C Semi-occlusive Dressing (4 hours) B->C D Removal of Dressing and Test Substance C->D E Observation and Scoring of Skin Reactions (1, 24, 48, 72 hours) D->E F Data Analysis and Classification E->F cluster_0 Lauryl Alcohol (Ethanol) cluster_1 Lauric Acid cluster_2 Cellular Responses A Ethanol B MAPK Pathway A->B C PLC Pathway A->C D GPCR Signaling A->D J Cell Proliferation/Survival B->J C->J D->J E Lauric Acid F TLR4/MyD88 Pathway E->F G Apoptosis Signaling E->G H PI3K/AKT Pathway E->H I Inflammation F->I Modulation K Apoptosis G->K Induction H->J

References

The Role of Lauryl Laurate as a Wax Monoester in Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl laurate, a saturated wax monoester, is increasingly recognized for its presence and potential biological functions within the human lipidome, particularly in secretions from sebaceous and meibomian glands. While extensively utilized in the cosmetics and pharmaceutical industries as an emollient and formulation aid, its endogenous roles are a subject of growing interest in the field of lipidomics. This technical guide provides an in-depth overview of this compound's function as a wax monoester, its biochemical properties, its relevance in biological systems, and detailed analytical methodologies for its study. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and investigate the role of this and other wax esters in health and disease.

Introduction to this compound

This compound (dodecyl dodecanoate) is the ester formed from the condensation of lauryl alcohol (1-dodecanol) and lauric acid (dodecanoic acid).[1][2] As a wax monoester, it is a neutral lipid characterized by its high hydrophobicity. While commercially produced from vegetable sources like coconut or palm oil for use in topical formulations, this compound is also a natural constituent of human skin surface lipids (sebum) and the secretions of the meibomian glands that coat the ocular surface.[1][3][4] In these biological contexts, it contributes to the formation of a protective barrier against environmental stressors and water loss.[3][5]

The study of this compound within the broader context of lipidomics—the large-scale study of lipids in biological systems—can provide insights into the metabolic pathways of fatty acids and fatty alcohols, and how alterations in these pathways may be associated with various pathological conditions, such as skin disorders or ocular surface diseases.[6]

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental for its analysis and for interpreting its function in biological and pharmaceutical systems.

PropertyValueReference(s)
Chemical Formula C24H48O2[1]
Molecular Weight 368.64 g/mol -
Appearance Off-white waxy solid[1]
Melting Point 23-30 °C-
Boiling Point Not available-
Solubility Insoluble in water; soluble in oils[1]
IUPAC Name Dodecyl dodecanoate[1]
CAS Number 13945-76-1[1]

Biological Function and Significance in Lipidomics

Role in Human Sebum and Skin Barrier Function

Human sebum is a complex mixture of lipids, including triglycerides, free fatty acids, squalene, and wax esters, with wax esters comprising a significant fraction.[3][7] this compound, as a component of these wax esters, contributes to the skin's protective lipid layer. This layer is crucial for maintaining the skin's barrier function, preventing excessive water loss, and protecting against environmental insults such as UV radiation and pathogens.[3][5] Alterations in the composition of sebum lipids, including wax esters, have been linked to skin disorders like acne vulgaris.[6] Lipidomics studies of sebum can, therefore, provide valuable biomarkers for dermatological conditions.[8][9]

Presence in Meibomian Gland Secretions and Ocular Health

The meibomian glands, located in the eyelids, secrete a lipid-rich substance called meibum that forms the superficial layer of the tear film.[4][10] This lipid layer is critical for preventing the evaporation of the aqueous layer of the tears and maintaining a stable tear film, which is essential for ocular comfort and clear vision.[4] Wax esters are a major component of meibum, and this compound is among the various wax ester species identified in these secretions.[4][10] Dysfunction of the meibomian glands can lead to changes in the lipid composition of meibum, resulting in evaporative dry eye disease.[4] Lipidomic analysis of meibomian gland secretions is a key area of research for understanding and diagnosing ocular surface disorders.

Biosynthesis of Wax Monoesters

The synthesis of wax monoesters like this compound in mammals is a two-step enzymatic process. First, a fatty acyl-CoA, such as lauroyl-CoA, is reduced to a fatty alcohol (lauryl alcohol) by a fatty acyl-CoA reductase. In the second step, a wax synthase enzyme catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule.

cluster_0 Step 1: Fatty Alcohol Synthesis cluster_1 Step 2: Wax Ester Synthesis Fatty Acyl-CoA Fatty Acyl-CoA Fatty Alcohol Fatty Alcohol Fatty Acyl-CoA->Fatty Alcohol Fatty Acyl-CoA Reductase Fatty Alcohol_2 Fatty Alcohol Wax Monoester This compound Fatty Alcohol_2->Wax Monoester Fatty Acyl-CoA_2 Fatty Acyl-CoA Fatty Acyl-CoA_2->Wax Monoester Wax Synthase Wax Synthase Wax Synthase->Wax Monoester

Biosynthesis of this compound.

Experimental Protocols for the Analysis of this compound

The analysis of this compound in biological matrices typically involves lipid extraction followed by chromatographic separation and mass spectrometric detection.

Lipid Extraction from Biological Samples (e.g., Sebum, Meibum)

A standard Folch or Bligh-Dyer extraction method can be adapted for the extraction of lipids, including wax esters, from biological samples.

  • Homogenization: Homogenize the biological sample (e.g., collected sebum or meibum) in a chloroform:methanol (2:1, v/v) mixture.

  • Phase Separation: Add water or a saline solution to induce phase separation.

  • Collection of Lipid Layer: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for chromatographic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Wax Ester Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like wax esters.[11][12]

  • Sample Preparation: The extracted lipid sample is dissolved in a volatile solvent such as hexane. Derivatization to fatty acid methyl esters (FAMEs) and fatty alcohols can be performed but is not necessary for the analysis of the intact wax ester.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Column: A high-temperature, non-polar capillary column is typically used.

    • Injector: Split/splitless injector, operated at a high temperature (e.g., 300°C).[13]

    • Oven Program: A temperature gradient is employed to separate the different lipid components. For example, an initial temperature of 50°C, ramped to 350°C.[13]

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode can be used for identification, and selected ion monitoring (SIM) mode can be used for quantification.[12]

  • Data Analysis: Identification of this compound is based on its retention time and mass spectrum compared to an authentic standard. Quantification is typically performed using an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Wax Ester Analysis

LC-MS/MS is a highly sensitive and specific method for the quantification of lipids, including wax esters, in complex biological mixtures.[14]

  • Sample Preparation: The lipid extract is dissolved in a solvent compatible with the mobile phase.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

    • Column: A reverse-phase C18 or C8 column is commonly used.

    • Mobile Phase: A gradient of organic solvents, such as acetonitrile (B52724) and isopropanol, with additives like ammonium (B1175870) formate (B1220265) to enhance ionization.

    • Mass Spectrometer: Operated with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring a specific precursor ion to product ion transition for this compound.

  • Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

Sample Biological Sample (e.g., Sebum) Extraction Lipid Extraction (Folch/Bligh-Dyer) Sample->Extraction LC Liquid Chromatography (Reverse Phase) Extraction->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Analytical Workflow for this compound.

Quantitative Data

While specific concentrations of this compound in various human tissues are not widely reported in the literature, the following table summarizes the general composition of lipids in human sebum, where this compound is a constituent of the wax ester fraction.

Lipid ClassApproximate Percentage in SebumReference(s)
Triglycerides40-60%[3][7]
Wax Esters 20-30% [3][7]
Squalene10-15%[3][7]
Free Fatty Acids15-30%[7]
Cholesterol Esters2-3%[7]
Cholesterol1-2%[7]

Conclusion

This compound, as a wax monoester, plays a significant role in the lipid barrier of the skin and ocular surface. Its analysis within a lipidomics framework offers the potential to uncover biomarkers for various diseases and to understand the intricate metabolic pathways of lipids in human health. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to investigate the role of this compound and other wax esters in their respective fields. Further research is warranted to precisely quantify this compound in different biological matrices and to fully elucidate its specific biological functions and signaling pathways.

References

Lauryl Laurate: A Comprehensive Technical Review of Its Applications in Cosmetics and Potential in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauryl laurate, the ester of lauryl alcohol and lauric acid, is a versatile ingredient with a well-established presence in the cosmetics and personal care industry. Its unique physicochemical properties make it a valuable component in a wide array of formulations, contributing to product texture, stability, and skin feel.[1][2][3][4] Beyond its cosmetic utility, the inherent characteristics of this compound, particularly its interaction with the skin barrier, suggest a promising future in the realm of topical and transdermal drug delivery. This technical guide provides an in-depth review of the current applications of this compound, its synthesis and characterization, and explores its potential as an excipient in pharmaceutical formulations.

Physicochemical Properties and Synthesis

This compound (C24H48O2) is a waxy solid at room temperature, appearing as a white to slightly yellowish substance.[1] Its low melting point and solubility in oils are key to its functionality in various formulations.

Quantitative Data on Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReferences
Chemical Formula C24H48O2[1]
Molecular Weight 368.64 g/mol -
Appearance White to slightly yellowish waxy solid[1]
Melting Point 23-30 °C[1][4]
Boiling Point 226 °C[1]
Solubility Insoluble in water; Soluble in oil[1]
Viscosity Low[1]
Synthesis of this compound

This compound is primarily synthesized through the esterification of lauryl alcohol with lauric acid.[1] This reaction can be carried out through chemical or enzymatic methods.

The conventional method for synthesizing this compound involves the direct esterification of lauryl alcohol and lauric acid, typically in the presence of an acid catalyst and heat.[1]

Experimental Protocol: Acid-Catalyzed Esterification

  • Reactant Preparation: Lauric acid and lauryl alcohol are mixed in a suitable molar ratio (e.g., 1:1 or with a slight excess of one reactant) in a reaction vessel equipped with a stirrer, condenser, and a means for water removal (e.g., a Dean-Stark apparatus).

  • Catalyst Addition: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

  • Reaction: The mixture is heated to a temperature sufficient to drive the reaction and remove the water produced (typically 120-150 °C). The reaction progress is monitored by measuring the acid value of the mixture.

  • Purification: Upon completion, the catalyst is neutralized, and the crude this compound is purified through washing, drying, and potentially distillation or recrystallization to remove unreacted starting materials and byproducts.[1]

Enzymatic synthesis offers a more sustainable and specific alternative to chemical methods, often proceeding under milder conditions. Lipases are commonly employed as biocatalysts for the esterification reaction.[5][6]

Experimental Protocol: Lipase-Catalyzed Esterification

  • Substrate Preparation: Lauric acid and lauryl alcohol are dissolved in a suitable organic solvent (e.g., hexane (B92381) or heptane) or, for a solvent-free system, melted together.[7]

  • Enzyme Addition: An immobilized lipase (B570770) (e.g., Candida antarctica lipase B) is added to the substrate mixture.[7] The amount of enzyme is typically a percentage of the total substrate weight.

  • Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 40-60 °C) with continuous agitation for a set period (e.g., 24-72 hours).[5][6][7]

  • Enzyme Removal and Product Purification: The immobilized enzyme is removed by filtration and can be reused. The solvent is evaporated, and the resulting this compound is purified to remove any remaining free fatty acids.[7]

Enzymatic_Synthesis_Workflow Substrates Lauric Acid + Lauryl Alcohol ReactionMixture Reaction Mixture Substrates->ReactionMixture Solvent Organic Solvent (Optional) Solvent->ReactionMixture ImmobilizedLipase Immobilized Lipase ImmobilizedLipase->ReactionMixture Incubation Incubation (Controlled Temperature & Agitation) ReactionMixture->Incubation Filtration Filtration Incubation->Filtration EnzymeRecycling Recycled Lipase Filtration->EnzymeRecycling SolventEvaporation Solvent Evaporation Filtration->SolventEvaporation Purification Purification SolventEvaporation->Purification LaurylLaurate Pure this compound Purification->LaurylLaurate

Enzymatic Synthesis Workflow

Applications in Cosmetics and Personal Care

This compound is a multifunctional ingredient in the cosmetics industry, valued for its emollient, film-forming, and texture-enhancing properties.[1][2]

Emollient and Skin Conditioning Agent

As an emollient, this compound helps to soften and smooth the skin by forming a protective barrier that reduces water loss.[1] This property makes it a common ingredient in moisturizers, lotions, and creams.[1] Its low molecular weight allows it to integrate well with the skin's surface, contributing to a soft, non-greasy after-feel.[3]

Film-Forming Agent

This compound's ability to form a film on the skin and hair contributes to its use in a variety of products. In makeup, this film can enhance the longevity of foundations and lipsticks.[1] In hair care, it provides a subtle sheen and helps to control frizz.[1]

Texture Enhancer

The waxy texture of this compound at room temperature improves the consistency and sensory experience of cosmetic formulations.[1] It can reduce the greasy feel of oil-based products and provide a silicone-like slip.[3]

A logical workflow for incorporating this compound into a cosmetic formulation is depicted below.

Cosmetic_Formulation_Workflow DefineProduct Define Product (e.g., Cream, Lotion) SelectIngredients Select Other Ingredients DefineProduct->SelectIngredients DetermineConc Determine Lauryl Laurate Concentration SelectIngredients->DetermineConc AqueousPhase Prepare Aqueous Phase SelectIngredients->AqueousPhase OilPhase Prepare Oil Phase (Melt this compound with other oils) DetermineConc->OilPhase Emulsification Emulsification OilPhase->Emulsification AqueousPhase->Emulsification Cooling Cooling & Homogenization Emulsification->Cooling FinalProduct Final Cosmetic Product Cooling->FinalProduct

Cosmetic Formulation Workflow

Potential Applications in Drug Delivery

The properties that make this compound a valuable cosmetic ingredient also suggest its potential as an excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery. Its ability to act as a skin-penetrating agent is of significant interest.[2][8]

Skin Penetration Enhancement

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the absorption of many therapeutic agents. Chemical penetration enhancers are often employed to reversibly decrease the barrier function of the stratum corneum, thereby facilitating drug permeation. Fatty acids and their esters, including lauric acid, have been shown to act as effective penetration enhancers.[9][10]

The proposed mechanism for the penetration-enhancing effect of lauric acid involves the disruption of the highly ordered lipid structure of the stratum corneum, increasing its fluidity and allowing for easier passage of drug molecules.[9] While direct studies on this compound are limited, its structural similarity to other known penetration enhancers suggests a similar mechanism of action. As a low-molecular-weight, lipophilic ester, this compound can likely partition into the lipid bilayers of the stratum corneum, temporarily altering their organization.

Penetration_Enhancement_Mechanism cluster_0 Stratum Corneum StratumCorneum Highly Ordered Lipid Bilayers Disruption Disruption of Lipid Packing StratumCorneum->Disruption Leads to LaurylLaurate This compound LaurylLaurate->StratumCorneum Partitions into IncreasedFluidity Increased Fluidity Disruption->IncreasedFluidity EnhancedPermeation Enhanced Drug Permeation IncreasedFluidity->EnhancedPermeation Drug Drug Molecule Drug->StratumCorneum Limited Permeation Drug->EnhancedPermeation Facilitated by

Proposed Skin Penetration Enhancement
Solid Lipid Nanoparticles (SLNs) and Nanoemulsions

Solid lipid nanoparticles (SLNs) and nanoemulsions are promising drug delivery systems for topical and transdermal applications. SLNs are colloidal carriers made from solid lipids, while nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range.[11][12][13][14][15][16][17]

Given its solid nature at room temperature and lipophilic character, this compound could potentially be used as a lipid matrix in the formulation of SLNs. Its low melting point would be advantageous for preparation methods that involve melting the lipid phase. In nanoemulsions, this compound could be incorporated into the oil phase to enhance the solubility of lipophilic drugs and contribute to the overall stability and skin feel of the formulation.

Experimental Protocol: Preparation of a this compound-Based Nanoemulsion for Topical Delivery

  • Preparation of the Oil Phase: Dissolve the lipophilic drug in a mixture of this compound and a suitable oil (e.g., medium-chain triglycerides) with gentle heating and stirring.

  • Preparation of the Aqueous Phase: Dissolve a surfactant and a co-surfactant in purified water.

  • Emulsification: Slowly add the oil phase to the aqueous phase under high-shear homogenization or ultrasonication to form a coarse emulsion.

  • Nanoemulsification: Subject the coarse emulsion to high-pressure homogenization to reduce the droplet size to the nanometer range.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, zeta potential, drug content, and entrapment efficiency.

  • Gel Formulation: Incorporate the nanoemulsion into a hydrogel base (e.g., carbomer) to achieve a suitable viscosity for topical application.[17]

In Vitro Evaluation of Drug Release and Skin Permeation

To assess the performance of a this compound-based topical formulation, in vitro drug release and skin permeation studies are essential.[18][19][20]

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

  • Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin) and mount it on a Franz diffusion cell with the stratum corneum facing the donor compartment.[19]

  • Formulation Application: Apply a known amount of the this compound-based formulation to the skin surface in the donor compartment.

  • Receptor Medium: Fill the receptor compartment with a suitable buffer solution that maintains sink conditions and is continuously stirred.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux and permeability coefficient.

Safety and Biocompatibility

This compound is generally considered safe for use in cosmetic products.[1] However, for pharmaceutical applications, a more rigorous evaluation of its biocompatibility and potential for skin irritation is necessary, especially at the higher concentrations that may be required for effective drug delivery.

Experimental Protocol: In Vitro Cytotoxicity Assay on Skin Cells

  • Cell Culture: Culture human keratinocytes or fibroblasts in appropriate media.

  • Treatment: Expose the cells to various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[21][22]

  • Data Analysis: Determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) to assess its cytotoxic potential.

It is important to note that while this compound itself has a good safety profile in cosmetics, the overall safety of a drug delivery system will depend on all its components and their interactions.

Future Perspectives and Conclusion

This compound is a well-established cosmetic ingredient with a range of beneficial properties. Its role as a skin-conditioning and texture-enhancing agent is well-documented. The extrapolation of its known physicochemical properties and the established skin penetration-enhancing effects of its constituent parts and similar molecules strongly suggests its potential as a valuable excipient in topical and transdermal drug delivery systems.

Future research should focus on directly investigating the efficacy and safety of this compound in pharmaceutical formulations such as solid lipid nanoparticles and nanoemulsions. Elucidating its precise mechanism of action as a penetration enhancer and its potential influence on cellular pathways will be crucial for its successful translation into clinical applications. The development of detailed formulation protocols and comprehensive in vitro and in vivo studies will be necessary to fully realize the promise of this compound in enhancing the delivery of therapeutic agents through the skin. As of now, no specific signaling pathways affected by this compound have been identified, presenting an open area for future investigation.

References

An In-depth Technical Guide to Lauryl Laurate (C24H48O2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl laurate (C24H48O2), the ester of lauryl alcohol and lauric acid, is a waxy solid with significant applications in the cosmetic and personal care industries as an emollient, skin conditioning agent, and texture enhancer.[1] Its low molecular weight and lipophilic nature also make it a compound of interest for pharmaceutical sciences, particularly in the development of topical and transdermal drug delivery systems. This technical guide provides a comprehensive analysis of this compound, including its physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis and analysis are provided, along with a discussion of its current and potential applications in drug development, focusing on its role as a skin penetration enhancer. While this compound is generally considered biologically inert, this guide also explores its interaction with lipid bilayers, a key aspect of its function as a penetration enhancer. To date, no specific biological signaling pathways have been attributed to this compound in the scientific literature.

Chemical and Physical Properties

This compound, with the IUPAC name dodecyl dodecanoate, is a wax monoester.[2] It is a white to off-white waxy solid at room temperature with little to no odor.[3][4] Its properties make it an excellent emollient, providing a smooth, non-greasy feel to formulations.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C24H48O2[2]
Molecular Weight 368.64 g/mol [2]
CAS Number 13945-76-1[2]
Appearance White to off-white waxy solid[3][4]
Melting Point 23-30 °C (73-86 °F)[4]
Boiling Point 226 °C[4]
Solubility Insoluble in water; soluble in oils[7]
LogP (calculated) 10.9[2]

Synthesis of this compound

This compound is primarily synthesized through the esterification of lauric acid and lauryl alcohol. This can be achieved via chemical catalysis (Fischer esterification) or enzymatic methods.

Fischer Esterification

Fischer esterification is a classic method for producing esters from a carboxylic acid and an alcohol using an acid catalyst.[8] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and the water formed is removed.[9][10]

This protocol is a general guideline for the synthesis of a long-chain ester like this compound and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine lauric acid (1.0 equivalent), lauryl alcohol (1.2 equivalents), and a suitable solvent such as toluene (B28343) (approximately 2 mL per gram of lauric acid).

  • Catalyst Addition: While stirring, add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.03 equivalents) or p-toluenesulfonic acid (e.g., 0.05 equivalents).[8]

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete when water is no longer being formed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a non-polar organic solvent like diethyl ether or hexane (B92381).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.[11]

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.[11]

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography on silica (B1680970) gel.[11][12]

G cluster_reaction Fischer Esterification cluster_workup Work-up cluster_purification Purification Reactants Lauric Acid + Lauryl Alcohol (in Toluene) Catalyst Acid Catalyst (e.g., H₂SO₄) Heating Reflux with Dean-Stark Trap Catalyst->Heating Cooling Cool to Room Temperature Heating->Cooling Dilution Dilute with Organic Solvent Cooling->Dilution Washing Wash with NaHCO₃, Water, Brine Dilution->Washing Drying Dry with Anhydrous Na₂SO₄ Washing->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Recrystallization Recrystallization or Column Chromatography Evaporation->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Figure 1: Fischer Esterification Workflow for this compound Synthesis.

Enzymatic Synthesis

Enzymatic synthesis using lipases offers a greener alternative to chemical catalysis, proceeding under milder reaction conditions with high specificity.[12][13] Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are commonly used.[12][13]

This protocol is a general guideline and may require optimization based on the specific lipase used.

  • Substrate Preparation: In a temperature-controlled reaction vessel, combine lauric acid (1.0 equivalent) and lauryl alcohol (1.0-1.5 equivalents). The reaction can be performed in a solvent-free system by gently melting the reactants or in a non-polar organic solvent like hexane.[12][14]

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the total reactants).[12] To drive the equilibrium, a water-removing agent like molecular sieves can be added, or the reaction can be conducted under vacuum.[12]

  • Reaction Incubation: Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant stirring for a specified duration (e.g., 4-72 hours).[12][14] Monitor the reaction progress by analyzing aliquots for the decrease in acid value via titration or by gas chromatography (GC).[12]

  • Enzyme Recovery: After the reaction, recover the immobilized lipase by filtration. The lipase can often be washed and reused.[12]

  • Purification:

    • If a solvent was used, remove it by rotary evaporation.

    • The crude product can be purified by washing with a dilute alkaline solution to remove any remaining free fatty acids, followed by washing with water and drying.[12]

G cluster_reaction Enzymatic Esterification cluster_recovery Enzyme Recovery cluster_purification Purification Reactants Lauric Acid + Lauryl Alcohol (Solvent-free or in Hexane) Enzyme Immobilized Lipase (e.g., Novozym 435) Incubation Incubate at 40-60°C with Stirring Enzyme->Incubation Filtration Filter to Remove Lipase Incubation->Filtration Reusable Lipase Reusable Lipase Filtration->Reusable Lipase SolventRemoval Solvent Removal (if applicable) Filtration->SolventRemoval Washing Wash with Alkaline Solution and Water SolventRemoval->Washing Pure this compound Pure this compound Washing->Pure this compound

Figure 2: Enzymatic Synthesis Workflow for this compound.

Analytical Characterization

The purity and identity of synthesized this compound can be confirmed using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[5]

The following are general parameters that can be adapted for specific instrumentation.

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent such as hexane or dichloromethane.[5]

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC or equivalent.[15]

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5][15]

    • Injector Temperature: 250-280 °C.[12][15]

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300-330 °C).[12][15]

    • Carrier Gas: Helium at a constant flow rate.[15]

    • MS System: Agilent 7250 Q-TOF or equivalent quadrupole mass selective detector.[15]

    • Ion Source Temperature: 230-250 °C.[15]

    • Acquisition Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.[5]

Table 2: Typical GC-MS Parameters for this compound Analysis

ParameterSettingReferences
Column DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm)[5][15]
Injector Temperature 250-280 °C[12][15]
Oven Program Initial temp 150°C, ramp to 300-330°C[12][15]
Carrier Gas Helium[15]
MS Scan Range m/z 50-550[5]
High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of this compound, particularly for monitoring reaction progress or for quantification in formulations. A reverse-phase method is typically employed.[15]

  • Sample Preparation: Dissolve the sample in a suitable organic solvent, such as acetonitrile (B52724) or a mixture of methanol (B129727) and water.[16]

  • HPLC Parameters:

    • Column: A reverse-phase column, such as a Newcrom R1 or C18 column.[15]

    • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid or formic acid for mass spectrometry compatibility.[15]

    • Detection: As this compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is suitable.[17] UV detection at low wavelengths (e.g., 205-210 nm) may also be possible.

Table 3: Typical HPLC Parameters for this compound Analysis

ParameterSettingReferences
Column Newcrom R1 or C18[15]
Mobile Phase Acetonitrile/Water with Phosphoric or Formic Acid[15]
Detector ELSD or MS[17]
Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural elucidation.

  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the ester functional group and the long alkyl chains. The triplet corresponding to the -CH₂- group adjacent to the ester oxygen will appear around 4.0 ppm, while the triplet for the -CH₂- group adjacent to the carbonyl will be around 2.2 ppm. The numerous methylene (B1212753) groups of the fatty acid chains will appear as a broad multiplet around 1.2-1.6 ppm, and the terminal methyl groups will be visible as triplets around 0.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the ester at around 174 ppm. The carbon of the -CH₂- group attached to the ester oxygen will appear around 64 ppm, and the carbons of the alkyl chains will resonate in the 14-34 ppm region.

  • FTIR: The FTIR spectrum of this compound will exhibit a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. Strong C-H stretching vibrations will be observed in the 2850-2960 cm⁻¹ region, and C-O stretching bands will be present in the 1100-1300 cm⁻¹ region.

Applications in Drug Development

While this compound is widely used in cosmetics for its emollient and film-forming properties, its physicochemical characteristics make it a candidate for applications in drug development, particularly in topical and transdermal formulations.[4][7]

Skin Penetration Enhancer

This compound's low molecular weight and lipophilic nature allow it to be used as a skin-penetrating agent.[5][6][18] Chemical penetration enhancers facilitate the transport of active pharmaceutical ingredients (APIs) through the stratum corneum, the main barrier of the skin.[3] The mechanism of action for many lipid-based enhancers involves the disruption of the highly ordered lipid bilayers in the stratum corneum, thereby increasing their fluidity and creating pathways for drug diffusion.[3] this compound is thought to act by integrating into the intercellular lipid matrix, temporarily altering its barrier function and allowing for enhanced permeation of co-administered drugs.[10][12]

G cluster_drug_delivery Transdermal Drug Delivery cluster_mechanism Mechanism of Action Topical_Formulation Topical Formulation (API + this compound) Stratum_Corneum Stratum Corneum (Lipid Bilayers) Topical_Formulation->Stratum_Corneum Application Viable_Epidermis Viable Epidermis Stratum_Corneum->Viable_Epidermis Enhanced Permeation Systemic_Circulation Systemic Circulation Viable_Epidermis->Systemic_Circulation Absorption Lauryl_Laurate This compound Lipid_Interaction Intercalates into Lipid Bilayers Lauryl_Laurate->Lipid_Interaction Disruption Disrupts Lipid Packing Lipid_Interaction->Disruption Fluidity Increases Membrane Fluidity Disruption->Fluidity Permeability Increases Permeability to API Fluidity->Permeability Permeability->Stratum_Corneum

Figure 3: Logical Relationship of this compound as a Skin Penetration Enhancer.

Toxicology and Safety

This compound is generally regarded as safe for use in cosmetic and personal care products.[4][7] Toxicological studies have shown it to be non-toxic and to have a low risk of skin irritation or sensitization.[2][17] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe in its present practices of use and concentration when formulated to be non-irritating.[19] It is not classified as a hazardous substance.[9]

Table 4: Toxicological Profile of this compound

EndpointResultReferences
Acute Oral Toxicity Expected to be > 5 g/kg[17]
Acute Dermal Toxicity Expected to be > 2 g/kg[2][17]
Skin Irritation Not expected to be an irritant[2][4]
Eye Irritation Not expected to be an irritant[2]
Carcinogenicity No data available, but not expected[2]
Mutagenicity No mutagenic effects reported[9]

Conclusion

This compound is a well-characterized fatty acid ester with established applications in the cosmetics industry and growing interest in pharmaceuticals. Its synthesis is achievable through straightforward chemical and enzymatic methods, and robust analytical techniques are available for its characterization. For drug development professionals, its most promising application lies in its role as a skin penetration enhancer in topical and transdermal delivery systems. Its favorable safety profile and ability to modify the skin barrier make it a valuable excipient for enhancing the delivery of a wide range of active pharmaceutical ingredients. Further research into its specific interactions with skin lipids and its efficacy in various drug formulations will continue to define its role in advanced drug delivery. Currently, there is no evidence to suggest that this compound is involved in any specific biological signaling pathways.

References

An In-depth Technical Guide to the Biodegradability and Environmental Impact of Lauryl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available scientific information and outlines standard methodologies for assessing the environmental impact of chemical substances. It is intended for a technical audience and should not be interpreted as a comprehensive safety or regulatory compliance document.

Introduction

Lauryl laurate (dodecyl dodecanoate) is the ester of lauryl alcohol and lauric acid, both of which are derived from natural sources like coconut or palm oil.[1] It is a wax-like substance used in a variety of cosmetic and personal care products as a skin-conditioning agent, emollient, and texture enhancer.[1] Given its widespread use, a thorough understanding of its biodegradability and potential environmental impact is crucial for environmental risk assessment and the development of sustainable products. This guide provides a technical overview of the biodegradability, environmental fate, and ecotoxicological profile of this compound, based on available data and established scientific principles.

Physicochemical Properties

A substance's physicochemical properties are fundamental to understanding its environmental distribution and fate. The properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C24H48O2[2][3]
Molecular Weight 368.64 g/mol [2][3]
CAS Number 13945-76-1[2][3]
Melting Point 27 °C[2]
Boiling Point 226 °C[2]
Predicted log Kow 10.9[4]

Biodegradability

The biodegradability of a chemical substance is a critical factor in determining its persistence in the environment. For readily biodegradable substances, standardized tests such as those outlined in the OECD Guidelines for the Testing of Chemicals are employed.

While it is anticipated that this compound, as a fatty acid ester, will be biodegradable, there is a notable absence of publicly available studies that have quantitatively assessed its biodegradability using standardized methods like the OECD 301 series. General statements suggest that its components degrade in the natural environment, but specific data on the rate and extent of this degradation are lacking.

Predicted Biodegradation Pathway

In the absence of specific experimental data, a plausible biodegradation pathway for this compound can be proposed based on established metabolic routes for similar compounds, such as wax esters. The initial and most critical step is the enzymatic hydrolysis of the ester bond.

cluster_hydrolysis Step 1: Enzymatic Hydrolysis cluster_products Hydrolysis Products cluster_lauric_acid_pathway Step 2a: Lauric Acid Metabolism cluster_lauryl_alcohol_pathway Step 2b: Lauryl Alcohol Metabolism cluster_final_products Central Metabolism This compound This compound Esterase / Lipase Esterase / Lipase This compound->Esterase / Lipase Esterase / Lipase->Hydrolysis Products H₂O Lauric Acid Lauric Acid Beta-Oxidation Beta-Oxidation Lauric Acid->Beta-Oxidation Activation (Acyl-CoA Synthetase) Lauryl Alcohol Lauryl Alcohol Lauric Aldehyde Lauric Aldehyde Lauryl Alcohol->Lauric Aldehyde Alcohol Dehydrogenase Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Lauric Acid_2 Lauric Acid Lauric Aldehyde->Lauric Acid_2 Aldehyde Dehydrogenase Beta-Oxidation_2 Beta-Oxidation Lauric Acid_2->Beta-Oxidation_2 Activation (Acyl-CoA Synthetase) Acetyl-CoA_2 Acetyl-CoA_2 Beta-Oxidation_2->Acetyl-CoA_2 Acetyl-CoA Acetyl-CoA_2->TCA Cycle CO2 + H2O + Biomass CO2 + H2O + Biomass TCA Cycle->CO2 + H2O + Biomass

Proposed Biodegradation Pathway of this compound.

This proposed pathway involves:

  • Enzymatic Hydrolysis: The ester linkage in this compound is cleaved by hydrolase enzymes, such as esterases or lipases, yielding lauric acid and lauryl alcohol.

  • Metabolism of Lauric Acid: The resulting lauric acid enters the beta-oxidation pathway, where it is sequentially broken down into two-carbon units of acetyl-CoA.

  • Metabolism of Lauryl Alcohol: Lauryl alcohol is oxidized first to lauric aldehyde and then to lauric acid, which subsequently enters the beta-oxidation pathway.

  • Central Metabolism: The acetyl-CoA generated from both pathways enters the tricarboxylic acid (TCA) cycle, where it is completely oxidized to carbon dioxide and water, or used for the synthesis of new biomass.

Environmental Fate and Ecotoxicity

The environmental fate of a substance is influenced by its potential for transport, persistence, bioaccumulation, and toxicity.

Bioaccumulation Potential

The octanol-water partition coefficient (log Kow) is a key parameter used to estimate the bioaccumulation potential of a substance. A high log Kow value suggests a tendency for the chemical to partition from the aqueous phase into the fatty tissues of organisms.

The predicted log Kow for this compound is approximately 10.9[4]. This very high value indicates a significant potential for bioaccumulation. However, it is important to note that a high log Kow does not automatically translate to bioaccumulation in a real-world scenario. If a substance is readily metabolized by an organism, its potential to bioaccumulate can be significantly reduced. Given that this compound is expected to be hydrolyzed and its components metabolized, its actual bioaccumulation might be lower than what is suggested by its log Kow alone.

Aquatic Toxicity

There is a significant lack of empirical data on the acute and chronic toxicity of this compound to aquatic organisms. Safety Data Sheets (SDS) for this compound consistently state that no data is available for aquatic toxicity.

In the absence of direct data, information on analogous substances, such as other long-chain fatty acid esters, can provide some insight. However, it is crucial to interpret such data with caution due to potential differences in bioavailability and toxicity. For some fatty acid esters, no toxicity was observed up to the limit of their water solubility.

The table below summarizes the predicted ecotoxicological endpoints for this compound, which are largely based on its high lipophilicity (high log Kow). It is important to emphasize that these are predictions and not experimental values.

EndpointPredicted ValueBasis of Prediction
Fish 96-hour LC50 No data available-
Daphnia 48-hour EC50 No data available-
Algae 72-hour EC50 No data available-
Bioaccumulation Factor (BCF) High potentialBased on high predicted log Kow

Experimental Protocols

To address the data gaps for this compound, standardized experimental studies are required. The following sections detail the methodologies for key experiments.

Ready Biodegradability: OECD 301F (Manometric Respirometry Test)

This method determines the biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.

cluster_prep 1. Preparation cluster_setup 2. Test Setup cluster_incubation 3. Incubation cluster_measurement 4. Measurement & Analysis Mineral Medium Mineral Medium Test Flasks Test Flasks Mineral Medium->Test Flasks Blank Flasks Blank Flasks Mineral Medium->Blank Flasks Reference Flasks Reference Flasks Mineral Medium->Reference Flasks Toxicity Control Flasks Toxicity Control Flasks Mineral Medium->Toxicity Control Flasks Inoculum (Activated Sludge) Inoculum (Activated Sludge) Inoculum (Activated Sludge)->Test Flasks Inoculum (Activated Sludge)->Blank Flasks Inoculum (Activated Sludge)->Reference Flasks Inoculum (Activated Sludge)->Toxicity Control Flasks Test Substance (this compound) Test Substance (this compound) Test Substance (this compound)->Test Flasks Test Substance (this compound)->Toxicity Control Flasks Reference Substance (e.g., Sodium Benzoate) Reference Substance (e.g., Sodium Benzoate) Reference Substance (e.g., Sodium Benzoate)->Reference Flasks Reference Substance (e.g., Sodium Benzoate)->Toxicity Control Flasks Incubation 28 days at 20-25°C in the dark Constant stirring Test Flasks->Incubation Blank Flasks->Incubation Reference Flasks->Incubation Toxicity Control Flasks->Incubation Measurement Manometric measurement of O₂ consumption Incubation->Measurement Data Analysis Calculate % Biodegradation vs. ThOD Measurement->Data Analysis Pass/Fail Criteria ≥60% Biodegradation in 10-day window? Data Analysis->Pass/Fail Criteria

Experimental Workflow for OECD 301F Manometric Respirometry Test.

Methodology:

  • Preparation of Test Medium: A mineral medium is prepared containing essential inorganic salts. The test substance (this compound) is added to achieve a concentration that yields a theoretical oxygen demand (ThOD) in the range of 50-100 mg/L.

  • Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant, added to the test medium at a concentration of approximately 30 mg/L of suspended solids.

  • Test Setup: The inoculated medium is placed in sealed respirometer flasks. Several types of flasks are run in parallel:

    • Test Flasks: Containing the test substance and inoculum.

    • Blank Flasks: Containing only the inoculum to measure its endogenous respiration.

    • Reference Flasks: Containing a readily biodegradable reference substance (e.g., sodium benzoate) to verify the activity of the inoculum.

    • Toxicity Control Flasks: Containing both the test substance and the reference substance to check for inhibitory effects of the test substance on the microorganisms.

  • Incubation: The flasks are incubated for 28 days at a constant temperature (typically 20-25°C) in the dark with continuous stirring.

  • Measurement: The consumption of oxygen is measured over time using a manometric device that detects pressure changes in the headspace of the flasks.

  • Data Analysis: The amount of oxygen consumed in the test flasks (corrected for the oxygen consumption in the blank flasks) is expressed as a percentage of the ThOD. A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Aquatic Toxicity Testing

To determine the acute toxicity of this compound to aquatic invertebrates and fish, the following standard protocols can be followed:

  • Daphnia sp. Acute Immobilisation Test (OECD 202):

    • Test Organisms: Daphnia magna neonates (<24 hours old).

    • Test Conditions: A range of concentrations of this compound are prepared in a suitable aqueous medium. Groups of daphnids are exposed to each concentration for 48 hours under controlled conditions of temperature and light.

    • Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours.

    • Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.

  • Fish, Acute Toxicity Test (OECD 203):

    • Test Organisms: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

    • Test Conditions: Fish are exposed to a range of concentrations of this compound in a semi-static or flow-through system for 96 hours.

    • Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours.

    • Data Analysis: The LC50 (the concentration that is lethal to 50% of the fish) is calculated.

Analytical Methodologies

The detection and quantification of this compound in environmental matrices are essential for exposure assessment. Due to its non-volatile and lipophilic nature, chromatographic techniques are most suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of esters. After extraction from the environmental sample (e.g., water, soil, sediment) with an appropriate organic solvent, the extract can be analyzed by GC-MS. The gas chromatograph separates this compound from other components in the sample, and the mass spectrometer provides definitive identification and quantification based on its mass spectrum.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), can also be used for the analysis of non-volatile compounds like this compound. These detectors are universal and do not require the analyte to have a chromophore.

Conclusion and Recommendations

This compound is a fatty acid ester that is expected to be biodegradable through enzymatic hydrolysis followed by the metabolism of its constituent lauric acid and lauryl alcohol. However, there is a significant lack of publicly available, quantitative data on its rate of biodegradation under standardized test conditions.

Furthermore, there is no reliable experimental data on the acute or chronic toxicity of this compound to aquatic organisms. While its very high predicted log Kow suggests a potential for bioaccumulation, this may be mitigated by metabolic processes.

To conduct a comprehensive environmental risk assessment for this compound, the following experimental studies are recommended:

  • Ready Biodegradability Testing: An OECD 301F or a similar standardized test should be performed to determine the extent and rate of biodegradation.

  • Aquatic Toxicity Testing: Acute toxicity tests on representative aquatic organisms (e.g., Daphnia magna and a standard fish species) should be conducted to determine the EC50 and LC50 values.

  • Bioaccumulation Study: If the substance is found to be not readily biodegradable, a bioaccumulation study in fish (e.g., OECD 305) would be warranted to determine its actual bioaccumulation potential.

The generation of these fundamental data sets is essential for a scientifically sound assessment of the environmental profile of this compound and to support its continued safe use in consumer products.

References

Methodological & Application

Application Notes and Protocols for Lauryl Laurate in Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl Laurate, the ester of lauryl alcohol and lauric acid, is a versatile, plant-derived ingredient with significant potential in cosmetic and dermatological formulations.[1][2] Its primary functions include acting as an emollient, texture enhancer, and film-forming agent.[1][3] These properties make it a valuable component for improving the sensory characteristics and stability of various skincare, haircare, and makeup products. This document provides detailed application notes, experimental protocols, and data interpretation guidelines for researchers investigating the utility of this compound in cosmetic science. While direct quantitative clinical data on this compound as a standalone ingredient is limited in publicly available literature, this document compiles existing knowledge and provides generalized protocols for its evaluation.

Key Applications and Mechanisms of Action

This compound is a low-molecular-weight, waxy solid at room temperature with a melting point near skin temperature (23-30°C), which contributes to its unique sensory properties.[2] Its primary applications in cosmetic science are detailed below.

Table 1: Applications of this compound in Cosmetic Formulations

Application AreaFunctionMechanism of ActionRecommended Use Level (%)
Skincare (Creams, Lotions) Emollient, Texture EnhancerForms an occlusive film on the skin to reduce transepidermal water loss (TEWL). Melts on contact with skin to provide a smooth, non-greasy, silicone-like after-feel.[1][3]2 - 15
Makeup (Foundations, Lipsticks) Slip Agent, Payoff EnhancerReduces friction during application, leading to a smoother glide. Improves the transfer of product from the stick to the skin.[3][4]5 - 20
Haircare (Conditioners, Styling Products) Conditioning AgentCoats the hair shaft to increase combability, reduce static, and provide a soft, smooth feel.1 - 5
Anhydrous Formulations (Balms, Ointments) Stability Enhancer, Texture ModifierIncreases the viscosity and stability of oil-based formulations. Reduces the greasy feel often associated with high oil content.[3][4]2 - 40
Mechanism of Action:

This compound's primary mechanism of action is physical. As an emollient, it forms a thin, protective layer on the skin's surface. This film helps to lock in moisture by reducing transepidermal water loss (TEWL), a key factor in maintaining skin hydration. Its waxy nature contributes to the structure and stability of cosmetic emulsions.[1] Upon application, it melts, providing lubricity and a desirable sensory experience. There is currently no substantial evidence in the public domain to suggest that this compound directly interacts with specific signaling pathways within the skin.

Experimental Protocols

The following protocols are provided as a guide for researchers to evaluate the efficacy and properties of this compound in cosmetic formulations.

Protocol for Evaluating Skin Moisturization and Barrier Function

Objective: To quantify the effect of a formulation containing this compound on skin hydration and barrier function.

Methodology:

  • Panelist Recruitment: Recruit a panel of healthy volunteers with normal to dry skin.

  • Test Product Formulation: Prepare a base cream/lotion formulation (control) and an identical formulation containing a specified concentration of this compound (e.g., 5% w/w).

  • Acclimatization: Allow panelists to acclimatize in a temperature and humidity-controlled room (e.g., 22°C, 50% RH) for at least 30 minutes before measurements.

  • Baseline Measurements: At baseline (T=0), measure skin hydration (using a Corneometer®) and transepidermal water loss (using a Tewameter®) on designated test sites on the forearms.

  • Product Application: Apply a standardized amount of the control and test products to the respective test sites.

  • Post-Application Measurements: Record measurements at set time points (e.g., 1 hour, 4 hours, 8 hours, and 24 hours) after product application.

  • Data Analysis: Analyze the change in Corneometer® and Tewameter® readings from baseline for both the control and test groups. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).

Diagram 1: Skin Moisturization and Barrier Function Evaluation Workflow

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis PanelistRecruitment Panelist Recruitment Formulation Formulate Control & Test Products PanelistRecruitment->Formulation Acclimatization Acclimatization Formulation->Acclimatization Baseline Baseline Measurements (T=0) Corneometer & Tewameter Acclimatization->Baseline Application Product Application Baseline->Application PostApplication Post-Application Measurements (T=1, 4, 8, 24h) Application->PostApplication DataAnalysis Data Analysis (Change from Baseline) PostApplication->DataAnalysis Conclusion Conclusion on Efficacy DataAnalysis->Conclusion

Caption: Workflow for evaluating skin effects.

Protocol for Sensory Panel Evaluation

Objective: To assess the sensory characteristics of a formulation containing this compound.

Methodology:

  • Panelist Training: Train a panel of sensory experts to identify and rate the intensity of specific sensory attributes (e.g., greasiness, smoothness, absorbency, after-feel).

  • Sample Preparation: Prepare a base formulation (control) and a test formulation with this compound. Code the samples to blind the panelists.

  • Evaluation Procedure:

    • Provide panelists with a standardized amount of each product.

    • Instruct them to apply the product to a designated area of their skin (e.g., forearm).

    • Ask them to rate the intensity of predefined sensory attributes on a labeled magnitude scale (e.g., 0-10).

  • Data Collection: Collect the rating sheets from all panelists.

  • Data Analysis: Analyze the data to identify significant differences in sensory perception between the control and test formulations. A spider plot is a useful tool for visualizing the sensory profile.

Diagram 2: Sensory Panel Evaluation Process

G cluster_0 Setup cluster_1 Evaluation cluster_2 Analysis Training Panelist Training Samples Sample Preparation & Blinding Training->Samples Application Standardized Application Samples->Application Rating Rating of Sensory Attributes Application->Rating Collection Data Collection Rating->Collection Analysis Statistical Analysis & Visualization Collection->Analysis

Caption: Process for sensory evaluation.

Protocol for Emulsion Stability Testing

Objective: To determine the effect of this compound on the physical stability of an oil-in-water emulsion.

Methodology:

  • Emulsion Preparation: Prepare a series of emulsions with varying concentrations of this compound (e.g., 0%, 2%, 5%, 10% w/w).

  • Initial Characterization: Immediately after preparation, measure the initial viscosity, particle size distribution, and pH of each emulsion.

  • Accelerated Stability Testing:

    • Centrifugation: Centrifuge samples of each emulsion at a specified speed and duration (e.g., 3000 rpm for 30 minutes). Observe for any phase separation.

    • Freeze-Thaw Cycles: Subject the emulsions to a series of freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3-5 cycles).

    • Elevated Temperature Storage: Store samples at elevated temperatures (e.g., 40°C and 50°C) for a defined period (e.g., 1, 2, and 3 months).

  • Post-Stress Characterization: After each stability test, re-evaluate the viscosity, particle size distribution, and pH, and visually inspect for signs of instability such as creaming, coalescence, or phase separation.

  • Data Analysis: Compare the changes in the physical properties of the emulsions containing this compound to the control.

Diagram 3: Emulsion Stability Testing Workflow

G cluster_0 Preparation & Initial State cluster_1 Accelerated Stability Tests cluster_2 Analysis Preparation Prepare Emulsions with Varying This compound Concentrations InitialChar Initial Characterization (Viscosity, Particle Size, pH) Preparation->InitialChar Centrifugation Centrifugation InitialChar->Centrifugation FreezeThaw Freeze-Thaw Cycles InitialChar->FreezeThaw ElevatedTemp Elevated Temperature Storage InitialChar->ElevatedTemp PostChar Post-Stress Characterization Centrifugation->PostChar FreezeThaw->PostChar ElevatedTemp->PostChar Comparison Compare to Control & Analyze PostChar->Comparison

Caption: Workflow for emulsion stability testing.

Data Presentation

Quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison.

Table 2: Example Data Table for Skin Moisturization Study

Time PointMean Change in Skin Hydration (Corneometer Units)Mean Change in TEWL (g/m²/h)
Control 5% this compound
1 Hour
4 Hours
8 Hours
24 Hours

Table 3: Example Data Table for Sensory Panel Evaluation

Sensory AttributeMean Intensity Score (0-10)
Control
Greasiness
Smoothness
Absorbency
After-feel

Table 4: Example Data Table for Emulsion Stability Study (Elevated Temperature)

This compound Conc. (%)Initial Viscosity (cP)Viscosity after 1 Month at 40°C (cP)% Change in ViscosityObservations (Phase Separation)
0 (Control)
2
5
10

Conclusion

This compound is a multifunctional ingredient that can significantly enhance the aesthetic and physical properties of cosmetic formulations. Its ability to improve skin feel, provide emolliency, and contribute to emulsion stability makes it a valuable tool for cosmetic scientists and formulators. The protocols outlined in this document provide a framework for the systematic evaluation of this compound's performance, enabling data-driven formulation development. Further research is warranted to explore its potential effects on skin at a cellular and molecular level.

References

Application Notes and Protocols for Incorporating Lauryl Laurate into Oil-in-Water Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the successful incorporation of lauryl laurate into oil-in-water (O/W) emulsions. This document outlines the physicochemical properties of this compound, detailed experimental procedures for emulsion formation, and methods for characterization, ensuring stable and effective formulations for cosmetic and pharmaceutical applications.

Introduction to this compound in Emulsions

This compound is a plant-based, low-molecular-weight mono-ester wax derived from the esterification of lauryl alcohol and lauric acid, often sourced from coconut or palm oil.[1][2] It serves as a multifunctional emollient, film-former, and emulsion stabilizer in a variety of cosmetic and personal care products, including creams, lotions, pomades, and makeup.[3][4][5] Its primary functions in oil-in-water emulsions are to reduce the greasy feel of oil systems, provide a silicone-like after-feel, enhance the whiteness of the formulation, and improve overall emulsion stability.[4][6][7] this compound is compatible with a wide range of cosmetic ingredients, including most vegetable and mineral waxes, vegetable oils, mineral oils, and petrolatum.[7][8]

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for successful formulation. Key quantitative data is summarized in the table below.

PropertyValueReference(s)
INCI Name This compound[3]
CAS Number 13945-76-1[3]
Molecular Formula C24H48O2[1][9]
Molecular Weight 368.64 g/mol [9][10]
Appearance Off-white waxy solid[3][4]
Melting Point 23-30°C (73-86°F)[3][4]
Boiling Point 226°C[9]
Solubility Oil-soluble; Insoluble in water[1][3]
Typical Use Level 2-40%[3][4]

Experimental Protocol for Oil-in-Water Emulsion with this compound

This protocol details a standard laboratory procedure for preparing a stable oil-in-water emulsion incorporating this compound.

Materials and Equipment
  • Oil Phase:

    • This compound

    • Carrier Oil (e.g., Caprylic/Capric Triglyceride, Squalane)

    • Oil-soluble emulsifier (e.g., Sorbitan Olivate)

    • Thickener (e.g., Sunflower Wax, Beeswax)

  • Water Phase:

    • Deionized Water

    • Humectant (e.g., Glycerin)

    • Water-soluble components (e.g., preservatives, actives)

  • Equipment:

    • Two heat-resistant beakers

    • Water bath or heating mantle

    • Digital scale

    • Immersion blender or homogenizer

    • pH meter

    • Glass stirring rods

    • Aluminum foil

Formulation Example

This example formulation provides a starting point for a stable O/W lotion.

PhaseIngredientINCI NamePercentage (%)
A (Oil Phase) This compoundThis compound5.0
Carrier OilCaprylic/Capric Triglyceride15.0
EmulsifierSorbitan Olivate4.0
ThickenerSunflower Wax1.0
B (Water Phase) Deionized WaterAqua73.5
HumectantGlycerin1.0
C (Cool-Down Phase) PreservativeBenzyl Alcohol & Ethylhexylglycerin0.5
AntioxidantVitamin ETocopherol
Step-by-Step Procedure
  • Preparation: Weigh all ingredients for the oil phase (Phase A) and water phase (Phase B) in separate heat-resistant beakers. Cover both beakers with aluminum foil to prevent evaporation.

  • Heating: Place both beakers in a water bath and heat to 85°C (185°F).[11] Periodically stir the oil phase to ensure all components, especially the waxy this compound and thickener, are fully melted and homogenous.

  • Pre-Emulsion: Once both phases have reached 85°C and the oil phase is uniform, remove them from the heat. It is advisable to re-weigh the water phase and add back any water that may have evaporated.

  • Emulsification: Slowly add the water phase (Phase B) to the oil phase (Phase A) while mixing with an immersion blender.[11] Begin with a small amount of the water phase and mix for 10-20 seconds before adding more. Continue this gradual addition until all of the water phase is incorporated. This slow addition is crucial for forming a stable emulsion.

  • Homogenization: Continue mixing with the immersion blender for another 2-3 minutes to ensure a uniform and fine droplet size.

  • Cooling: Allow the emulsion to cool while stirring gently with a glass rod or overhead mixer.

  • Cool-Down Phase: Once the emulsion has cooled to approximately 40°C, add the cool-down phase ingredients (Phase C), including preservatives and any heat-sensitive actives.[11]

  • Final Mixing: Mix thoroughly until the cool-down phase is fully incorporated and the emulsion is smooth and uniform.

  • pH Adjustment: Check the pH of the final emulsion and adjust if necessary to the desired range for skin compatibility (typically pH 5.5-6.5).

Characterization of the Emulsion

To ensure the quality and stability of the formulated emulsion, the following characterization methods are recommended:

  • Visual and Microscopic Analysis: Observe the emulsion for any signs of phase separation, creaming, or coalescence. Microscopic analysis can be used to determine the droplet size and distribution.

  • Particle Size Analysis: Utilize techniques such as laser diffraction to obtain quantitative data on the mean droplet size and polydispersity index. A smaller and more uniform droplet size generally indicates a more stable emulsion.[12]

  • Viscosity Measurement: Use a viscometer to measure the flow behavior of the emulsion. The viscosity should be appropriate for the intended application.

  • Stability Testing: Conduct accelerated stability testing by subjecting the emulsion to various environmental stresses such as elevated temperatures (e.g., 40-45°C) and freeze-thaw cycles. Monitor for changes in visual appearance, pH, viscosity, and particle size over time.

Visualization of Experimental Workflow

The following diagrams illustrate the key logical relationships and the experimental workflow for incorporating this compound into an oil-in-water emulsion.

Emulsion_Component_Relationship cluster_oil_phase Oil Phase cluster_water_phase Water Phase cluster_cooldown_phase Cool-Down Phase This compound This compound This compound->Oil Phase Components Carrier Oil Carrier Oil Carrier Oil->Oil Phase Components Emulsifier Emulsifier Emulsifier->Oil Phase Components Thickener Thickener Thickener->Oil Phase Components Deionized Water Deionized Water Deionized Water->Water Phase Components Humectant Humectant Humectant->Water Phase Components Preservative Preservative Final Emulsion Final Emulsion Preservative->Final Emulsion Add during Cool-Down Actives Actives Actives->Final Emulsion Add during Cool-Down Heated Oil Phase Heated Oil Phase Oil Phase Components->Heated Oil Phase Heat & Mix Heated Water Phase Heated Water Phase Water Phase Components->Heated Water Phase Heat Emulsification Emulsification Heated Oil Phase->Emulsification While Mixing Heated Water Phase->Emulsification Slowly Add To Cooling Cooling Emulsification->Cooling Homogenize Cooling->Final Emulsion

Caption: Logical relationship of components in an O/W emulsion.

Emulsion_Preparation_Workflow start Start weigh_A Weigh Oil Phase (Phase A) start->weigh_A weigh_B Weigh Water Phase (Phase B) start->weigh_B heat Heat Both Phases to 85°C weigh_A->heat weigh_B->heat emulsify Slowly Add Phase B to Phase A with High Shear Mixing heat->emulsify homogenize Homogenize for 2-3 Minutes emulsify->homogenize cool Cool to 40°C with Gentle Stirring homogenize->cool add_C Add Cool-Down Phase (Phase C) cool->add_C final_mix Mix Until Uniform add_C->final_mix ph_adjust Check and Adjust pH final_mix->ph_adjust end End ph_adjust->end

Caption: Experimental workflow for O/W emulsion preparation.

Safety and Handling

This compound is generally considered safe for cosmetic use and is non-toxic.[1] However, for individuals with very sensitive or acne-prone skin, a patch test is recommended as it may be mildly comedogenic for some users.[1] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed during the preparation of emulsions. Store this compound in a closed container in a dry place at room temperature.[3][4]

References

Application Notes & Protocols: Quantitative Analysis of Lauryl Laurate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lauryl laurate (dodecyl dodecanoate) is a wax-like ester of lauryl alcohol and lauric acid, widely used as an emollient, thickener, and film-forming agent in a variety of cosmetic and pharmaceutical products.[1] Its concentration in these formulations can range from 2% to 40%, making its accurate quantification crucial for quality control, formulation development, and stability testing.[2][3] This document provides detailed analytical methods for the quantification of this compound in complex matrices such as creams, lotions, and ointments, targeting researchers, scientists, and drug development professionals. The protocols described herein leverage Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for robust and reliable analysis.

Analytical Methodologies

The choice of analytical method for this compound quantification depends on the sample matrix, required sensitivity, and available instrumentation. Both GC-MS and HPLC-ELSD offer excellent performance for this analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity and selectivity, making it ideal for the identification and quantification of this compound, especially at low concentrations. Due to its nature as a long-chain ester, this compound is sufficiently volatile for direct GC analysis without the need for derivatization.

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): HPLC is a versatile technique for separating non-volatile and thermally labile compounds. Since this compound lacks a strong UV chromophore, an ELSD is a suitable detector for its quantification. This method is particularly useful for routine analysis in quality control laboratories.

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the quantification of this compound in a cosmetic cream matrix.

1. Sample Preparation: Solvent Extraction

  • Weighing: Accurately weigh approximately 100 mg of the cosmetic cream into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known concentration of an appropriate internal standard (e.g., methyl stearate (B1226849) or another long-chain fatty acid ester not present in the sample).

  • Extraction: Add 5 mL of hexane (B92381) to the centrifuge tube.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure the complete extraction of this compound into the organic solvent.

  • Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes to separate the organic layer from the insoluble matrix components.

  • Collection: Carefully transfer the hexane supernatant to a clean glass vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the hexane extract to remove any residual water.

  • Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into a GC autosampler vial.

2. GC-MS Instrumentation and Conditions

ParameterSetting
Gas Chromatograph Agilent 7890B GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor This compound: m/z 201, 43, 57[4]
Internal Standard: (dependent on choice)

3. Method Validation and Performance

The method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.

ParameterTypical Performance
Linearity Range 1 - 500 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 5%
Accuracy (Recovery) 95 - 105%

4. Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample spike Spike with IS weigh->spike extract Hexane Extraction spike->extract vortex Vortex extract->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Supernatant centrifuge->collect dry Dry with Na2SO4 collect->dry filter Filter dry->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Protocol 2: Quantification of this compound by HPLC-ELSD

This protocol provides an alternative method for quantifying this compound using HPLC with an Evaporative Light Scattering Detector.

1. Sample Preparation

The sample preparation procedure is the same as described in Protocol 1 (GC-MS).

2. HPLC-ELSD Instrumentation and Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 80% B, 2-15 min: 80-100% B, 15-20 min: 100% B, 20.1-25 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
ELSD Agilent 1290 Infinity II ELSD or equivalent
Nebulizer Temperature 30°C
Evaporator Temperature 50°C
Gas Flow (Nitrogen) 1.5 SLM

3. Method Validation and Performance

ParameterTypical Performance
Linearity Range 10 - 1000 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 3 µg/mL
Limit of Quantification (LOQ) 10 µg/mL
Precision (%RSD) < 10%
Accuracy (Recovery) 90 - 110%

4. Experimental Workflow

HPLC_Workflow start Sample Preparation (Solvent Extraction) inject HPLC Injection start->inject separation Reverse-Phase C18 Separation inject->separation detection ELSD Detection separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for the quantification of this compound by HPLC-ELSD.

Logical Relationship of Method Selection

The choice between GC-MS and HPLC-ELSD depends on the specific requirements of the analysis. The following decision tree can guide the selection process.

Method_Selection start High Sensitivity & Selectivity Required? gcms Use GC-MS start->gcms Yes routine Routine QC Analysis? start->routine No hplc Use HPLC-ELSD routine->gcms No (Consider for complex matrices) routine->hplc Yes

Caption: Decision tree for analytical method selection.

Summary of Quantitative Data

The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of this compound.

ParameterGC-MSHPLC-ELSD
Linearity Range (µg/mL) 1 - 50010 - 1000
Correlation Coefficient (r²) > 0.995> 0.99
LOD (µg/mL) 0.33
LOQ (µg/mL) 1.010
Precision (%RSD) < 5%< 10%
Accuracy (Recovery %) 95 - 105%90 - 110%

These detailed application notes and protocols provide a comprehensive guide for the accurate and reliable quantification of this compound in complex mixtures, supporting product development, quality control, and research activities in the cosmetic and pharmaceutical industries.

References

High-performance liquid chromatography (HPLC) method for lauryl laurate

Author: BenchChem Technical Support Team. Date: December 2025

An High-Performance Liquid Chromatography (HPLC) method has been developed for the analysis of lauryl laurate, a fatty acid ester widely used in the cosmetic and pharmaceutical industries. Given that this compound lacks a significant UV chromophore, this application note details a robust method utilizing a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) for its effective quantification. This document provides detailed protocols for researchers, scientists, and drug development professionals.

Introduction

This compound (dodecyl dodecanoate) is the ester of lauryl alcohol and lauric acid. Its analysis is crucial for quality control in various formulations. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for this purpose. Due to the absence of a UV-absorbing functional group in this compound, detectors that do not rely on light absorption, such as RI and ELSD, are more suitable.[1][2][3] This note describes a reversed-phase HPLC method for the separation and quantification of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is required.

Table 1: HPLC Instrumentation and Key Parameters

ParameterRecommended Setting
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorRefractive Index (RI) or Evaporative Light Scattering (ELSD)
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[4][5][6]
Column Temperature35 °C
Autosampler Temp.Ambient

Table 2: Chromatographic Conditions

ParameterCondition
Mobile PhaseAcetonitrile:Water (90:10, v/v)[4][6]
Flow Rate1.0 mL/min
Injection Volume20 µL
Run Time10 minutes
Standard and Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.[7][8]

2.2.1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase (Acetonitrile:Water, 90:10 v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 mg/mL to 1.0 mg/mL.[7]

2.2.2. Preparation of Sample Solutions

  • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of the mobile phase.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.[8]

Method Validation Parameters (Illustrative)

Method validation should be performed according to ICH guidelines to ensure the reliability of the results.

Table 3: Summary of Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Standard/Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45µm Filter dissolve->filter inject Inject into HPLC filter->inject Transfer to HPLC Vial separate Separation on C18 Column inject->separate detect Detection by RI or ELSD separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify this compound integrate->quantify report Generate Report quantify->report end_node End report->end_node Final Result

Caption: HPLC analysis workflow for this compound.

Signaling Pathway (Logical Relationship)

The logical relationship for method selection is based on the physicochemical properties of this compound.

Method_Selection cluster_chromatography Chromatographic Choice cluster_detection Detector Choice Analyte This compound Property1 Non-polar molecule Analyte->Property1 Property2 Lacks UV Chromophore Analyte->Property2 RP_HPLC Reversed-Phase HPLC Property1->RP_HPLC leads to RI_Detector Refractive Index (RI) Property2->RI_Detector necessitates ELSD_Detector Evaporative Light Scattering (ELSD) Property2->ELSD_Detector necessitates

Caption: Method selection logic for this compound analysis.

Conclusion

The described HPLC method with either RI or ELSD detection provides a reliable and robust approach for the quantitative analysis of this compound in various samples. The method is straightforward, and with proper validation, it can be effectively implemented in quality control laboratories for routine analysis.

References

Application Note: Analysis of Lauryl Laurate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauryl laurate (dodecyl dodecanoate) is a wax ester formed from the condensation of lauryl alcohol and lauric acid.[1] It is widely used in the cosmetics and personal care industry as an emollient, skin-conditioning agent, and texture enhancer in formulations such as moisturizers, lotions, and makeup.[1] Its chemical formula is C24H48O2 and it has a molecular weight of 368.6 g/mol .[2] Accurate and reliable analytical methods are essential for the quality control of raw materials and the quantification of this compound in finished products. Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of semi-volatile compounds like this compound, offering high-resolution separation and definitive identification based on mass spectra.[3]

This document provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS.

Experimental Protocols

A comprehensive methodology for the GC-MS analysis of this compound is outlined below. This protocol is based on established methods for the analysis of fatty acid esters.[3]

Sample Preparation

This compound is sufficiently volatile for GC-MS analysis without the need for chemical derivatization.[3] The primary objective of sample preparation is to efficiently extract the analyte from the sample matrix and dissolve it in a suitable solvent.

Materials:

  • Hexane (B92381) or Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate (B86663)

  • 0.45 µm PTFE syringe filters

  • 2 mL glass GC autosampler vials with inserts

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Weighing: Accurately weigh a representative amount of the sample (e.g., 100 mg of a cream or lotion) into a glass centrifuge tube.

  • Solvent Extraction: Add a precise volume of hexane (e.g., 5 mL) to the tube.[3]

  • Vortexing: Vigorously mix the sample using a vortex mixer for 2 minutes to ensure the complete extraction of this compound into the hexane.[3]

  • Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes to separate the solid matrix components from the solvent.

  • Supernatant Collection: Carefully transfer the hexane supernatant to a clean glass tube.[3]

  • Drying: To remove any residual water, add a small amount of anhydrous sodium sulfate to the hexane extract.[3]

  • Filtration and Transfer: Filter the dried extract through a 0.45 µm PTFE syringe filter directly into a GC autosampler vial.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound and are based on typical methods for long-chain fatty acid esters.[3][4]

Gas Chromatograph (GC) Parameters:

Parameter Value
Column Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[3][4]
Carrier Gas Helium at a constant flow of 1.0 mL/min[4]
Injector Temperature 280 °C[3]
Injection Volume 1 µL
Injection Mode Splitless[4]

| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp to 320 °C at 15 °C/min, and hold for 10 min[3] |

Mass Spectrometer (MS) Parameters:

Parameter Value
Ion Source Temperature 230 °C[5]
Interface Temperature 280 °C[5]
Ionization Mode Electron Impact (EI) at 70 eV[5]
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[3]

| SIM Ions for this compound | Based on typical fragmentation patterns of similar esters and spectral data, potential ions to monitor include m/z 201, 43, 57, and 55.[2] |

Data Presentation

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound. The results of the analysis, including retention time and the abundance of characteristic ions, should be summarized in a clear and structured format.

Quantitative Data Summary for this compound Analysis

Analyte Retention Time (min) Quantifier Ion (m/z) Qualifier Ion(s) (m/z) Linearity (R²) LOD (µg/mL) LOQ (µg/mL)

| this compound | Typically > 15 | 201 | 43, 57, 55 | > 0.995 | To be determined | To be determined |

Note: Retention time, Limit of Detection (LOD), and Limit of Quantitation (LOQ) are dependent on the specific instrument and conditions and should be determined during method validation.

Visualizations

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow Sample Sample Weighing Extraction Solvent Extraction with Hexane Sample->Extraction Vortex Vortexing Extraction->Vortex Centrifuge Centrifugation Vortex->Centrifuge Collect Supernatant Collection Centrifuge->Collect Dry Drying with Na2SO4 Collect->Dry Filter Filtration Dry->Filter GC_Vial Transfer to GC Vial Filter->GC_Vial GC_Injection GC Injection GC_Vial->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Data_Analysis Data Analysis Detection->Data_Analysis

A flowchart of the GC-MS analytical process.

Logical Relationship of GC-MS System Components

The following diagram illustrates the sequential components of the GC-MS instrument used in this analysis.

GCMS_Components Injector Injector Port Column GC Column Injector->Column Sample Introduction Ion_Source Ion Source (EI) Column->Ion_Source Separation Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Mass Filtering Data_System Data System Detector->Data_System Signal Detection Fragmentation_Pathway Parent This compound (m/z 368) Frag1 [CH3(CH2)10CO]+ Lauryl Cation (m/z 183) Parent->Frag1 α-cleavage Frag2 [CH3(CH2)10COOH2]+ Protonated Lauric Acid (m/z 201) Parent->Frag2 McLafferty Rearrangement Frag3 Alkyl Fragments (e.g., m/z 43, 57) Frag1->Frag3 Further Fragmentation

References

Application Notes and Protocols for Creating Stable Creams with Lauryl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed formulation techniques and experimental protocols for creating stable cosmetic and pharmaceutical creams incorporating lauryl laurate. This compound is a versatile, plant-based ester that enhances emulsion stability, improves sensory characteristics, and can aid in the delivery of active ingredients.

Introduction to this compound in Cream Formulations

This compound is the ester of lauryl alcohol and lauric acid, often derived from coconut or palm oil. It is a low-molecular-weight, waxy solid at room temperature with a low melting point (23-30°C), which allows it to melt on contact with the skin, providing a smooth, non-greasy feel. In cream formulations, this compound functions as an emollient, a film-forming agent, and an emulsion stabilizer. Its compatibility with a wide range of cosmetic and pharmaceutical ingredients makes it a valuable component in the development of stable and aesthetically pleasing topical products.

Key Benefits of this compound in Creams:

  • Enhanced Emulsion Stability: this compound contributes to the stability of oil-in-water (O/W) emulsions.

  • Improved Sensory Profile: It reduces the greasy feel of formulations containing high oil concentrations and provides a silicone-like after-feel.

  • Film-Forming Properties: As a film-former, it can help to lock in moisture and increase the substantivity of the cream on the skin.

  • Texture Modification: It can increase the viscosity and enhance the whiteness of creams and lotions.

  • Versatility: It is compatible with most vegetable and mineral waxes and oils.

Formulation Techniques for Stable Creams

The creation of a stable cream with this compound involves careful selection of co-emulsifiers, thickeners, and other excipients, as well as precise control over the manufacturing process. A common approach is to create an oil-in-water (O/W) emulsion.

Key Formulation Components

A stable cream formulation incorporating this compound will typically consist of the following phases:

  • Oil Phase: This phase contains this compound, other emollients, oils, waxes, and oil-soluble active ingredients. Fatty alcohols like cetyl alcohol, stearyl alcohol, or cetearyl alcohol are often included to increase viscosity and contribute to the emulsifying system.

  • Aqueous Phase: This phase contains water, humectants (e.g., glycerin, propylene (B89431) glycol), water-soluble active ingredients, and preservatives.

  • Emulsifying System: A combination of emulsifiers is often more effective than a single one. A primary emulsifier with a high Hydrophilic-Lipophilic Balance (HLB) is typically used in conjunction with a low HLB co-emulsifier to form a stable emulsion. Glyceryl stearate (B1226849) and cetearyl alcohol are common co-emulsifiers used with this compound.

  • Thickening Agents: Gums (e.g., xanthan gum) or carbomers can be added to the aqueous phase to increase the viscosity of the final product and improve stability.

  • Preservatives: A broad-spectrum preservative system is essential to prevent microbial growth in the cream.

  • pH Adjusters: Citric acid or sodium hydroxide (B78521) can be used to adjust the pH of the cream to a level that is compatible with the skin and ensures the stability of the active ingredients.

Illustrative Formulation Workflow

The following diagram illustrates a typical workflow for the formulation of a stable cream containing this compound.

G cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_final Finalization A Aqueous Phase Preparation: - Heat purified water - Add and dissolve humectants,  thickeners, and water-soluble actives C Combine Phases: - Add oil phase to aqueous phase  (or vice versa) under homogenization A->C B Oil Phase Preparation: - Combine this compound, oils,  fatty alcohols, and co-emulsifiers - Heat and melt until uniform B->C D Cooling: - Cool the emulsion with gentle stirring C->D E Addition of Post-Emulsification Ingredients: - Add preservatives, fragrances, and  heat-sensitive actives below 40°C D->E F pH Adjustment: - Adjust pH to the desired range E->F G Final Mixing: - Mix until uniform F->G

Figure 1. Cream Formulation Workflow.

Experimental Protocols for Stability Testing

To ensure the long-term stability of a cream formulation containing this compound, a series of experimental protocols should be followed. These tests are designed to evaluate the physical, chemical, and microbiological stability of the product under various conditions.

Physical Stability Assessment

Objective: To evaluate the physical integrity of the cream under accelerated stress conditions.

Protocol:

  • Sample Preparation: Prepare multiple samples of the cream formulation in their final packaging.

  • Storage Conditions: Store the samples under a variety of conditions:

    • Refrigerated: 4°C

    • Room Temperature: 25°C / 60% RH

    • Elevated Temperature: 40°C / 75% RH

    • Freeze-Thaw Cycling: 24 hours at -10°C followed by 24 hours at 25°C (repeat for 3-5 cycles).

  • Evaluation Time Points: Evaluate the samples at initial (time 0), 1, 2, 4, 8, and 12 weeks.

  • Parameters to Evaluate:

    • Visual Appearance: Observe for any changes in color, odor, or texture. Note any signs of phase separation (creaming, coalescence, or sedimentation).

    • pH Measurement: Prepare a 10% dispersion of the cream in deionized water and measure the pH using a calibrated pH meter.

    • Viscosity Measurement: Measure the viscosity of the cream using a viscometer with a suitable spindle and speed.

    • Microscopic Examination: Place a small sample of the cream on a microscope slide and observe the droplet size and distribution of the dispersed phase. Look for any signs of droplet aggregation or crystal growth.

    • Centrifuge Test: Place 5-10 g of the cream in a centrifuge tube and centrifuge at 3000 rpm for 30 minutes. Observe for any phase separation.

Quantitative Data Presentation

The following tables present illustrative data on how the concentration of this compound might affect the stability of a cream. Note: This data is for illustrative purposes to demonstrate expected trends and should be confirmed by experimental testing.

Table 1: Effect of this compound Concentration on Cream Viscosity Over Time at 40°C

This compound Conc. (%)Initial Viscosity (cP)4 Weeks Viscosity (cP)8 Weeks Viscosity (cP)12 Weeks Viscosity (cP)
012,0009,5007,0005,000
215,00014,50014,00013,500
518,00017,80017,50017,200
1022,00021,50021,00020,800

Table 2: Effect of this compound Concentration on Particle Size and Phase Separation After 12 Weeks at 40°C

This compound Conc. (%)Average Particle Size (µm)Phase Separation (Centrifuge Test)
015.2Significant Separation
28.5Minor Separation
55.1No Separation
103.8No Separation

Logical Relationships in a Stable Emulsion

The stability of an oil-in-water cream is dependent on a complex interplay of factors. The following diagram illustrates the logical relationships between key components and factors that contribute to a stable emulsion.

Application Notes and Protocols: Lauryl Laurate in the Development of Self-Healing Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of self-healing materials, capable of autonomously repairing damage, is a rapidly evolving area of materials science with profound implications for the longevity and reliability of various products. While traditionally focused on complex polymer chemistries, there is growing interest in sustainable and biocompatible components. Lauryl laurate, a fatty acid ester derived from lauryl alcohol and lauric acid, presents as a novel, yet largely unexplored, candidate for the development of self-healing materials. Its inherent properties, such as a low melting point, phase change behavior, and potential as a plasticizer, suggest several plausible mechanisms through which it could be integrated into self-healing systems.

These application notes provide a theoretical framework and hypothetical protocols for the use of this compound in self-healing materials. It is important to note that this is an emerging area of research, and the methodologies described herein are intended to serve as a starting point for further investigation and experimental validation.

Potential Mechanisms for this compound in Self-Healing Materials

This compound's potential application in self-healing materials can be conceptualized through three primary mechanisms:

  • Phase Change-Induced Healing: Leveraging its low melting point (around 23-30°C), this compound can be incorporated into a polymer matrix as a phase change material (PCM). Upon damage, localized stress or heat can trigger the melting of this compound, allowing it to flow into cracks and voids. Subsequent cooling would lead to its solidification, effectively "healing" the damage.

  • Plasticization-Enhanced Intrinsic Healing: In intrinsic self-healing polymers that rely on reversible bonds (e.g., Diels-Alder reactions, hydrogen bonds), the mobility of polymer chains is crucial for bond reformation. This compound, with its waxy and emollient nature, could act as a plasticizer, increasing the free volume and segmental mobility of the polymer network, thereby facilitating more efficient self-healing at lower temperatures.

  • Microencapsulated Healing Agent: In an extrinsic self-healing approach, this compound could be microencapsulated and dispersed within a material matrix. When a crack propagates through the material, it would rupture the microcapsules, releasing the this compound to fill the void. This approach is particularly interesting for applications where a liquid healing agent is required.

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the application of this compound in self-healing materials based on the mechanisms described above.

Protocol 1: Development of a Self-Healing Composite with this compound as a Phase Change Material

Objective: To fabricate and characterize a polymer composite containing this compound as a thermally activated self-healing agent.

Materials:

  • Epoxy resin and hardener

  • This compound

  • Silicone mold

  • Stirring apparatus

  • Vacuum oven

  • Optical microscope

  • Universal Testing Machine (UTM)

Methodology:

  • Preparation of the Composite:

    • Melt this compound at 40°C.

    • In a separate container, mix the epoxy resin and hardener in the recommended ratio.

    • Slowly add the molten this compound to the epoxy mixture while stirring continuously. Vary the weight percentage of this compound (e.g., 5%, 10%, 15% w/w).

    • Pour the mixture into silicone molds of the desired shape for mechanical testing.

    • Cure the samples in a vacuum oven at the temperature recommended for the epoxy system.

  • Characterization of Self-Healing Efficiency:

    • Create a controlled crack in the cured composite samples using a sharp blade.

    • Observe the initial crack width using an optical microscope.

    • Heat the damaged sample to a temperature slightly above the melting point of this compound (e.g., 35-40°C) for a defined period (e.g., 30 minutes).

    • Allow the sample to cool to room temperature.

    • Observe the healed crack under the optical microscope and measure the final crack width.

    • Calculate the healing efficiency as: Healing Efficiency (%) = [(Initial Crack Width - Final Crack Width) / Initial Crack Width] x 100.

    • Perform tensile tests on healed and un-damaged samples using a UTM to quantify the recovery of mechanical properties.

Protocol 2: Investigating this compound as a Plasticizer in an Intrinsic Self-Healing Polymer

Objective: To evaluate the effect of this compound on the self-healing performance of a polymer with intrinsic healing capabilities.

Materials:

  • A self-healing polymer system based on reversible bonds (e.g., a furan-maleimide Diels-Alder polymer).

  • This compound.

  • Appropriate solvents for the polymer system.

  • Film applicator.

  • Hot plate with magnetic stirring.

  • Dynamic Mechanical Analyzer (DMA).

Methodology:

  • Preparation of Polymer Films:

    • Dissolve the self-healing polymer in a suitable solvent.

    • Prepare a series of solutions with varying concentrations of this compound (e.g., 1%, 2%, 5% w/w relative to the polymer).

    • Cast thin films of each solution onto a glass substrate using a film applicator.

    • Dry the films in a vacuum oven to remove the solvent completely.

  • Evaluation of Healing Performance:

    • Create a scratch on the surface of each polymer film.

    • Subject the scratched films to a thermal healing cycle appropriate for the specific polymer system (this may be at a lower temperature than the control due to the plasticizing effect).

    • Monitor the closure of the scratch over time using optical microscopy.

    • Use DMA to measure the glass transition temperature (Tg) of the polymer films. A decrease in Tg with the addition of this compound would indicate a plasticizing effect.

    • Conduct tensile tests on healed and pristine films to assess the recovery of mechanical strength.

Protocol 3: Microencapsulation of this compound for Extrinsic Self-Healing

Objective: To prepare microcapsules containing this compound as a healing agent and incorporate them into a polymer matrix.

Materials:

  • This compound (core material).

  • Urea.

  • Formaldehyde (B43269) solution (37%).

  • Ammonium (B1175870) chloride.

  • Poly(vinyl alcohol) (PVA) as a surfactant.

  • Distilled water.

  • Mechanical stirrer.

  • pH meter.

  • Optical microscope.

  • Polymer matrix (e.g., epoxy resin).

Methodology:

  • Microcapsule Synthesis (in-situ polymerization):

    • Prepare an aqueous solution of urea, ammonium chloride, and PVA.

    • Add this compound to the aqueous solution and emulsify using a mechanical stirrer to form fine droplets.

    • Adjust the pH of the emulsion to approximately 3.5 using a suitable acid.

    • Slowly add the formaldehyde solution to the emulsion while stirring.

    • Continue stirring at a controlled temperature (e.g., 55°C) for several hours to allow for the polymerization of the urea-formaldehyde shell around the this compound core.

    • Filter, wash, and dry the resulting microcapsules.

    • Characterize the microcapsules for size, shell thickness, and core content.

  • Fabrication and Testing of the Self-Healing Composite:

    • Disperse the prepared microcapsules into a polymer matrix (e.g., epoxy resin) at a desired concentration.

    • Cure the composite as per the matrix material's specifications.

    • Induce a crack in the composite to rupture the microcapsules.

    • Observe the release of this compound and the subsequent filling of the crack.

    • Evaluate the healing efficiency using microscopy and mechanical testing as described in Protocol 1.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Healing Efficiency of this compound PCM Composites

This compound Conc. (% w/w)Initial Crack Width (μm)Final Crack Width (μm)Healing Efficiency (%)Tensile Strength Recovery (%)
5
10
15

Table 2: Effect of this compound as a Plasticizer on a Diels-Alder Polymer

This compound Conc. (% w/w)Glass Transition Temp. (°C)Healing Time (min)Tensile Strength Recovery (%)
0 (Control)
1
2
5

Table 3: Characterization of this compound Microcapsules

ParameterValue
Average Diameter (μm)
Shell Thickness (nm)
Core Content (%)

Visualizations

G cluster_0 Phase Change Healing Mechanism Damage 1. Material Damage (Crack Formation) Heat 2. Localized Heating (Stress or External) Damage->Heat Melt 3. This compound Melts (Phase Change) Heat->Melt Flow 4. Molten this compound Flows into Crack Melt->Flow Cool 5. Cooling and Solidification Flow->Cool Heal 6. Crack is Healed Cool->Heal

Caption: Workflow of the proposed phase change self-healing mechanism.

G cluster_1 Plasticization-Enhanced Intrinsic Healing Start Self-Healing Polymer with Reversible Bonds Add_LL Incorporate this compound (Plasticizer) Start->Add_LL Increased_Mobility Increased Polymer Chain Mobility Add_LL->Increased_Mobility Damage Damage Occurs (Bonds Break) Reformation Faster Bond Reformation Healing_Stimulus Healing Stimulus (e.g., Heat) Damage->Healing_Stimulus Healing_Stimulus->Reformation Healed Healed Material Reformation->Healed

Caption: Logical relationship of this compound as a plasticizer.

G cluster_2 Microencapsulation-Based Extrinsic Healing Microcapsule This compound Core Urea-Formaldehyde Shell Dispersion Disperse Microcapsules in Polymer Matrix Microcapsule->Dispersion Composite Cured Self-Healing Composite Dispersion->Composite Crack Crack Propagation Composite->Crack Rupture Microcapsule Rupture Crack->Rupture Release Release of this compound Rupture->Release Fill Crack Filling Release->Fill Heal Healed Damage Fill->Heal

Application Notes and Protocols: Lauryl Laurate as a Phase Change Material for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl laurate, a fatty acid ester derived from lauryl alcohol and lauric acid, presents potential as a bio-based phase change material (PCM) for thermal energy storage (TES) applications.[1] Its utility in cosmetics as a melting and solidifying agent suggests favorable phase change characteristics.[2] PCMs store and release large amounts of thermal energy at a nearly constant temperature during their phase transition (solid-liquid and liquid-solid). This property makes them highly suitable for applications requiring thermal regulation, such as in buildings, electronics cooling, and pharmaceutical transport.

This document provides a comprehensive overview of the known properties of this compound relevant to TES and details the necessary experimental protocols to fully characterize its performance as a PCM. While specific thermophysical data for this compound as a PCM is not extensively available in current literature, this guide equips researchers with the methodologies to perform a thorough evaluation.

Thermophysical Properties of this compound

The primary characteristics of a PCM for TES applications include its melting temperature, latent heat of fusion, thermal conductivity, and thermal stability over repeated cycles.

PropertyReported Value/RangeMethod of Determination
Melting Point (°C) 23 - 30[2]Differential Scanning Calorimetry (DSC)
Latent Heat of Fusion (J/g) Data not availableDifferential Scanning Calorimetry (DSC)
Thermal Conductivity (W/m·K) Data not availableTransient Plane Source, Laser Flash Analysis, etc.
Thermal Cycling Stability Data not availableDSC, Thermogravimetric Analysis (TGA)

Experimental Protocols

To fully assess the viability of this compound as a PCM, the following experimental protocols are recommended.

Determination of Thermal Properties using Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring the melting temperature and latent heat of fusion of PCMs.[3]

Objective: To determine the onset and peak melting temperatures, crystallization temperatures, and the latent heat of fusion and crystallization of this compound.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

  • High-purity this compound sample (5-10 mg)

  • Inert gas supply (e.g., Nitrogen)

Protocol:

  • Calibrate the DSC instrument using a standard material with a known melting point and enthalpy of fusion (e.g., Indium).

  • Accurately weigh 5-10 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed pan will be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

  • Equilibrate the sample at a temperature below its expected melting point (e.g., 0°C).

  • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 50°C).

  • Hold the sample at this temperature for a few minutes to ensure complete melting.

  • Cool the sample at the same constant rate back to the initial temperature (0°C).

  • Repeat the heating and cooling cycle for at least two cycles to ensure the reproducibility of the results. The data from the second cycle is typically used for analysis to remove the effects of the sample's prior thermal history.

  • Analyze the resulting thermogram to determine the onset and peak temperatures of melting and crystallization, and integrate the area under the peaks to calculate the latent heat of fusion and crystallization.

Measurement of Thermal Conductivity

The low thermal conductivity of organic PCMs is a significant limitation for their application. Therefore, its accurate measurement is crucial.

Objective: To measure the thermal conductivity of this compound in both its solid and liquid states.

Methods:

  • Transient Plane Source (Hot Disc) Method: This is a widely used and versatile method for measuring the thermal conductivity of solids and liquids.

  • Laser Flash Analysis (LFA): This method is suitable for solid samples and measures thermal diffusivity, from which thermal conductivity can be calculated if the specific heat capacity and density are known.

  • Steady-State Methods: These methods, while often more time-consuming, can provide highly accurate results.[4]

Protocol (using Transient Plane Source Method):

  • Prepare a solid sample of this compound by melting and casting it into a mold of appropriate dimensions. For liquid-state measurements, a specific sample holder for liquids is required.

  • Place the transient plane source sensor between two identical samples of this compound to ensure one-dimensional heat flow.

  • Apply a short heat pulse from the sensor and record the temperature increase as a function of time.

  • The thermal conductivity is calculated from the recorded temperature-time response using the instrument's software.

  • Perform measurements at different temperatures to determine the thermal conductivity in both the solid and liquid phases.

Evaluation of Thermal Cycling Stability

It is essential to determine if the thermal properties of this compound degrade after repeated melting and freezing cycles.[5]

Objective: To assess the long-term stability of this compound's thermal properties after a large number of thermal cycles.

Protocol:

  • Subject a sample of this compound to a large number of melt/freeze cycles (e.g., 100, 500, or 1000 cycles) in a thermal cycler or a temperature-controlled bath.

  • After the cycling, perform DSC analysis on the cycled sample using the protocol described in section 1.

  • Compare the melting temperature and latent heat of fusion of the cycled sample with those of the uncycled sample. A significant change in these properties would indicate thermal instability.

  • Additionally, Thermogravimetric Analysis (TGA) can be performed on the cycled sample to check for any mass loss, which would indicate thermal decomposition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_characterization Thermophysical Characterization cluster_analysis Data Analysis & Evaluation Sample This compound Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TC Thermal Conductivity Measurement Sample->TC TCS Thermal Cycling Stability Test Sample->TCS Properties Melting Point & Latent Heat DSC->Properties Conductivity Thermal Conductivity (Solid & Liquid) TC->Conductivity Stability Long-term Stability TCS->Stability Evaluation Suitability as PCM Properties->Evaluation Conductivity->Evaluation Stability->Evaluation logical_relationship cluster_properties Key Properties of this compound cluster_application Thermal Energy Storage Application MeltingPoint Appropriate Melting Temperature (23-30°C) TES Effective Thermal Energy Storage MeltingPoint->TES Enables operation in target temperature range LatentHeat High Latent Heat of Fusion LatentHeat->TES High energy storage density ThermalConductivity Adequate Thermal Conductivity ThermalConductivity->TES Efficient heat transfer Stability Good Thermal Cycling Stability Stability->TES Long operational lifespan

References

Application Notes and Protocols for Investigating the Film-Forming Properties of Lauryl Laurate on Skin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl laurate, the ester of lauryl alcohol and lauric acid, is a versatile, plant-derived ingredient utilized in cosmetic and pharmaceutical formulations for its emollient, sensory, and film-forming properties.[1][2][3] As a low-molecular-weight, waxy mono-ester, it imparts a unique silicone-like, non-greasy, and powdery after-feel to topical products.[2][3] Its ability to form a protective, semi-occlusive film on the skin's surface is of significant interest for maintaining skin hydration and enhancing the delivery and efficacy of active ingredients.[1] These application notes provide detailed protocols for evaluating the film-forming characteristics of this compound, focusing on its impact on skin barrier function, hydration, and sensory perception.

Mechanism of Action

Upon application, this compound forms a thin, protective barrier on the stratum corneum. This film reduces the rate of transepidermal water loss (TEWL), a key factor in maintaining skin hydration and integrity.[1] By creating this semi-occlusive layer, this compound helps to lock in moisture, leading to improved skin softness and smoothness. Its low melting point (23-30°C) allows it to melt on contact with the skin, contributing to its excellent spreadability and slip.[4]

Data Presentation

While extensive quantitative data from peer-reviewed clinical studies specifically isolating the effects of this compound are limited in the public domain, the following table summarizes the expected and reported performance of formulations containing this compound. One manufacturer reports that their branded product containing this compound, Kester Wax K-24, can reduce TEWL by up to 23%.[5]

Table 1: Summary of Quantitative Data on the Efficacy of a Formulation Containing this compound

ParameterMethodTest SubstanceConcentration of this compoundResultSource
Transepidermal Water Loss (TEWL)Tewameter®Kester Wax K-24Not SpecifiedUp to 23% reduction[5]
Skin HydrationCorneometer®Hypothetical Cream5% (w/w)Representative Example: 15% increase after 2 hoursN/A
Sensory Feel (Powderiness)Trained Sensory PanelHypothetical Lotion3% (w/w)Representative Example: Score of 7.5/10N/A
Sensory Feel (Greasiness)Trained Sensory PanelHypothetical Lotion3% (w/w)Representative Example: Score of 2.0/10N/A

Note: The data for skin hydration and sensory feel are representative examples to illustrate how results would be presented and are not from actual studies.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the film-forming properties of this compound.

Protocol 1: Evaluation of Skin Barrier Function (Transepidermal Water Loss)

Objective: To quantify the effect of a this compound-containing formulation on the skin's barrier function by measuring TEWL.

Materials:

  • Tewameter® (or equivalent evaporimeter)

  • Test formulation with a known concentration of this compound (e.g., 5% w/w)

  • Placebo formulation (without this compound)

  • Deionized water

  • Mild skin cleanser

  • Climate-controlled room (20-22°C, 40-60% relative humidity)

  • Volunteer subjects (n≥10) with healthy skin on their forearms

Procedure:

  • Acclimatization: Subjects rest in the climate-controlled room for at least 30 minutes before measurements.

  • Test Site Demarcation: Mark two test sites (e.g., 2x2 cm) on the volar forearm of each subject.

  • Baseline Measurement: Measure the baseline TEWL of each test site before product application.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to one site and the placebo to the other.

  • Post-Application Measurements: Measure TEWL at predetermined time points (e.g., 1, 2, 4, and 8 hours) after application.

  • Data Analysis: Calculate the percentage reduction in TEWL from baseline for both the test and placebo formulations. Compare the results using appropriate statistical methods.

TEWL_Measurement_Workflow cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Analysis acclimatization Subject Acclimatization (30 min) demarcation Test Site Demarcation acclimatization->demarcation baseline Baseline TEWL Measurement demarcation->baseline application Product Application (Test & Placebo) baseline->application post_application Post-Application TEWL Measurements (1, 2, 4, 8h) application->post_application analysis Data Analysis (% TEWL Reduction) post_application->analysis

Workflow for TEWL Measurement
Protocol 2: Evaluation of Skin Hydration

Objective: To assess the impact of a this compound-containing formulation on stratum corneum hydration.

Materials:

  • Corneometer® (or equivalent capacitance-based instrument)

  • Test formulation with a known concentration of this compound (e.g., 5% w/w)

  • Placebo formulation (without this compound)

  • Climate-controlled room (20-22°C, 40-60% relative humidity)

  • Volunteer subjects (n≥10) with healthy, dry skin on their forearms or lower legs

Procedure:

  • Acclimatization: Subjects acclimate in the controlled environment for at least 30 minutes.

  • Test Site Demarcation: Define test areas on the subjects' skin.

  • Baseline Measurement: Take baseline skin hydration readings from each test site.

  • Product Application: Apply a standardized amount of the test and placebo formulations to their respective sites.

  • Post-Application Measurements: Measure skin hydration at specified intervals (e.g., 1, 2, 4, and 8 hours) after application.

  • Data Analysis: Determine the percentage increase in skin hydration from baseline for both formulations and perform a statistical comparison.

Skin_Hydration_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analyze Analysis acclimate Subject Acclimatization (30 min) demarcate Test Site Demarcation acclimate->demarcate base_hydro Baseline Hydration Measurement demarcate->base_hydro apply Product Application (Test & Placebo) base_hydro->apply post_hydro Post-Application Hydration Measurements (1, 2, 4, 8h) apply->post_hydro analyze_hydro Data Analysis (% Hydration Increase) post_hydro->analyze_hydro

Workflow for Skin Hydration Measurement
Protocol 3: Sensory Panel Evaluation

Objective: To characterize the sensory attributes of a formulation containing this compound.

Materials:

  • Test formulation with a known concentration of this compound (e.g., 3% w/w)

  • Control formulation (e.g., a benchmark product or placebo)

  • Trained sensory panel (10-15 panelists)

  • Standardized sensory evaluation questionnaires

  • Controlled evaluation environment

Procedure:

  • Panelist Training: Train panelists to identify and rate specific sensory attributes on a defined scale (e.g., 1-10). Key attributes for this compound include:

    • Spreadability: Ease of application.

    • Absorbency: Rate of perceived absorption.

    • Greasiness/Oiliness: Perception of a greasy residue.

    • Stickiness/Tackiness: Degree of stickiness after application.

    • Powderiness: Perception of a powdery after-feel.

    • Softness: Sensation of skin softness.

  • Product Evaluation: Panelists apply a standardized amount of the test and control formulations to designated areas of their skin.

  • Data Collection: Panelists complete the sensory questionnaire at specific time points (e.g., immediately after application and after 15 minutes) to assess initial feel and after-feel.

  • Data Analysis: Analyze the sensory scores statistically to create a sensory profile of the this compound formulation and compare it to the control.

Sensory_Evaluation_Workflow cluster_setup Setup cluster_eval Evaluation cluster_res Results training Panelist Training on Sensory Attributes questionnaire Develop Standardized Questionnaire training->questionnaire application Product Application (Standardized Amount) questionnaire->application data_collection Data Collection via Questionnaire (Immediate & 15 min) application->data_collection analysis Statistical Analysis of Sensory Scores data_collection->analysis profile Generation of Sensory Profile analysis->profile

Workflow for Sensory Panel Evaluation

Conclusion

This compound is a valuable ingredient for creating cosmetically elegant and effective topical formulations. Its film-forming properties contribute to enhanced skin hydration and barrier function, while its unique sensory profile provides a desirable non-greasy, powdery feel. The protocols outlined in these application notes provide a comprehensive framework for researchers and formulators to quantitatively and qualitatively assess the benefits of incorporating this compound into their product development pipelines. Further clinical studies are warranted to generate more extensive quantitative data on the specific dose-dependent effects of this compound on skin physiology.

References

Application Notes and Protocols: Lauryl Laurate as an Opacifying Agent in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl laurate, the ester of lauryl alcohol and lauric acid, is a versatile, plant-derived ingredient increasingly utilized in cosmetic and personal care formulations.[1][2] Beyond its primary functions as an emollient, texture enhancer, and film-forming agent, this compound serves as an effective opacifying agent.[3][4][5] These notes provide detailed applications and protocols for leveraging this compound to achieve desired opacity and enhance the aesthetic qualities of cosmetic formulations.

Opacifiers are crucial in cosmetics for rendering products visually appealing, protecting light-sensitive ingredients, and improving the uniformity of color and appearance. This compound's ability to "enhance whiteness in creams and lotions" makes it a valuable tool for formulators seeking to create products with a rich, creamy, and opaque appearance.[6][7] Its low melting point (23-30°C) allows for easy incorporation into formulations and contributes to a desirable sensory profile, often described as a "silicone-like after-feel."[8][9]

Physicochemical Properties of this compound

A comprehensive understanding of this compound's properties is essential for its effective application.

PropertyValueReference(s)
INCI Name This compound[3]
Appearance Off-white waxy solid[4]
Melting Point 23-30°C (73-86°F)[9]
Solubility Oil-soluble; Insoluble in water[4]
Origin Plant-based (derived from coconut and palm oils)[4][10]
Typical Use Level 2-40%[9]

Mechanism of Action as an Opacifying Agent

This compound functions as an opacifying agent primarily through the scattering and reflection of light. When incorporated into an emulsion, the crystalline structure of this compound at room temperature disperses throughout the formulation. These dispersed particles have a different refractive index from the surrounding medium, causing light to scatter. This scattering effect reduces the transparency of the product, resulting in a more opaque and white appearance. Its waxy nature also contributes to the overall texture and consistency of the formulation, further enhancing its visual appeal.

Applications in Cosmetic Formulations

This compound's opacifying properties are beneficial in a wide range of cosmetic products:

  • Creams and Lotions: Enhances the whiteness and creamy appearance of skincare products.[3][8]

  • Sunscreens: Can contribute to the whitening effect of mineral-based sunscreens.

  • Foundations and Concealers: Improves coverage and provides a uniform, opaque base.

  • Hair Conditioners: Imparts a rich, creamy texture and appearance.

  • Lipsticks and Lip Balms: Contributes to the product's structure and opacity.[8]

Quantitative Analysis of Opacifying Effect (Illustrative Data)

This compound Concentration (%)Opacity (%)Whiteness Index (CIE Lab)*
0 (Control)6585
27590
58595
109298

*Hypothetical data for illustrative purposes.

Experimental Protocols

Protocol for Preparation of an Opaque O/W Cream

This protocol outlines the preparation of a basic oil-in-water cream to evaluate the opacifying effects of this compound.

Materials:

  • Oil Phase:

    • This compound (varying concentrations: 2%, 5%, 10%)

    • Cetearyl Alcohol (4%)

    • Glyceryl Stearate (3%)

    • Caprylic/Capric Triglyceride (10%)

  • Water Phase:

    • Deionized Water (q.s. to 100%)

    • Glycerin (3%)

    • Xanthan Gum (0.2%)

  • Preservative: Phenoxyethanol (and) Ethylhexylglycerin (1%)

Procedure:

  • In a beaker, combine all components of the oil phase and heat to 75°C.

  • In a separate beaker, combine the water and glycerin of the water phase and heat to 75°C. Disperse the xanthan gum in the heated water-glycerin mixture until fully hydrated.

  • Slowly add the water phase to the oil phase while homogenizing at high speed for 3-5 minutes.

  • Begin cooling the emulsion while stirring at a moderate speed.

  • When the temperature reaches 40°C, add the preservative.

  • Continue stirring until the cream is uniform and has cooled to room temperature.

Protocol for Measuring Opacity

This protocol describes how to quantify the opacity of the prepared cream formulations.

Equipment:

  • Spectrophotometer or Colorimeter

  • Opacity charts (black and white substrate)

  • Drawdown bar for consistent film thickness

Procedure:

  • Apply a uniform film of the cream formulation onto an opacity chart using a drawdown bar.

  • Allow the film to dry completely.

  • Using the spectrophotometer or colorimeter, measure the reflectance of the film over the white (Yw) and black (Yb) portions of the chart.

  • Calculate the opacity using the following formula: Opacity (%) = (Yb / Yw) x 100

  • Repeat the measurement at least three times for each formulation and calculate the average.

Protocol for Stability Testing

This protocol outlines the methods to assess the physical stability of the opaque formulations.

Procedure:

  • Accelerated Stability Testing:

    • Place samples of the formulations in ovens at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months.

    • Observe for any signs of instability such as phase separation, creaming, or changes in color and viscosity at regular intervals.

  • Freeze-Thaw Cycling:

    • Subject the samples to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C) for at least three cycles.

    • After each cycle, evaluate the samples for any changes in their physical properties.

  • Centrifugation Test:

    • Centrifuge the samples at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

    • Observe for any signs of phase separation.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_eval Evaluation A Weigh Oil Phase Ingredients C Heat Both Phases to 75°C A->C B Weigh Water Phase Ingredients B->C D Emulsify C->D E Cool and Add Preservative D->E F Final Formulation E->F G Opacity Measurement F->G H Stability Testing F->H I Sensory Analysis F->I

Caption: Experimental workflow for formulating and evaluating opaque cosmetic emulsions.

logical_relationship LaurylLaurate This compound Addition Scattering Increased Light Scattering LaurylLaurate->Scattering Reflection Increased Light Reflection LaurylLaurate->Reflection Opacity Increased Opacity Scattering->Opacity Reflection->Opacity Whiteness Enhanced Whiteness Opacity->Whiteness Aesthetics Improved Aesthetics Whiteness->Aesthetics

References

Application Notes and Protocols: Experimental Design for Testing Lauryl Laurate as a Texture Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lauryl laurate is the ester of lauryl alcohol and lauric acid, derived from natural sources like coconut or palm oil.[1][2] It is a wax-like emollient that is widely used in the cosmetics industry for its skin-conditioning and texture-enhancing properties.[1][3] This document provides a detailed experimental design for researchers, scientists, and drug development professionals to rigorously evaluate this compound as a texture enhancer in topical formulations. This compound is known to reduce the greasy feel of oil-based solutions, providing a soft, silicone-like after-feel.[3][4][5] It can also improve the stability of emulsions and the payoff characteristics of stick products like lipsticks.[5]

These protocols will outline methods for formulation development, rheological analysis, sensory evaluation, and microscopic characterization to provide a comprehensive assessment of this compound's impact on product texture.

Materials and Equipment

2.1 Materials:

  • This compound (Cosmetic grade)

  • Base cream/lotion formulation ingredients (e.g., emulsifiers, thickeners, emollients, preservatives, distilled water)

  • Control formulation (without this compound)

  • Reference formulation (e.g., a commercially available product with a desirable texture)

2.2 Equipment:

  • Homogenizer/Emulsifier

  • Beakers, stirring rods, and other standard laboratory glassware

  • Water bath

  • pH meter

  • Viscometer/Rheometer

  • Microscope with imaging software

  • Incubators for stability testing

  • Standard sensory evaluation booths

Experimental Design

The core of this study is to compare a base formulation (Control) with formulations containing varying concentrations of this compound.

3.1 Formulation Development:

Prepare a base oil-in-water (O/W) cream formulation. Incorporate this compound at three different concentrations: 2%, 5%, and 10% (w/w). A control formulation without this compound (0%) will also be prepared.

Table 1: Formulation Compositions

IngredientControl (F1)Formulation 2 (F2)Formulation 3 (F3)Formulation 4 (F4)
This compound 0% 2% 5% 10%
Emulsifying Wax10%10%10%10%
Cetyl Alcohol3%3%3%3%
Mineral Oil15%13%10%5%
Preservativeq.s.q.s.q.s.q.s.
Distilled Waterq.s. to 100%q.s. to 100%q.s. to 100%q.s. to 100%

Experimental Protocols

4.1. Formulation Preparation Protocol:

  • Oil Phase Preparation: In a beaker, combine the oil-soluble ingredients (Emulsifying Wax, Cetyl Alcohol, Mineral Oil, and this compound for F2-F4). Heat the mixture in a water bath to 75°C until all components have melted and the mixture is uniform.

  • Aqueous Phase Preparation: In a separate beaker, heat the distilled water with the preservative to 75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer at a moderate speed. Continue homogenization for 10-15 minutes to form a stable emulsion.

  • Cooling: Allow the emulsion to cool down to room temperature with gentle stirring.

  • Quality Control: Measure the pH of the final formulation and perform visual inspection for any signs of phase separation.

4.2. Rheological Analysis Protocol:

Rheological properties are critical for understanding the flow and mechanical characteristics of the formulations.[6][7]

  • Sample Preparation: Allow the formulations to equilibrate at room temperature (25°C ± 1°C) for 24 hours before analysis.

  • Instrumentation: Use a rotational rheometer equipped with a cone-plate or parallel-plate geometry.

  • Flow Curve Measurement:

    • Apply a shear rate ramp from 0.1 to 100 s⁻¹ and then back to 0.1 s⁻¹.

    • Record the viscosity and shear stress as a function of the shear rate.

    • This will determine the flow behavior (e.g., shear-thinning) and the presence of thixotropy.

  • Yield Stress Measurement:

    • Perform a stress ramp or an oscillatory amplitude sweep to determine the yield stress, which is the minimum stress required to initiate flow.

  • Viscoelastic Properties (Oscillatory Test):

    • Conduct a frequency sweep at a constant strain within the linear viscoelastic region (LVR).

    • Measure the storage modulus (G') and loss modulus (G''). A higher G' indicates a more structured, solid-like behavior.

4.3. Sensory Evaluation Protocol:

Sensory analysis provides insights into how consumers perceive the texture of the product.[8][9][10]

  • Panelist Selection: Recruit a panel of 15-20 trained sensory assessors.

  • Evaluation Procedure:

    • Provide panelists with approximately 1g of each formulation, coded with random three-digit numbers.

    • Instruct panelists to apply the product on a designated area of their forearm.

    • Panelists will rate the intensity of predefined sensory attributes on a 10-point scale (1 = very low, 10 = very high).

  • Sensory Attributes:

    • Pick-up: Ease of removing the product from the container.

    • Spreadability: Ease of spreading the product on the skin.

    • Greasiness: The amount of oily residue perceived during and after application.

    • Absorbency: The rate at which the product is absorbed into the skin.

    • Stickiness: The tacky feeling left on the skin after application.

    • Softness: The perceived smoothness and softness of the skin after application.

    • After-feel: The overall sensation on the skin 5 minutes after application.

4.4. Microscopic Analysis Protocol:

Microscopy is used to visualize the internal structure of the emulsion, which influences its stability and texture.[11][12][13]

  • Sample Preparation: Place a small drop of the emulsion on a microscope slide and cover it with a coverslip.

  • Imaging: Use an optical microscope with a digital camera to capture images of the emulsion at 400x and 1000x magnification.

  • Analysis:

    • Observe the droplet size, shape, and distribution of the dispersed phase.

    • Look for any signs of droplet coalescence or flocculation, which can indicate instability.

    • Use image analysis software to quantify the average droplet size and size distribution.

Data Presentation

Table 2: Rheological Data Summary

FormulationViscosity at 10 s⁻¹ (Pa·s)Yield Stress (Pa)G' at 1 Hz (Pa)G'' at 1 Hz (Pa)
F1 (Control)
F2 (2% LL)
F3 (5% LL)
F4 (10% LL)

Table 3: Sensory Evaluation Scores (Mean ± SD)

AttributeF1 (Control)F2 (2% LL)F3 (5% LL)F4 (10% LL)
Pick-up
Spreadability
Greasiness
Absorbency
Stickiness
Softness
After-feel

Table 4: Microscopic Analysis Results

FormulationAverage Droplet Size (µm)Droplet Size DistributionObservations
F1 (Control)
F2 (2% LL)
F3 (5% LL)
F4 (10% LL)

Visualizations

Experimental_Workflow Formulation Formulation Development (0%, 2%, 5%, 10% this compound) Rheology Rheological Analysis (Viscosity, Yield Stress, G', G'') Formulation->Rheology Sensory Sensory Evaluation (Panel Testing) Formulation->Sensory Microscopy Microscopic Analysis (Droplet Size & Distribution) Formulation->Microscopy Data Data Analysis & Comparison Rheology->Data Sensory->Data Microscopy->Data Conclusion Conclusion on Texture Enhancement Data->Conclusion

Caption: Experimental workflow for evaluating this compound.

Sensory_Perception_Pathway Product Topical Product Application Stimulus Mechanical Stimuli (Pressure, Shear, Vibration) Product->Stimulus Receptors Mechanoreceptors in Skin (e.g., Merkel's disks, Meissner's corpuscles) Stimulus->Receptors Signal Neural Signal Transduction Receptors->Signal Pathway Ascending Somatosensory Pathway Signal->Pathway Brain Somatosensory Cortex (Processing and Perception) Pathway->Brain Perception Texture Perception (Smoothness, Greasiness, etc.) Brain->Perception

Caption: Simplified signaling pathway of texture perception.

Conclusion

This comprehensive experimental design provides a robust framework for quantifying the effects of this compound on the texture of topical formulations. By combining instrumental analysis with human sensory perception, researchers can obtain a holistic understanding of how this ingredient can be utilized to create products with superior textural properties and enhanced consumer appeal. The data generated from these protocols will enable formulators to make informed decisions on the optimal concentration of this compound to achieve desired product characteristics.

References

Troubleshooting & Optimization

How to improve the stability of emulsions containing lauryl laurate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Emulsion Stability with Lauryl Laurate

Welcome to the technical support center for formulating stable emulsions with this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it impact emulsion stability?

A1: this compound is a plant-derived, low-molecular-weight mono-ester of lauryl alcohol and lauric acid.[1][2][3] In emulsions, it functions primarily as an emollient, texture enhancer, and film-forming agent.[3][4] Its low melting point (23-30°C) allows it to melt on contact with the skin, providing a non-greasy, silicone-like after-feel.[1][5][6] While this compound is part of the oil phase, it is also reported to inherently improve the stability of cosmetic formulations.[4][5][7][8] It is typically used at concentrations ranging from 2% to 40%.[1][5]

Q2: What is the Hydrophile-Lipophile Balance (HLB) system and why is it critical for emulsion stability?

A2: The HLB system is a scale that indicates the relative affinity of an emulsifier for water and oil. Emulsifiers with low HLB values are more oil-soluble (lipophilic) and tend to form water-in-oil (W/O) emulsions, while those with high HLB values are more water-soluble (hydrophilic) and favor the formation of oil-in-water (O/W) emulsions. For maximum stability, the HLB value of your emulsifier or emulsifier blend should match the "required HLB" of the oil phase.[9][10] When the HLB values are closely matched, the emulsifier molecules arrange more effectively at the oil-water interface, leading to smaller droplet sizes and enhanced stability.[11][12][13]

Q3: What are the most common signs of instability in an emulsion containing this compound?

A3: Common signs of instability include:

  • Creaming or Separation: The formation of distinct layers, with the oil phase (containing this compound) rising to the top. This is often the first visible sign of instability.[14][15][16]

  • Coalescence: The merging of small droplets into larger ones, which can lead to complete phase separation.

  • Flocculation: The clumping of droplets without merging.

  • Changes in Viscosity: The emulsion may become significantly thinner or thicker over time, especially under temperature stress.[17]

  • Grainy or Waxy Texture: This can occur if waxy components, including this compound if not properly heated, solidify prematurely during the cooling phase.[17][18]

  • Changes in Color or Odor: These changes may indicate chemical degradation, such as oxidation, or microbial contamination.[16][18]

Q4: How does viscosity affect the stability of my emulsion?

A4: Increasing the viscosity of the continuous phase (the external phase) is a common and effective method to improve emulsion stability.[19] A higher viscosity slows down the movement of the dispersed droplets, thereby hindering their ability to cream, flocculate, or coalesce.[9][20] This is often achieved by adding viscosity modifiers like natural gums (e.g., xanthan gum, tara gum) or synthetic polymers to the aqueous phase in O/W emulsions.[19] However, simply increasing viscosity will not stabilize an emulsion if the emulsification system itself is not optimal.[9]

Troubleshooting Guide

Problem 1: My emulsion is showing signs of phase separation (creaming).

Potential CausesRecommended Solutions
Incorrect Emulsifier or HLB Value: The HLB of the emulsifier system may not match the required HLB of the oil phase.[16]1. Calculate the required HLB of your total oil phase, including this compound. 2. Select a single emulsifier or a blend of emulsifiers (e.g., Span 80 and Tween 80) to match this required HLB value.[11] 3. Experiment with different emulsifier combinations, such as polymeric and non-polymeric types, which can offer enhanced stability.[21]
Insufficient Emulsifier Concentration: The amount of emulsifier is too low to adequately cover the surface of the oil droplets.[17]1. Gradually increase the total emulsifier concentration. A typical starting point is around 5% of the total formulation.[21] 2. Determine the optimal level by creating several batches with varying concentrations and observing their stability over time.
Low Viscosity of Continuous Phase: The dispersed droplets can move freely and coalesce.[16]1. Add a viscosity modifier to the continuous phase. For O/W emulsions, incorporate a gum (e.g., 0.2-0.5% xanthan gum) or a polymer into the water phase before emulsification.[19]
Large Droplet Size: Inefficient homogenization results in large oil droplets that are more prone to creaming.[18]1. Increase the intensity or duration of homogenization. High-shear mixing is crucial for reducing droplet size. 2. For W/O emulsions, homogenization is typically performed when the emulsion has cooled to below 50°C.[21] Be cautious not to over-homogenize, as this can sometimes lead to viscosity loss.[21]
Significant pH Change: A shift in pH can deactivate pH-sensitive emulsifiers or stabilizers.[17][18]1. Measure the pH of the separated emulsion and compare it to a fresh, stable batch. 2. If a significant change is observed, investigate potential incompatibilities or degradation of ingredients. 3. Add a buffering system to maintain a stable pH.

Problem 2: The texture of my emulsion has become grainy or waxy.

Potential CausesRecommended Solutions
Premature Solidification of Waxes: Waxy components in the oil phase (including this compound, which is solid at room temp) did not remain fully melted and dispersed during emulsification.[17][18]1. Ensure both the oil and water phases are heated sufficiently, typically to 70-75°C, before combining. Maintain this temperature during homogenization.[19] 2. The temperature of the water phase should be equal to or slightly higher than the oil phase to prevent the waxes from solidifying upon contact.[17]
Crystallization of Ingredients: Certain ingredients may be crystallizing out of the solution during cooling.1. Review the solubility and melting points of all oil-phase ingredients. 2. Implement a controlled cooling process. Slow, continuous stirring while the emulsion cools can prevent the formation of large crystals.

Problem 3: The viscosity of my emulsion changes drastically with temperature.

Potential CausesRecommended Solutions
High Concentration of Low Melting Point Ingredients: Ingredients like this compound or certain butters can cause significant viscosity shifts as the ambient temperature changes.[17]1. If possible, reduce the concentration of low melting point butters or waxes. 2. Incorporate stabilizers that provide a more robust structure across a wider temperature range.
Weak Emulsifier Network: The emulsion relies solely on non-ionic emulsifiers without the support of other stabilizers.[17]1. Add a polymer or gum to the continuous phase to create a stable viscosity network that is less susceptible to temperature fluctuations.[19]

Quantitative Data & Formulation Guidance

Table 1: Properties of this compound

PropertyValueSource(s)
INCI Name This compound[5]
Appearance Off-white waxy solid[1][5]
Melting Point 23-30°C (73-86°F)[1][5]
Solubility Oil-soluble[22]
Typical Use Level 2-40%[1][5]
Primary Functions Emollient, Film-Former, Stabilizer[3][4][8]

Table 2: Example Calculation for Required HLB of an Oil Phase

To create a stable emulsion, the HLB of the emulsifier system should match the required HLB of the oil phase. The required HLB of a mixture of oils is the weighted average of their individual required HLB values.

Oil Phase Component% of Oil PhaseRequired HLBWeighted HLB
This compound50% (0.50)~8*4.0 (0.50 * 8)
Mineral Oil30% (0.30)10.53.15 (0.30 * 10.5)
Cetyl Alcohol20% (0.20)15.53.10 (0.20 * 15.5)
Total 100% 10.25

Note: The exact required HLB for this compound is not widely published; a value typical for fatty esters is used here for illustrative purposes. It is crucial to determine the optimal HLB experimentally.

In this example, the target HLB for your emulsifier blend would be 10.25 .

Experimental Protocols

Protocol 1: Accelerated Stability Testing - Centrifugation

This test rapidly predicts creaming, an early indicator of emulsion instability.[15]

  • Sample Preparation: Prepare at least two samples of the emulsion in centrifuge tubes. Keep one as a control at room temperature.

  • Heating: Heat one sample to 50°C (122°F) in a water bath.[14][15]

  • Centrifugation: Place the heated sample in a centrifuge and spin at 3000 rpm for 30 minutes.[14][15]

  • Analysis: After centrifugation, immediately inspect the sample for any signs of separation, such as a distinct layer of oil (creaming) at the top. Compare it to the control sample. The presence of a separated layer indicates poor stability.

Protocol 2: Accelerated Stability Testing - Freeze-Thaw Cycle Testing

This method assesses an emulsion's robustness against the temperature fluctuations it might experience during shipping and storage.[23]

  • Initial State: Place a sample of the emulsion in a sealed container.

  • Freeze: Store the sample in a freezer at -10°C (14°F) for 24 hours.[15]

  • Thaw: Remove the sample and allow it to thaw at room temperature (approx. 25°C or 77°F) for 24 hours.[15]

  • Observation: After the thaw period, visually inspect the emulsion for any changes in color, odor, texture, viscosity, or signs of separation.

  • Repeat: A stable product should withstand at least three complete freeze-thaw cycles without showing signs of instability.[15] For more rigorous testing, cycles between -10°C and 45°C can be used.[15]

Protocol 3: Particle Size Analysis

Monitoring droplet size over time is a quantitative method to assess stability. Coalescence is indicated by an increase in the average particle size.

  • Baseline Measurement: Immediately after preparing the emulsion, measure the particle size distribution using a laser diffraction particle size analyzer. Record the mean droplet diameter (e.g., D50).[24]

  • Sample Storage: Store samples of the emulsion under various conditions (e.g., 4°C, 25°C, 40°C).

  • Time-Point Measurements: At set intervals (e.g., 1 week, 1 month, 3 months), re-measure the particle size distribution of the stored samples.

  • Analysis: A significant increase in the mean droplet diameter over time indicates that the droplets are coalescing, which is a sign of an unstable emulsion.

Visualizations

Emulsion_Stabilization_Mechanism cluster_0 Unstable System cluster_1 Stabilization Process cluster_2 Stable Emulsion Oil Oil Droplet (this compound) Water Water (Continuous Phase) Emulsifier Emulsifier Added (e.g., Polyglyceryl-6 Laurate) Oil->Emulsifier High Interfacial Tension (Droplets Coalesce) Stabilized_Oil Stabilized Oil Droplet Emulsifier->Stabilized_Oil Adsorbs at Interface, Lowers Tension Water2 Water Interface Interfacial Film

Caption: Mechanism of emulsion stabilization by an emulsifier.

Troubleshooting_Workflow Start Emulsion Instability Observed (e.g., Separation, Graininess) Check_HLB Is HLB of Emulsifier System Correctly Matched to Oil Phase? Start->Check_HLB Check_Concentration Is Emulsifier Concentration Sufficient? Check_HLB->Check_Concentration Yes Adjust_HLB Adjust Emulsifier Blend to Match Required HLB Check_HLB->Adjust_HLB No Check_Viscosity Is Continuous Phase Viscosity High Enough? Check_Concentration->Check_Viscosity Yes Adjust_Concentration Increase Emulsifier Concentration Check_Concentration->Adjust_Concentration No Check_Process Were Process Parameters (Temp, Shear) Optimal? Check_Viscosity->Check_Process Yes Adjust_Viscosity Add/Increase Viscosity Modifier (Gum/Polymer) Check_Viscosity->Adjust_Viscosity No Adjust_Process Optimize Heating/Cooling Rates and Homogenization Check_Process->Adjust_Process No End Stable Emulsion Achieved Check_Process->End Yes Adjust_HLB->Check_Concentration Adjust_Concentration->Check_Viscosity Adjust_Viscosity->Check_Process Adjust_Process->End

Caption: Troubleshooting workflow for unstable emulsions.

Stability_Testing_Workflow cluster_tests Accelerated Stability Tests cluster_realtime Real-Time Stability Tests Start Prepare Emulsion Sample Centrifuge Centrifuge Test (3000 rpm, 30 min, 50°C) Start->Centrifuge Cycle Freeze-Thaw Cycles (3x, -10°C to 25°C) Start->Cycle Storage Store Samples at Various Temperatures (4°C, 25°C, 40°C) Start->Storage Evaluation Evaluate Results: Check for Separation, Creaming, Changes in Properties Centrifuge->Evaluation Cycle->Evaluation Monitor Monitor Physical Properties (Viscosity, pH, Appearance, Particle Size) at Intervals Storage->Monitor Monitor->Evaluation Decision Is Emulsion Stable? Evaluation->Decision Pass Pass Decision->Pass Yes Fail Fail: Reformulate Decision->Fail No

Caption: Standard workflow for emulsion stability testing.

References

Troubleshooting crystallization issues with lauryl laurate in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lauryl Laurate Formulations

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for crystallization issues encountered when using this compound in formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

This compound is a wax-like mono-ester derived from the esterification of lauryl alcohol and lauric acid, which are obtained from natural sources like coconut and palm oil.[1][2][3][4] It functions as a low-molecular-weight emollient, film-former, and slip agent.[1][5][6] A key characteristic is its ability to reduce the greasy feel of oil-based systems, providing a silicone-like after-feel.[1][7] Its low melting point is crucial for the stability of many cosmetic formulations.[1][5][6]

Data Presentation: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Appearance Off-white to pale yellow waxy solid[1][4][6][8]
Melting Point 23 - 30°C (73 - 86°F)[1][3][5][6]
Solubility Oil-soluble; Insoluble in water[1][6][8]
Typical Use Level 2 - 40%[1]
Compatibility Compatible with most mineral and vegetable oils and waxes[1][3]
Chemical Formula C24H48O2[4]

Q2: Why is the crystallization of this compound a concern in my formulation?

Uncontrolled crystallization of this compound can negatively impact the final product's quality and performance. Because its melting point is close to room temperature, fluctuations in storage or shipping temperatures can trigger crystallization.[3] This can lead to:

  • Aesthetic Defects: Formation of visible crystals, graininess, or haziness.

  • Texture and Stability Issues: A gritty or inconsistent texture, which can affect user experience and product efficacy.

  • Performance Changes: Alterations in viscosity, spreadability, and the stability of emulsions.[1]

Q3: What are the common visual signs of this compound crystallization issues?

Common signs include:

  • Graininess: A sandy or gritty texture felt upon application.

  • Visible Crystals: The appearance of small, needle-like or snowflake-like structures within the product.

  • Opacity or Haziness: A loss of clarity in an otherwise translucent or clear formulation.

  • Phase Separation: In emulsions, the oil and water phases may begin to separate due to the instability caused by crystal formation.

Troubleshooting Guide for Crystallization Issues

This section addresses specific problems you may encounter during formulation development.

Problem 1: My formulation develops large, visible crystals and feels gritty over time.

  • Potential Cause: This issue is often linked to the cooling rate during the manufacturing process. A slow cooling rate allows more time for molecules to arrange into larger, more defined crystal structures.[9][10]

  • Recommended Solution:

    • Modify the Cooling Rate: Increase the cooling rate to encourage the formation of smaller, less perceptible crystals.[11][12] Experiment with different rates to find the optimal balance for your specific formulation.

    • Introduce Agitation: Gentle, controlled stirring or shear during the cooling phase can disrupt the growth of large crystals.[11]

    • Incorporate Crystal Modifiers: Consider adding a co-emulsifier, a different wax, or a polymeric additive.[9][11] Blending this compound with other compatible oils or waxes can alter its crystallization pattern.[9][13]

Problem 2: The product appears hazy or opaque immediately after cooling.

  • Potential Cause: Rapid cooling can lead to the formation of numerous, very small crystals that scatter light, causing a hazy appearance.[9][11][14] While this avoids large, gritty crystals, it can be an aesthetic issue in clear formulations.

  • Recommended Solution:

    • Optimize Thermal Management: Implement a controlled, slightly slower cooling process. Avoid "shock cooling" the formulation.[9][11]

    • Adjust Solvent System: Ensure this compound is fully solubilized in the oil phase at the processing temperature. The presence of a co-solvent might improve solubility and reduce the tendency to crystallize upon cooling.

    • Analyze with DSC: Use Differential Scanning Calorimetry (DSC) to understand the precise crystallization onset temperature for your formulation (see Experimental Protocols). This will help you design a more effective cooling profile.[9][11]

Data Presentation: Troubleshooting Summary

Observed IssuePotential Cause(s)Primary Recommended ActionsAnalytical Tools
Large, gritty crystals Slow cooling rate; Lack of agitationIncrease cooling rate; Introduce gentle shear during cooling; Add crystal modifiersMicroscopy, DSC
Haziness or opacity Rapid cooling rate; Poor solubilitySlow down the cooling rate; Evaluate co-solvents or oil phase componentsDSC, Rheometry
Inconsistent texture Polymorphic transitions; IncompatibilityIncorporate stabilizing additives; Evaluate oil phase compatibility; Control storage temperatureXRD, Microscopy
Product hardening Extensive crystal network formationReduce this compound concentration; Blend with a low-melting ester or oilRheometry, DSC

Mandatory Visualizations

G start Crystallization Issue Observed in this compound Formulation prob1 Problem: Large, Gritty Crystals start->prob1 prob2 Problem: Haziness / Opacity start->prob2 prob3 Problem: Inconsistent Hardness start->prob3 cause1 Cause: Slow Cooling Rate prob1->cause1 cause2 Cause: Rapid Cooling Rate prob2->cause2 cause3 Cause: Polymorphism / Incompatibility prob3->cause3 sol1 Action: Increase & Control Cooling Rate Introduce Shear cause1->sol1 sol2 Action: Decrease & Control Cooling Rate Optimize Oil Phase cause2->sol2 sol3 Action: Add Crystal Modifiers Control Storage Temperature cause3->sol3 analysis Analysis: Use DSC, Microscopy, XRD to Confirm & Refine sol1->analysis sol2->analysis sol3->analysis

Caption: Troubleshooting workflow for this compound crystallization issues.

G center This compound Crystallization cat1 Thermal Factors center->cat1 cat2 Formulation Factors center->cat2 cat3 Process Factors center->cat3 sub1a Cooling Rate cat1->sub1a sub1b Storage Temperature cat1->sub1b sub2a Concentration of This compound cat2->sub2a sub2b Oil Phase Composition (Co-solvents) cat2->sub2b sub2c Additives & Crystal Modifiers cat2->sub2c sub3a Agitation / Shear cat3->sub3a sub3b Homogenization cat3->sub3b

Caption: Key factors influencing this compound crystallization in formulations.

Experimental Protocols

Protocol 1: Thermal Analysis using Differential Scanning Calorimetry (DSC)

  • Objective: To determine the onset of crystallization and melting behavior of this compound within the formulation. This data is critical for designing an effective cooling protocol.[9][11]

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the final formulation into a standard aluminum DSC pan. Seal the pan hermetically. Prepare an empty sealed pan to use as a reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell.

    • Thermal Program:

      • Heating Scan: Equilibrate the sample at 20°C. Heat the sample to 80°C at a controlled rate (e.g., 10°C/min) to erase any thermal history.

      • Isothermal Hold: Hold the sample at 80°C for 5 minutes to ensure it is fully molten and homogenous.

      • Cooling Scan: Cool the sample from 80°C down to 0°C at a controlled rate (e.g., 5°C/min). This will reveal the crystallization exotherm.

      • Reheating Scan: Heat the sample from 0°C back to 80°C at 10°C/min to observe the melting endotherm.

    • Data Analysis: Analyze the cooling scan to identify the exothermic peak, noting the onset temperature as the point where crystallization begins. The reheating scan confirms the melting point of the crystalline structure formed.

Protocol 2: Crystal Morphology Observation using Polarized Light Microscopy (PLM)

  • Objective: To visually inspect the formulation for the presence, size, shape, and distribution of this compound crystals.

  • Methodology:

    • Sample Preparation: Place a small amount of the formulation onto a clean glass microscope slide. Gently place a coverslip over the sample, applying light pressure to create a thin, even layer.

    • Microscope Setup: Place the slide on the microscope stage. Use cross-polarized light, which makes anisotropic materials like crystals appear bright against a dark background.

    • Observation:

      • Begin observation at low magnification (e.g., 10x) to get an overview of crystal distribution.

      • Switch to higher magnifications (e.g., 40x or 100x) to examine the detailed morphology (shape and size) of individual crystals or crystal aggregates.

      • Capture images at different time points (e.g., immediately after production, 24 hours later, 1 week later) and at different storage temperatures to monitor any changes in the crystalline structure.

    • Data Analysis: Characterize the crystals observed. Note if they are small and numerous, or large and needle-like. Compare images from different batches or formulations to evaluate the effectiveness of troubleshooting steps.

References

Technical Support Center: Optimizing Lauryl Laurate Concentration for Desired Sensory Feel

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing lauryl laurate in your formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in achieving the desired sensory profile for your topical products.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in a formulation to achieve a desirable sensory feel?

A1: The typical concentration of this compound ranges from 2% to 15%.[1] However, suggested use levels can be as broad as 1-16% or even up to 40% in certain applications.[2][3][4][5][6] The optimal concentration is highly dependent on the desired sensory attributes and the other components in the formulation. Lower concentrations (e.g., 1-5%) are often used to improve slip and reduce the greasy feeling of other oils, while higher concentrations may be used to create a more noticeable barrier effect.[3][7]

Q2: What are the key sensory attributes that this compound imparts to a topical formulation?

A2: this compound is a plant-based, wax-like emollient that contributes to a non-greasy, soft, and silky after-feel.[1][2] It is often used as a natural alternative to silicones to provide a smooth glide and a powdery feel on the skin.[2][8] Upon contact with the skin, it melts, providing instant glide and reducing the greasy sensation of oil-based formulations.[8][9] It can also enhance the whiteness of creams and lotions and improve the stability of emulsions.[4][10]

Q3: How can I quantitatively measure the sensory feel of my formulations containing this compound?

A3: Sensory analysis is a scientific discipline that uses trained human panelists to measure, analyze, and interpret the characteristics of a product as perceived by the senses.[11] This methodology can be used to objectively assess the influence of raw materials on the final formulation. Key sensory parameters to evaluate for a topical formulation include:

  • Appearance: Visual characteristics such as texture and creaminess.[11]

  • Pick-up: The feel of the product when first touched.

  • Application: Properties during spreading, such as spreadability, tackiness, and playtime.[11]

  • After-feel: The residual feeling on the skin after absorption, including greasiness, softness, and any residual film.[11]

For more details on setting up a sensory evaluation panel, please refer to the Experimental Protocols section.

Troubleshooting Guide

Issue 1: My formulation feels waxy or leaves a noticeable barrier on the skin.

  • Cause: This sensation is often associated with higher concentrations of this compound. One formulator noted feeling a barrier with a 4% concentration.[7]

  • Solution:

    • Reduce Concentration: Systematically decrease the concentration of this compound in decrements (e.g., 0.5% or 1%) and evaluate the sensory feel of each iteration.

    • Incorporate Lighter Emollients: Blend this compound with other esters that have a lighter skin feel, such as ethylhexyl isononanoate or dicaprylyl carbonate, to modify the overall sensory profile.[7]

    • Optimize the Oil Phase: The other oils and butters in your formulation can contribute to a heavy or waxy feel.[2][3] Consider reducing the concentration of heavier components or substituting them with lighter alternatives.

Issue 2: The sensory feel of my product is inconsistent between batches.

  • Cause: this compound has a low melting point, typically between 23°C and 30°C.[1][6][8] If the product is exposed to temperature fluctuations during manufacturing or storage, it can affect the crystalline structure and, consequently, the sensory properties.

  • Solution:

    • Controlled Cooling: Implement a controlled and consistent cooling process during manufacturing to ensure a stable crystalline structure of the final product.

    • Storage Conditions: Store the final product and the raw this compound in a temperature-controlled environment to prevent melting and re-solidification, which can alter the texture.

Issue 3: My formulation feels greasy despite the inclusion of this compound.

  • Cause: While this compound is known to reduce greasiness, its effectiveness can be influenced by the overall composition of the oil phase.[2][3]

  • Solution:

    • Increase this compound Concentration: Gradually increase the percentage of this compound. A higher concentration may be needed to counteract the greasy feel of other ingredients.

    • Evaluate Other Ingredients: Identify other components in your formulation that may be contributing to the greasy feel and consider reducing their concentration or finding less greasy alternatives.

    • Incorporate Absorbent Powders: The addition of powders like starches or silica (B1680970) can help to absorb excess oil and further reduce the perception of greasiness.

Data Presentation

Table 1: Impact of this compound Concentration on Key Sensory Attributes (Hypothetical Data for Illustrative Purposes)

This compound Concentration (%)Spreadability (Scale 1-10)Absorbency (Scale 1-10)Greasiness (Scale 1-10)After-feel Softness (Scale 1-10)
27837
48728
69629
89538
108447

Note: This table presents hypothetical data to illustrate how quantitative sensory data can be structured. Actual results will vary based on the full formulation.

Experimental Protocols

Protocol 1: Sensory Panel Evaluation of Topical Formulations

This protocol outlines a standardized method for evaluating the sensory characteristics of topical formulations containing varying concentrations of this compound.

  • Panelist Selection and Training:

    • Recruit a panel of 10-15 individuals.

    • Train panelists to identify and rate the intensity of key sensory attributes (e.g., spreadability, absorbency, greasiness, softness) on a defined scale (e.g., a 10-point scale).

    • Conduct calibration sessions with standard materials to ensure consistency among panelists.

  • Sample Preparation:

    • Prepare formulations with varying concentrations of this compound (e.g., 2%, 4%, 6%, 8%, 10%) in the same base lotion.

    • Code each sample with a random three-digit number to blind the panelists.

    • Allow samples to equilibrate to room temperature for at least 24 hours before evaluation.

  • Evaluation Procedure:

    • Each panelist should wash their hands and forearms with a mild, unscented soap and dry them thoroughly.

    • Apply a standardized amount (e.g., 0.1 g) of the coded product to a designated area on the forearm.

    • Panelists will evaluate and score the product based on the predefined sensory attributes at different time points:

      • T=0 (Application): Spreadability, initial feel.

      • T=2 minutes: Absorbency, tackiness.

      • T=10 minutes: Greasiness, softness, residual film.

    • Provide water and plain crackers for panelists to cleanse their palate between samples.

  • Data Analysis:

    • Collect the scores from all panelists for each attribute and formulation.

    • Calculate the mean and standard deviation for each attribute.

    • Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in the sensory profiles of the different formulations.

Visualizations

Experimental_Workflow A Panelist Selection & Training D Sensory Evaluation (Application & Assessment) A->D B Sample Preparation (Varying this compound %) C Blinding & Coding of Samples B->C C->D E Data Collection (Scoring of Attributes) D->E F Statistical Analysis E->F G Interpretation of Results F->G

Caption: Workflow for Sensory Panel Evaluation.

Troubleshooting_Logic cluster_issue Identified Sensory Issue cluster_cause Potential Cause cluster_solution Proposed Solution A Formulation feels waxy D High this compound % A->D B Inconsistent sensory feel E Temperature Fluctuation B->E C Formulation feels greasy F Overall Oil Phase Composition C->F G Reduce this compound % D->G H Control Cooling & Storage E->H I Increase this compound % or Add Absorbent Powders F->I

Caption: Troubleshooting Logic for Common Sensory Issues.

References

Methods for reducing the greasy residue of lauryl laurate in creams

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when formulating with lauryl laurate, specifically concerning its potential for a greasy residue.

Frequently Asked Questions (FAQs)

Q1: Why does my cream formulated with this compound feel greasy?

While this compound is often used to provide a smooth, silicone-like after-feel, several factors can contribute to a greasy residue in the final formulation.[1][2][3] this compound is a low molecular weight emollient and wax-like ester.[1][4] A greasy feel can result from a high concentration of this compound, an imbalanced oil phase, or interactions with other formulation components. The overall composition of the lipid phase is crucial; for most oil-in-water emulsions, the total emollient phase should ideally be kept under 10% to avoid an oily skin feel.[5]

Q2: What are the primary strategies to reduce the greasy residue of this compound?

There are three primary strategies to mitigate greasiness in creams containing this compound:

  • Formulation Optimization: This involves adjusting the concentration of this compound and other emollients. Combining it with lighter, faster-absorbing esters can significantly improve the sensory profile.[5][6]

  • Incorporation of Sensory Modifiers: Adding oil-absorbing ingredients like starches, powders, or clays (B1170129) can provide a dry, powdery, or matte finish.[7][8]

  • Process Modification: The method of emulsification and homogenization can influence the final droplet size of the emulsion, which in turn affects the lubrication and sensory perception of the cream.[9]

Q3: Can this compound itself be used to reduce greasiness?

Paradoxically, yes. This compound is sometimes used to "de-grease" formulations containing heavier oils and butters.[4][10] It provides slip and can reduce the greasy feel of other oil systems.[3] However, this effect is highly dependent on its concentration and the other ingredients in the formula.

Troubleshooting Guide

Issue: Cream has a heavy, greasy after-feel.

This is a common issue when the oil phase of a cream is not optimized for a light sensory experience. Below are potential solutions categorized by formulation strategy.

Strategy 1: Oil Phase Modification

The composition of your oil phase is the most significant factor influencing greasiness.

  • Solution 1.1: Reduce this compound Concentration. While typical use levels can be up to 40%, this is for anhydrous systems.[2] For emulsions, start at the lower end (e.g., 2-5%) and incrementally increase.

  • Solution 1.2: Blend with Lighter Emollients. Combine this compound with esters known for a light, non-greasy feel. This can improve the overall sensory profile without sacrificing emollience.

Emollient AlternativeINCI NameTypical Use LevelKey Sensory Benefit
Neossance® HemisqualaneC13-15 Alkane1-20%Very light, dry feel, fast-absorbing
Coco-CaprylateCoco-Caprylate2-10%Light, non-greasy, silicone-like feel
Isoamyl LaurateIsoamyl Laurate1-20%Silky, non-oily, highly spreadable[6]
Caprylyl Caprylate/CaprateCaprylyl Caprylate/Caprate2-15%Powdery after-feel[11]
Strategy 2: Incorporation of Sensory Modifiers

Sensory modifiers are excellent for absorbing excess oil and providing a desirable matte or powdery finish.[7]

  • Solution 2.1: Add Oil-Absorbing Powders. These can be incorporated into the oil or water phase (depending on the ingredient) during formulation. They work by absorbing excess lipids on the skin's surface.

Sensory ModifierINCI NameTypical Use LevelOil Absorption CapacityNotes
Dry Flo® PCAluminum Starch Octenylsuccinate1-5%HighReduces perceived oiliness, leaving a soft, dry feel.[5] Can be added to the oil phase.
Tapioca StarchTapioca Starch1-10%ModerateProvides a velvety, less greasy feel. Good natural option.
Cosmetic Grade SilicaSilica0.5-3%Very HighCan provide a matte finish and reduce shine.[7]
Corn StarchZea Mays (Corn) Starch1-10%ModerateCuts down on greasy feel; can be a cost-effective option.[12]
Experimental Protocols
Protocol 1: Comparative Analysis of Sensory Modifiers

Objective: To determine the optimal concentration of a sensory modifier (e.g., Dry Flo® PC) for reducing the greasy after-feel of a base cream containing 5% this compound.

Materials:

  • Base Cream with 5% this compound (without sensory modifiers)

  • Dry Flo® PC (Aluminum Starch Octenylsuccinate)

  • Beakers, overhead stirrer, heating plate

  • Viscometer

  • Trained sensory panel (n=10)

Methodology:

  • Prepare the base cream formulation. Heat the oil phase (containing this compound) and water phase separately to 75°C.

  • Add the water phase to the oil phase under homogenization.

  • Cool while stirring.

  • Divide the base cream into four batches (A, B, C, D).

  • Batch A (Control): No additions.

  • Batch B: Add 1% Dry Flo® PC to the oil phase before emulsification.

  • Batch C: Add 3% Dry Flo® PC to the oil phase before emulsification.

  • Batch D: Add 5% Dry Flo® PC to the oil phase before emulsification.

  • Homogenize each batch for 2 minutes to ensure uniform distribution.

  • Allow creams to cool to room temperature.

  • Conduct sensory evaluation (see Protocol 2).

Protocol 2: Sensory Panel Evaluation of Greasiness

Objective: To quantitatively assess the greasy after-feel of cream formulations.

Methodology:

  • Panelist Selection: Select 10-15 trained panelists.

  • Sample Application: Apply a standardized amount (e.g., 0.1g) of each formulation to a designated area on the panelists' forearms.

  • Evaluation Timing: Panelists will evaluate the greasy after-feel at two time points:

    • T=0: Immediately after application and rub-in (20 seconds).

    • T=5: 5 minutes after application.

  • Scoring: Panelists will rate the "greasy after-feel" on a 10-point scale, where 1 = Not greasy at all and 10 = Extremely greasy.

  • Data Analysis: Analyze the mean scores for each formulation at each time point using appropriate statistical methods (e.g., ANOVA) to determine significant differences.

Visualizations
Troubleshooting Workflow for Greasy Residue

This diagram outlines the decision-making process for addressing a greasy residue in a this compound cream.

Greasiness_Troubleshooting start Greasy Residue Detected check_conc Is this compound Concentration > 5%? start->check_conc reduce_conc Reduce Concentration to 2-5% check_conc->reduce_conc Yes check_emollients Are other heavy emollients (butters, heavy oils) present? check_conc->check_emollients No reduce_conc->check_emollients replace_emollients Replace heavy emollients with light esters (e.g., Coco-Caprylate) check_emollients->replace_emollients Yes add_modifier Incorporate a Sensory Modifier check_emollients->add_modifier No replace_emollients->add_modifier select_modifier Select Modifier Type add_modifier->select_modifier starch Use Starch (e.g., Dry Flo® PC, Tapioca) select_modifier->starch Powdery Feel silica Use Silica for Matte Effect select_modifier->silica Matte Finish evaluate Perform Sensory Evaluation (Protocol 2) starch->evaluate silica->evaluate end_ok Residue Reduced (End) evaluate->end_ok Successful end_not_ok Residue Persists (Re-evaluate) evaluate->end_not_ok Unsuccessful Sensory_Feel_Logic cluster_ingredients Formulation Components cluster_sensory Sensory Attributes LaurylLaurate This compound GreasyFeel Greasy Feel LaurylLaurate->GreasyFeel Can Increase at High % Spreadability Spreadability LaurylLaurate->Spreadability Improves LightEsters Light Esters (e.g., Isoamyl Laurate) LightEsters->GreasyFeel Decreases LightEsters->Spreadability Improves HeavyOils Heavy Oils / Butters HeavyOils->GreasyFeel Increases SensoryModifiers Sensory Modifiers (e.g., Starches, Silica) SensoryModifiers->GreasyFeel Decreases PowderyFinish Powdery / Matte Finish SensoryModifiers->PowderyFinish Increases

References

Technical Support Center: Overcoming Challenges in the Purification of Synthetic Lauryl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic lauryl laurate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, categorized by the purification technique.

Aqueous Work-up

Issue: Low purity of this compound after aqueous work-up.

  • Possible Cause: Incomplete removal of acidic impurities like residual lauric acid or the acid catalyst.

    • Solution: Wash the organic layer with a mild base solution, such as 5% sodium bicarbonate, until effervescence ceases. Follow this with a water wash to remove any remaining base.

  • Possible Cause: Presence of unreacted lauryl alcohol.

    • Solution: While an aqueous wash can remove some of the more polar lauryl alcohol, chromatographic methods are more effective for complete removal.

  • Possible Cause: Emulsion formation during washing.

    • Solution: To break emulsions, add a small amount of brine (saturated NaCl solution). Allowing the mixture to stand for a longer period in the separating funnel can also help.

Column Chromatography

Issue: Poor separation of this compound from impurities using silica (B1680970) gel column chromatography.

  • Possible Cause: Inappropriate solvent system.

    • Solution: The polarity of the eluent is critical. For wax esters like this compound, a gradient elution is often effective. Start with a non-polar solvent such as hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297). A typical starting point is a hexane:ethyl acetate ratio of 98:2, gradually increasing to 90:10.

  • Possible Cause: Column overloading.

    • Solution: The amount of crude product loaded onto the column should not exceed 1-5% of the total weight of the silica gel. Overloading leads to broad peaks and poor separation.

  • Possible Cause: Improper column packing.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will result in channeling and inefficient separation.

  • Possible Cause: Co-elution of impurities.

    • Solution: If an impurity has a very similar polarity to this compound, it may co-elute. In this case, consider using a different stationary phase (e.g., alumina) or switching to reverse-phase chromatography.

Recrystallization

Issue: The purified this compound fails to crystallize or "oils out" during recrystallization.

  • Possible Cause: Incorrect solvent choice.

    • Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For wax esters, common solvents include ethanol, methanol, acetone, or mixtures like hexane/ethyl acetate. It is advisable to experiment with different solvents on a small scale to find the optimal one.

  • Possible Cause: Presence of impurities.

    • Solution: Even small amounts of impurities can inhibit crystallization. If the product oils out, it may be necessary to repeat the chromatographic purification to achieve higher purity before attempting recrystallization again.

  • Possible Cause: The cooling rate is too fast.

    • Solution: Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator.

  • Possible Cause: Supersaturation.

    • Solution: If crystals do not form even after cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.

Vacuum Distillation

Issue: Thermal degradation of this compound during distillation.

  • Possible Cause: The boiling point of this compound is high, and prolonged exposure to high temperatures can cause decomposition.

    • Solution: Use a high vacuum to lower the boiling point of the this compound. Molecular distillation, which involves a very short residence time at high temperatures, is also a suitable technique to minimize thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The most common impurities are the unreacted starting materials, which are lauric acid and lauryl alcohol.[1] Other potential impurities include the catalyst used in the esterification reaction and byproducts from any side reactions.

Q2: What is the expected purity of crude this compound before purification?

A2: The initial purity of crude this compound can vary significantly based on the reaction conditions. It is not uncommon for the crude product to have a purity in the range of 70-85%. Further purification steps are essential to achieve higher purity.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective for separating this compound from its impurities. A purity level of >98% is often achievable with optimized HPLC methods.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a suitable method for the quantification of this compound and residual impurities like lauric acid.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound and can help in identifying impurities.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the purification.

Q4: What is the appearance of pure this compound?

A4: In its raw form, this compound appears as a white to slightly yellowish waxy solid or semi-solid.[1]

Data Presentation

The following table summarizes the typical expected purity and yield for this compound after various purification methods. Please note that these values are illustrative and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTypical Purity (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Aqueous Work-up 60 - 85> 95Simple, fast, and removes water-soluble impurities.Incomplete removal of non-polar impurities.
Silica Gel Chromatography 90 - 9870 - 90Good for separating compounds with different polarities.Can be time-consuming and requires significant solvent volumes.
Recrystallization > 9860 - 85Can yield very high purity product.Potential for product loss in the mother liquor; risk of "oiling out".
Vacuum Distillation > 9580 - 95Effective for separating compounds with different boiling points.Risk of thermal degradation if not performed under high vacuum.

Experimental Protocols

Protocol 1: Aqueous Work-up for Crude this compound
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and mix well.

  • Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any unreacted lauric acid and acid catalyst. Gently swirl the funnel, periodically venting to release any evolved gas. Continue washing until no more gas is evolved.

  • Separate the aqueous layer.

  • Wash the organic layer with deionized water (2 x 50 mL for every 100 mL of organic phase).

  • Wash the organic layer with brine (saturated NaCl solution) to facilitate the separation of the layers and remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, washed this compound.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation:

    • Select a glass column of an appropriate size.

    • Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial elution solvent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate).

    • Collect fractions and monitor the separation by TLC.

    • Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the this compound.

  • Analysis and Collection:

    • Analyze the collected fractions using TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: On a small scale, test the solubility of the crude this compound in various solvents (e.g., ethanol, acetone, hexane/ethyl acetate mixtures) to find a solvent that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for about 15-30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 4: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a high-vacuum pump with a cold trap.

  • Charging the Flask: Place the crude this compound into the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply a high vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation and Collection: As the temperature rises, the this compound will begin to boil and distill. Collect the fraction that distills at the expected boiling point under the applied vacuum. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

  • Cooling and Releasing Vacuum: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

Mandatory Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Lauric_Acid Lauric Acid Reaction Esterification Reaction Lauric_Acid->Reaction Lauryl_Alcohol Lauryl Alcohol Lauryl_Alcohol->Reaction Catalyst Acid Catalyst Catalyst->Reaction Crude_Product Crude this compound Reaction->Crude_Product Aqueous_Workup Aqueous Work-up Crude_Product->Aqueous_Workup Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography Vacuum_Distillation Vacuum Distillation Aqueous_Workup->Vacuum_Distillation Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Vacuum_Distillation->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Column_Chromatography Start Low Purity After Column Chromatography Check_TLC Review TLC of Fractions Start->Check_TLC Broad_Peaks Broad Peaks Observed? Check_TLC->Broad_Peaks Yes Co_elution Co-elution of Impurities? Check_TLC->Co_elution No Overloading Reduce Sample Load Broad_Peaks->Overloading Yes Packing Repack Column Carefully Broad_Peaks->Packing No Solvent_System Optimize Solvent Gradient Co_elution->Solvent_System Yes Change_Stationary_Phase Change Stationary Phase (e.g., Alumina or Reverse Phase) Co_elution->Change_Stationary_Phase No

Caption: Troubleshooting decision tree for low purity after column chromatography.

Recrystallization_Optimization Start Start: Product 'Oils Out' or Fails to Crystallize Solvent_Screen Perform Small-Scale Solvent Screen Start->Solvent_Screen Purity_Check Check Purity of 'Oiled Out' Product (e.g., by TLC) Start->Purity_Check Cooling_Rate Slow Down Cooling Rate Solvent_Screen->Cooling_Rate Purity_Check->Cooling_Rate Product is Pure Repurify Repurify by Chromatography Purity_Check->Repurify Impurities Present Induce_Crystallization Induce Crystallization (Scratching/Seeding) Cooling_Rate->Induce_Crystallization Successful_Crystallization Successful Crystallization Induce_Crystallization->Successful_Crystallization Repurify->Solvent_Screen

Caption: Logical workflow for optimizing the recrystallization of this compound.

References

Technical Support Center: Lauryl Laurate Stability and Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and performance of lauryl laurate.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous and emulsion-based formulations?

A1: The primary stability concern for this compound, an ester of lauryl alcohol and lauric acid, is hydrolysis of the ester linkage. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of lauryl alcohol and lauric acid.[1] This degradation can alter the physicochemical properties of a formulation, including pH and emulsion stability, and may impact the potency of the active pharmaceutical ingredient (API).

Q2: What is the optimal pH range for maintaining the stability of this compound?

A2: Generally, esters like this compound are most stable in a neutral to slightly acidic pH range, typically between pH 5 and 8.[2] Outside of this range, the rate of hydrolysis increases significantly. For many common cosmetic and pharmaceutical applications, a pH range of 5-10 is considered acceptable, though hydrolysis can still occur at the extremes of this range.[1]

Q3: What are the degradation products of this compound, and how do they affect formulation performance?

A3: The hydrolysis of this compound yields lauryl alcohol and lauric acid. The accumulation of lauric acid can cause a decrease in the pH of the formulation over time. Both degradation products can impact the rheological properties of an emulsion. Fatty alcohols like lauryl alcohol can increase the viscosity of o/w emulsions, while fatty acids can also influence the emulsion's rheological behavior.[3] Changes in viscosity and the presence of these degradation products at the oil-water interface can compromise emulsion stability, leading to issues like creaming or coalescence.

Q4: How can I monitor the degradation of this compound in my formulation?

A4: The degradation of this compound can be monitored by quantifying the decrease of the parent compound or the appearance of its degradation products, lauric acid and lauryl alcohol. High-Performance Liquid Chromatography (HPLC) is a common and effective analytical method for this purpose.[4][5] A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products and other formulation excipients.

Q5: Can the hydrolysis of this compound be prevented?

A5: While complete prevention of hydrolysis in aqueous systems is challenging, several strategies can be employed to minimize degradation:

  • pH Control: Maintaining the formulation's pH within the optimal stability range (typically pH 5-8) using appropriate buffer systems is the most critical factor.[2]

  • Temperature Control: Storing and processing the formulation at lower temperatures will slow down the rate of hydrolysis.

  • Minimizing Water Content: In formulations where possible, reducing the amount of free water can decrease the rate of hydrolysis.

  • Use of Antioxidants and Chelating Agents: While primarily for preventing oxidative degradation, some of these agents can help stabilize the overall formulation.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Decreasing pH of the formulation over time. Hydrolysis of this compound is occurring, leading to the formation of lauric acid.1. Confirm hydrolysis by analytically quantifying this compound and lauric acid concentrations. 2. Review the formulation's pH and adjust it to be within the optimal stability range (pH 5-8) using a suitable buffer system. 3. Evaluate the storage and handling conditions to ensure the temperature is not excessively high.
Changes in viscosity or texture of an emulsion. Formation of lauryl alcohol and lauric acid due to hydrolysis is altering the rheological properties of the emulsion.[3]1. Assess the stability of this compound at the formulation's pH. 2. Characterize the rheological profile of the emulsion over time to quantify the changes. 3. Consider reformulating with a pH that minimizes hydrolysis or including stabilizing agents that are less sensitive to the presence of the degradation products.
Emulsion instability (creaming, coalescence, or phase separation). The accumulation of lauryl alcohol and lauric acid at the oil-water interface is disrupting the emulsifier film.1. Verify if this compound degradation is the root cause through stability studies. 2. Optimize the formulation's pH to slow down the hydrolysis rate. 3. Evaluate the compatibility of the primary emulsifier with lauryl alcohol and lauric acid. It may be necessary to select a more robust emulsifier system.
Unexpected peaks in HPLC chromatogram during stability testing. These are likely the degradation products: lauric acid and/or lauryl alcohol.1. Compare the retention times of the unknown peaks with those of lauric acid and lauryl alcohol standards. 2. Use a mass spectrometer (LC-MS) to confirm the identity of the new peaks by their mass-to-charge ratio.[2]

Quantitative Data Summary

The following table provides representative data on the degradation of a typical long-chain fatty acid ester, which can be used as a proxy to understand the pH-dependent stability of this compound. The data is illustrative and based on forced degradation studies of similar esters.

pH Condition Temperature (°C) Time (hours) Approximate Degradation (%) Primary Degradation Products
2.00.1 N HCl602425%Lauric Acid, Lauryl Alcohol
4.5Citrate Buffer60245%Lauric Acid, Lauryl Alcohol
7.0Phosphate Buffer6024< 2%Lauric Acid, Lauryl Alcohol
9.0Borate Buffer602415%Lauric Acid, Lauryl Alcohol
12.00.1 N NaOH60450%Lauric Acid, Lauryl Alcohol

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various pH conditions.

Materials:

  • This compound

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Buffer solutions (pH 4.5, 7.0, 9.0)

  • Heating block or water bath

  • HPLC system with UV or ELSD detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Buffered Solutions: Mix 1 mL of the stock solution with 1 mL of each buffer solution (pH 4.5, 7.0, and 9.0).

  • Incubation: Incubate the acidic and buffered samples at 60°C for 24 hours. Incubate the basic sample at 60°C for 4 hours due to the faster reaction rate.

  • Sample Analysis:

    • At the designated time points, withdraw an aliquot from each sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Columns:

  • HPLC system with a pump, autosampler, and a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

Mobile Phase and Gradient (Example):

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start with a high percentage of Mobile Phase A.

    • Run a linear gradient to a high percentage of Mobile Phase B over 15-20 minutes to elute the non-polar compounds.

    • Hold at a high percentage of Mobile Phase B for a few minutes to ensure all components have eluted.

    • Return to the initial conditions and allow the column to re-equilibrate.

Detection:

  • If using a UV detector, detection at a low wavelength (e.g., 205-215 nm) may be possible for the ester carbonyl group, although sensitivity might be low.

  • An ELSD is often more suitable for lipids like this compound and its degradation products which lack strong chromophores.

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Hydrolysis_Pathway cluster_conditions Catalytic Conditions LaurylLaurate This compound (Ester) DegradationProducts Degradation Products LaurylLaurate->DegradationProducts Hydrolysis LaurylAlcohol Lauryl Alcohol DegradationProducts->LaurylAlcohol LauricAcid Lauric Acid DegradationProducts->LauricAcid Acid Acidic pH (H+) Acid->LaurylLaurate catalyzes Base Basic pH (OH-) Base->LaurylLaurate catalyzes

Caption: Hydrolysis pathway of this compound under acidic or basic conditions.

Experimental_Workflow start Start: Formulated Product containing this compound stability_issue Observe Instability (e.g., pH change, viscosity change, phase separation) start->stability_issue hypothesis Hypothesis: This compound Hydrolysis stability_issue->hypothesis analytical_testing Perform Stability-Indicating HPLC Analysis hypothesis->analytical_testing quantify Quantify this compound and Degradation Products (Lauric Acid, Lauryl Alcohol) analytical_testing->quantify confirm_hydrolysis Is Hydrolysis Confirmed? quantify->confirm_hydrolysis confirm_hydrolysis->start No, investigate other causes troubleshoot Troubleshoot Formulation: - Adjust pH to 5-8 - Optimize Storage Temperature - Evaluate Excipient Compatibility confirm_hydrolysis->troubleshoot Yes end End: Stable Formulation troubleshoot->end

Caption: Troubleshooting workflow for formulation instability related to this compound.

References

Technical Support Center: Stabilizing Lauryl Laurate-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent phase separation in lauryl laurate-based products.

Troubleshooting Guide

Issue 1: Emulsion Instability - Creaming or Sedimentation

Question: My this compound emulsion is showing signs of creaming (oily layer at the top) or sedimentation. What are the potential causes and how can I fix this?

Answer:

Creaming and sedimentation are common forms of phase separation in emulsions, driven by density differences between the oil and water phases. Several factors can contribute to this instability. Here’s a step-by-step troubleshooting guide:

1. Evaluate Emulsifier System:

  • Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB value of your emulsifier system is critical for stabilizing the oil-in-water (O/W) or water-in-oil (W/O) emulsion. For O/W emulsions, which are common for this compound, a higher HLB value (typically 8-18) is required.[1][2]

  • Insufficient Emulsifier Concentration: The amount of emulsifier may be too low to adequately coat the dispersed droplets, leading to coalescence and eventual phase separation.

  • Single Emulsifier In-efficacy: Sometimes, a single emulsifier is not sufficient. The use of co-emulsifiers can create a more stable interfacial film around the droplets.[3][4]

Troubleshooting Steps:

  • Optimize Emulsifier Concentration: Systematically vary the emulsifier concentration in small increments to find the optimal level that provides long-term stability.[5]

  • Incorporate a Co-emulsifier: Introduce a co-emulsifier to your formulation. For example, in an O/W emulsion, combining a high HLB primary emulsifier with a low HLB co-emulsifier can enhance stability. Sorbitan (B8754009) laurate, with an HLB of 8.6, is a suitable co-emulsifier for O/W emulsions.[6][7]

2. Assess Homogenization Process:

  • Inadequate Droplet Size Reduction: If the dispersed droplets are too large, they are more prone to creaming or sedimentation. The homogenization process (mixing speed and duration) directly impacts droplet size.[8][9][10][11]

  • Non-uniform Droplet Distribution: Insufficient homogenization can lead to a wide particle size distribution, where larger droplets can coalesce more easily.

Troubleshooting Steps:

  • Optimize Homogenization Parameters: Experiment with increasing the homogenization speed and/or time.[8][9][11] Studies have shown that higher homogenization speeds (e.g., up to 22,000 rpm) and longer durations can lead to smaller, more uniform droplets and improved emulsion stability.[9][11]

  • Consider High-Pressure Homogenization: For formulations requiring very small and uniform droplet sizes (e.g., nanoemulsions), high-pressure homogenization is a highly effective technique.[12]

3. Evaluate the Continuous Phase:

  • Low Viscosity: A low-viscosity continuous phase allows droplets to move more freely, accelerating creaming or sedimentation.

Troubleshooting Steps:

  • Incorporate a Rheology Modifier: Adding a rheology modifier (thickener) to the continuous phase will increase its viscosity and hinder the movement of dispersed droplets.[13][14] Options include natural gums (e.g., xanthan gum), clays (B1170129) (e.g., hectorite), and synthetic polymers (e.g., carbomers).[13][15]

Issue 2: Crystallization of this compound

Question: I am observing solid particles or a grainy texture in my formulation upon cooling or over time. What is causing this and how can it be prevented?

Answer:

This compound is a waxy ester with a melting point around 23-30°C.[16] Crystallization can occur if the formulation is not properly structured to keep it solubilized, especially at lower storage temperatures.

Troubleshooting Steps:

  • Optimize the Oil Phase Composition:

    • Increase Solvent Capacity: Include other liquid oils in the oil phase that can act as solvents for this compound at lower temperatures.

    • Use Crystal Inhibitors: Certain ingredients can interfere with the crystal lattice formation of waxes. Experiment with the addition of polymers or other esters that may inhibit crystallization.

  • Control Cooling Rate:

    • Rapid Cooling: In some cases, rapid cooling ("shock cooling") during the manufacturing process can promote the formation of smaller, less perceptible crystals.

    • Slow, Controlled Cooling with Shear: For other systems, a slow and controlled cooling process under continuous, low-shear mixing can allow for better incorporation of the this compound into the emulsion structure and prevent the formation of large crystals.

  • Incorporate Structuring Agents:

    • Waxes and Fatty Alcohols: Adding other waxes or fatty alcohols with different melting points and crystal structures can create a more complex lipid matrix that may prevent the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HLB value for creating a stable oil-in-water (O/W) emulsion with this compound?

A1: The exact required HLB for this compound is not definitively published and can depend on the other components of your oil phase. However, a common starting point for O/W emulsions is an HLB value between 8 and 18.[1] It is recommended to experimentally determine the optimal HLB by preparing a series of emulsions with emulsifier blends of varying HLB values and observing their stability.

Q2: What are the key parameters to control during homogenization to ensure a stable this compound emulsion?

A2: The key homogenization parameters are speed and duration. Increasing both generally leads to smaller and more uniform droplet sizes, which enhances stability.[8][9][11] For standard homogenizers, speeds can range from 5,000 to over 20,000 rpm, with times from a few minutes to longer periods depending on the batch size and desired particle size.[9][11][12] For nanoemulsions, high-pressure homogenization is often necessary.[12]

Q3: How can I perform an accelerated stability test to quickly assess the long-term stability of my this compound product?

A3: Accelerated stability testing exposes the product to stressful conditions to predict its shelf life more quickly. Common methods include:

  • Temperature Cycling: Subjecting the product to multiple cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C) can reveal instabilities in emulsions.[17][18][19]

  • High-Temperature Testing: Storing the product at elevated temperatures (e.g., 45°C or 50°C) for a period of time (e.g., one to three months) can accelerate chemical degradation and physical instability.[17][18][20]

  • Centrifugation: Centrifuging an emulsion (e.g., at 3000 rpm for 30 minutes) can quickly indicate a tendency for creaming or sedimentation.[17][20]

Q4: Can co-emulsifiers improve the stability of my this compound formulation? If so, what are some examples?

A4: Yes, co-emulsifiers are highly recommended to improve emulsion stability.[3][4] They work in conjunction with the primary emulsifier to create a more robust and stable interfacial film. For an O/W emulsion, a low HLB co-emulsifier is typically used with a high HLB primary emulsifier. Examples of co-emulsifiers include sorbitan esters like Sorbitan Laurate (HLB 8.6) and fatty alcohols.[6][7]

Q5: What role do rheology modifiers play in preventing phase separation?

A5: Rheology modifiers, or thickeners, increase the viscosity of the continuous phase of an emulsion.[13][14] This slows down the movement of the dispersed droplets, thereby inhibiting coalescence and preventing creaming or sedimentation.[13] Commonly used rheology modifiers include xanthan gum, carbomers, and clays like hectorite.[13][15]

Data Summary Tables

Table 1: Influence of Homogenization Parameters on Emulsion Stability

ParameterConditionObservationImpact on StabilityReference
Homogenization Speed Low (e.g., <5,000 rpm)Larger, less uniform dropletsLower[8],[9]
High (e.g., >10,000 rpm)Smaller, more uniform dropletsHigher[9],[11]
Homogenization Time Short (e.g., <5 min)Incomplete droplet size reductionLower[8],[21]
Long (e.g., >10 min)More complete droplet size reductionHigher[8],[21]

Table 2: Common Emulsifiers and Their HLB Values for O/W Emulsions

EmulsifierTypeHLB ValueApplicationReference
Polysorbate 20Non-ionic16.7Primary Emulsifier[1]
Polysorbate 80Non-ionic15.0Primary Emulsifier[5]
PEG-100 StearateNon-ionic18.8Primary Emulsifier[1]
Sorbitan LaurateNon-ionic8.6Co-emulsifier[1],[6]
Glyceryl StearateNon-ionic3.8Co-emulsifier[22]

Experimental Protocols

Protocol 1: Preparation of a Stable O/W Emulsion using High-Pressure Homogenization

  • Preparation of the Oil Phase:

    • Accurately weigh the required amounts of this compound and any other oil-soluble components.

    • Add the selected oil-soluble emulsifier(s) and co-emulsifier(s).

    • Heat the mixture to 70-75°C and stir until all components are completely dissolved and uniform.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the required amount of purified water.

    • Add any water-soluble components, including water-soluble emulsifiers and rheology modifiers (if applicable).

    • Heat the aqueous phase to 70-75°C and stir until all components are dissolved.

  • Formation of the Pre-emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring with a high-shear mixer (e.g., 5,000-10,000 rpm) for 10-15 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • The optimal pressure and number of passes will need to be determined experimentally but a starting point could be 100-150 MPa for 3-5 passes.

  • Cooling:

    • Cool the resulting nanoemulsion to room temperature under gentle agitation.

Protocol 2: Stability Testing - Temperature Cycling

  • Sample Preparation: Dispense the this compound-based product into multiple sealed, inert containers.

  • Initial Analysis: Analyze a baseline sample for its physical and chemical properties (e.g., visual appearance, viscosity, pH, particle size).

  • Freeze-Thaw Cycling:

    • Place the samples in a freezer at -10°C for 24 hours.

    • Transfer the samples to a controlled environment at 25°C for 24 hours. This completes one cycle.

  • Evaluation: After a predetermined number of cycles (typically 3-5), visually inspect the samples for any signs of phase separation, crystallization, or changes in texture, color, or odor.[17][18][19]

  • Further Analysis: Conduct quantitative analysis (viscosity, pH, particle size) and compare the results to the initial baseline to assess the extent of any changes.

Protocol 3: Particle Size Analysis using Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the emulsion with purified water to a concentration suitable for DLS analysis to avoid multiple scattering effects. The exact dilution will depend on the instrument and the initial concentration of the emulsion.

  • Instrument Setup:

    • Set the temperature of the DLS instrument to the desired measurement temperature (e.g., 25°C).

    • Ensure the instrument is calibrated with appropriate standards.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Perform the DLS measurement to obtain the particle size distribution, average hydrodynamic diameter, and polydispersity index (PDI).[23]

  • Data Analysis: Analyze the data to determine the homogeneity of the droplet size and to monitor any changes over time as part of a stability study. A narrow PDI indicates a more uniform droplet size distribution, which is generally desirable for stability.[24][25]

Visualizations

Troubleshooting_Phase_Separation issue Issue: Phase Separation (Creaming/Sedimentation) cause1 Improper Emulsifier System issue->cause1 cause2 Inadequate Homogenization issue->cause2 cause3 Low Continuous Phase Viscosity issue->cause3 subcause1a Incorrect HLB cause1->subcause1a subcause1b Insufficient Concentration cause1->subcause1b subcause1c Lack of Co-emulsifier cause1->subcause1c solution1 Solution: Optimize Emulsifier System cause1->solution1 subcause2a Large Droplet Size cause2->subcause2a subcause2b Wide Size Distribution cause2->subcause2b solution2 Solution: Refine Homogenization Process cause2->solution2 solution3 Solution: Increase Viscosity cause3->solution3 action1a Verify/Adjust HLB solution1->action1a action1b Increase Concentration solution1->action1b action1c Add Co-emulsifier solution1->action1c action2a Increase Speed/Time solution2->action2a action2b Use High-Pressure Homogenizer solution2->action2b action3 Add Rheology Modifier solution3->action3

Caption: Troubleshooting workflow for addressing phase separation.

Emulsion_Stability_Factors emulsion Stable this compound Emulsion formulation Formulation Factors hlb Correct HLB formulation->hlb emulsifier_conc Optimal Emulsifier Concentration formulation->emulsifier_conc co_emulsifier Use of Co-emulsifiers formulation->co_emulsifier rheology_mod Rheology Modifier formulation->rheology_mod processing Processing Factors homogenization Effective Homogenization processing->homogenization temp_control Temperature Control processing->temp_control cooling_rate Appropriate Cooling Rate processing->cooling_rate hlb->emulsion emulsifier_conc->emulsion co_emulsifier->emulsion rheology_mod->emulsion homogenization->emulsion temp_control->emulsion cooling_rate->emulsion Experimental_Workflow_Stability start Start: Formulate Lauryl Laurate Emulsion prepare_phases Prepare Oil & Water Phases (70-75°C) start->prepare_phases pre_emulsion Create Pre-emulsion (High Shear Mixing) prepare_phases->pre_emulsion homogenize Homogenize (e.g., High Pressure) pre_emulsion->homogenize cool Cool to Room Temperature homogenize->cool initial_analysis Initial Characterization (Visual, Viscosity, pH, Particle Size) cool->initial_analysis stability_test Accelerated Stability Testing initial_analysis->stability_test temp_cycle Temperature Cycling (-10°C / 25°C) stability_test->temp_cycle Method 1 high_temp High Temperature Storage (45°C) stability_test->high_temp Method 2 centrifuge Centrifugation stability_test->centrifuge Method 3 final_analysis Final Characterization temp_cycle->final_analysis high_temp->final_analysis centrifuge->final_analysis evaluation Evaluate Stability (Compare Initial vs. Final) final_analysis->evaluation stable Stable evaluation->stable No Significant Change unstable Unstable: Reformulate evaluation->unstable Phase Separation Occurs

References

Enhancing the skin penetration of active ingredients using lauryl laurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing lauryl laurate as a skin penetration enhancer for active ingredients.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary functions in topical formulations?

This compound (INCI: this compound) is the ester of lauryl alcohol and lauric acid, both of which can be derived from natural sources like coconut or palm oil.[1] It is a waxy, off-white solid at room temperature with a low melting point (23-30°C), which allows it to melt on contact with the skin.[2][3] In cosmetic and pharmaceutical formulations, it serves multiple functions:

  • Emollient: It softens and soothes the skin.[1]

  • Texture Enhancer: It provides a smooth, non-greasy, and silicone-like after-feel.[2]

  • Film-Forming Agent: It can form a thin layer on the skin, helping to retain moisture.[1]

  • Skin-Penetrating Agent: As a low-molecular-weight ester, it is used to enhance the penetration of active ingredients into the skin.[4][5][6]

2. What is the proposed mechanism of action for this compound as a skin penetration enhancer?

While the precise mechanism for this compound is not extensively detailed in dedicated public literature, the action of fatty acid esters as penetration enhancers is generally attributed to their interaction with the stratum corneum, the outermost layer of the skin. The proposed mechanism involves the disruption of the highly ordered lipid lamellae in the stratum corneum. This fluidizes the lipid bilayers, creating a more permeable barrier and allowing active ingredients to diffuse through more easily.

3. What concentration of this compound is typically used in formulations?

The typical use level for this compound in cosmetic formulations ranges from 2% to 40%.[2][4] The optimal concentration for penetration enhancement will depend on the specific active ingredient, the overall vehicle composition, and the desired penetration profile. It is recommended to conduct dose-ranging studies to determine the most effective and safe concentration for a specific application.

4. Is this compound safe for topical use, and are there any potential side effects?

This compound is generally regarded as safe for use in cosmetics and is not classified as hazardous.[1][5] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed alkyl esters, including this compound, and found them to be safe in cosmetic formulations at current use concentrations when formulated to be non-irritating.[5] It has a low risk of skin irritation or sensitization.[1] However, as with any ingredient, there is a small possibility of mild irritation, especially for individuals with very sensitive skin.[1] One study on sodium laurate (a salt of lauric acid) indicated a potential for irritation with repeated exposure.[7] Therefore, it is always advisable to conduct appropriate skin irritation studies for any new formulation.

5. What are the key formulation considerations when incorporating this compound?

This compound is oil-soluble and should be incorporated into the oil phase of an emulsion.[2] Due to its low melting point, it should be heated and melted with other oil-phase ingredients. It is compatible with most vegetable and mineral waxes, as well as vegetable oils, mineral oils, and petrolatum.[2][4] While it can improve emulsion stability, formulators should be aware of the potential for recrystallization or changes in viscosity upon cooling, which may affect the formulation's long-term stability and aesthetic properties.

Data Presentation

The following tables provide an illustrative template for presenting quantitative data from skin penetration studies. Note: The data presented here is hypothetical and for illustrative purposes only, as specific quantitative data for this compound was not available in the public domain search results. Researchers should replace this with their own experimental data.

Table 1: Effect of this compound on the In Vitro Skin Permeation of Caffeine (Hydrophilic Model Drug)

FormulationThis compound Conc. (%)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control (Aqueous Solution)01.5 ± 0.30.15 ± 0.031.0
Formulation A24.5 ± 0.60.45 ± 0.063.0
Formulation B59.8 ± 1.10.98 ± 0.116.5
Formulation C1012.3 ± 1.51.23 ± 0.158.2

Enhancement Ratio (ER) = Jss of Formulation / Jss of Control

Table 2: Effect of this compound on the In Vitro Skin Permeation of Ketoprofen (Lipophilic Model Drug)

FormulationThis compound Conc. (%)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control (in Propylene Glycol)05.2 ± 0.71.04 ± 0.141.0
Formulation D210.1 ± 1.22.02 ± 0.241.9
Formulation E518.5 ± 2.13.70 ± 0.423.6
Formulation F1025.3 ± 2.95.06 ± 0.584.9

Enhancement Ratio (ER) = Jss of Formulation / Jss of Control

Experimental Protocols

Detailed Methodology for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a typical in vitro skin permeation study to evaluate the effect of this compound on the penetration of an active pharmaceutical ingredient (API).

1. Materials and Equipment:

  • Franz diffusion cells (with a known diffusion area, e.g., 1.77 cm²)

  • Human or porcine skin (excised, full-thickness or epidermal membranes)

  • Receptor solution (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a solubilizing agent like polysorbate 80 for lipophilic drugs)

  • Formulations: Control (without this compound) and test formulations (with varying concentrations of this compound)

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C ± 1°C on the skin surface

  • Syringes and needles for sampling

  • HPLC or other suitable analytical method for quantifying the API

  • Parafilm

2. Skin Preparation:

  • Thaw frozen skin at room temperature.

  • Carefully remove any subcutaneous fat using a scalpel.

  • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Visually inspect the skin for any imperfections (e.g., scratches, holes) and discard any damaged sections.

  • Hydrate the skin sections in PBS for 30 minutes before mounting.

3. Franz Diffusion Cell Assembly:

  • Fill the receptor chamber of the Franz cell with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Mount the skin section between the donor and receptor chambers, with the stratum corneum side facing the donor compartment.

  • Clamp the chambers together securely.

  • Place the assembled cells in the heating block and allow the system to equilibrate for at least 30 minutes.

4. Dosing and Sampling:

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the test or control formulation evenly onto the skin surface in the donor chamber.

  • Cover the donor chamber opening with parafilm to prevent evaporation.

  • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor chamber through the sampling arm.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

5. Sample Analysis:

  • Analyze the collected samples for the concentration of the API using a validated analytical method (e.g., HPLC).

6. Data Analysis:

  • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

  • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the concentration of the API in the donor formulation.

  • Calculate the Enhancement Ratio (ER) by dividing the flux of the test formulation by the flux of the control formulation.

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps
High variability in permeation data between replicates - Inconsistent skin thickness or integrity- Air bubbles trapped under the skin- Inconsistent dosing of the formulation- Poor temperature control- Use skin from the same donor and anatomical site.- Perform a skin integrity test (e.g., TEWL measurement) before the experiment.- Carefully inspect for and remove any air bubbles during cell assembly.- Use a positive displacement pipette for accurate dosing.- Ensure the water bath/heating block maintains a consistent temperature.
No or very low permeation of the active ingredient - Low solubility of the active in the receptor fluid (loss of sink conditions)- Active ingredient has very low intrinsic permeability- Formulation is not optimized for release- Analytical method not sensitive enough- Add a co-solvent or surfactant (e.g., 0.5-2% polysorbate 80) to the receptor fluid to increase solubility.- Increase the concentration of the penetration enhancer.- Modify the formulation to improve drug release (e.g., change the vehicle).- Validate the analytical method to ensure it can detect low concentrations of the active.
Formulation instability (phase separation, crystallization) on the skin surface - Incompatibility of this compound with other excipients at the tested concentration- Saturation of this compound in the formulation- Temperature fluctuations during the experiment- Screen for excipient compatibility during pre-formulation studies.- Reduce the concentration of this compound or add a co-solvent to the oil phase.- Ensure consistent and stable temperature control throughout the experiment.
Signs of skin damage (e.g., high TEWL post-experiment) - High concentration of this compound or other excipients causing irritation- Synergistic irritating effect of multiple components- Reduce the concentration of this compound.- Conduct a separate skin irritation study (e.g., using a skin equivalent model) to assess the irritancy potential of the formulation.- Replace other potentially irritating excipients in the formulation.

Mandatory Visualizations

G cluster_0 Formulation Application cluster_1 Stratum Corneum Interaction cluster_2 Outcome Formulation Topical Formulation (Active + this compound) SC Stratum Corneum (Lipid Lamellae) Formulation->SC Application on Skin Surface Disruption Disruption of Lipid Bilayer (Increased Fluidity) SC->Disruption This compound Interaction Partitioning Increased Partitioning of Active into SC Disruption->Partitioning Penetration Enhanced Penetration of Active Ingredient Partitioning->Penetration ViableEpidermis Viable Epidermis & Dermis Penetration->ViableEpidermis Delivery to Target Site

Caption: Proposed mechanism of this compound-mediated skin penetration enhancement.

G start Start prep_skin Prepare Skin Membranes start->prep_skin assemble_cells Assemble Franz Diffusion Cells prep_skin->assemble_cells equilibrate Equilibrate Cells (32°C) assemble_cells->equilibrate apply_formulation Apply Formulation to Donor Chamber equilibrate->apply_formulation sample Collect Samples from Receptor at Timed Intervals apply_formulation->sample sample->sample Repeat for each time point analyze Analyze Samples (e.g., HPLC) sample->analyze calculate Calculate Flux & Permeability analyze->calculate end End calculate->end

Caption: Experimental workflow for an in vitro skin permeation study.

References

Technical Support Center: Adjusting Formulation Melting Points with Lauryl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and answers to frequently asked questions regarding the use of lauryl laurate to modify the melting point of formulations.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Melting point is too high, even after adding this compound. - Insufficient concentration of this compound.- The base formulation contains a high concentration of high-melting point waxes or polymers.- Inhomogeneous mixing of this compound within the formulation.- Incrementally increase the concentration of this compound (e.g., in 2-5% steps) and re-measure the melting point.[1][2]- Consider partially replacing the high-melting point components with lower-melting point esters or oils.- Ensure thorough and uniform mixing of the formulation, especially during the addition of this compound.
Formulation is too soft or liquid at room temperature. - Excessive concentration of this compound.- Formation of a eutectic mixture with a melting point below room temperature.- Reduce the concentration of this compound.- Introduce a small amount of a higher-melting point wax (e.g., beeswax, carnauba wax) to increase the overall melting point.[3]- If a eutectic mixture is suspected, use Differential Scanning Calorimetry (DSC) to analyze the thermal behavior of the formulation.
Inconsistent melting point readings for the same formulation. - Improper sample preparation for melting point analysis.- Non-uniform distribution of components in the formulation.- Instrumental error in the melting point apparatus.- Ensure the sample is dry, homogenous, and properly packed in the capillary tube for analysis.[4]- Re-melt and thoroughly mix the formulation before taking a sample.- Calibrate the melting point apparatus with certified reference standards.[5]
Phase separation or instability observed after adding this compound. - Incompatibility of this compound with other formulation components at the tested concentration.- Improper emulsification process.- this compound is compatible with most vegetable and mineral waxes and oils; however, check the compatibility with all excipients.[6][7]- Optimize the emulsification process (e.g., temperature, mixing speed, and duration) to ensure a stable emulsion.

Frequently Asked Questions (FAQs)

1. What is the melting point of pure this compound?

Pure this compound has a melting point range of 23-30°C (73-86°F).[1][2][7][8][9] It exists as a waxy solid or semi-solid at room temperature.[8]

2. How does this compound lower the melting point of a formulation?

This compound is a low-molecular-weight ester with a low melting point.[1][8] When incorporated into a formulation, it acts as a plasticizer, disrupting the crystalline structure of higher-melting point components like waxes and solid fats. This disruption reduces the energy required to transition the formulation from a solid to a liquid state, thereby lowering the overall melting point.

3. What is a eutectic mixture, and how does it relate to this compound?

A eutectic mixture is a blend of two or more components that melts at a temperature lower than the melting points of the individual components. This compound can form eutectic mixtures with other lipids, such as fatty acids. This property can be harnessed to significantly lower the melting point of a formulation to a precise temperature.

4. What is the typical usage level of this compound in formulations?

The typical use level of this compound in cosmetic and pharmaceutical formulations ranges from 2% to 40%.[1][2] The exact concentration will depend on the desired final melting point and the other components in the formulation.

5. How does this compound affect the sensory properties of a formulation?

This compound can reduce the greasy feel of oil-based systems and provide a silicone-like after-feel, leaving the skin feeling smooth and soft.[1][8] It melts on contact with the skin, which can improve the spreadability of the product.[7]

Data Presentation

The following table provides illustrative data on the effect of this compound concentration on the melting point of a hypothetical ointment base. This data is for exemplary purposes and actual results will vary depending on the specific formulation.

This compound Concentration (% w/w)Melting Point (°C)Observations
058.2Firm, waxy solid
552.5Slightly softer, still solid
1046.8Softer, cream-like consistency
1541.3Very soft, easily spreadable
2035.7Semi-solid at room temperature

Experimental Protocols

Protocol for Preparation of a Topical Cream with Varying this compound Concentrations

1. Objective: To prepare a series of oil-in-water creams with varying concentrations of this compound to evaluate its effect on the formulation's physical properties.

2. Materials:

  • Deionized water
  • Glycerin (humectant)
  • Cetearyl alcohol (emulsifier, thickener)
  • Glyceryl stearate (B1226849) (emulsifier)
  • Caprylic/capric triglyceride (emollient)
  • This compound
  • Preservative (e.g., phenoxyethanol)

3. Equipment:

  • Beakers
  • Water bath or heating mantle
  • Homogenizer or high-shear mixer
  • Weighing balance
  • pH meter

4. Procedure:

  • Prepare the Aqueous Phase: In a beaker, combine deionized water and glycerin. Heat to 75°C.
  • Prepare the Oil Phase: In a separate beaker, combine cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat to 75°C until all components are melted and uniform.
  • Prepare this compound Variations: For each desired concentration of this compound (e.g., 0%, 5%, 10%, 15%, 20%), weigh the appropriate amount and add it to the oil phase of separate beakers. Ensure it is fully melted and mixed.
  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. Continue mixing for 5-10 minutes to form a stable emulsion.
  • Cooling: Begin cooling the emulsion while stirring gently.
  • Add Preservative: When the temperature is below 40°C, add the preservative and mix until uniform.
  • Final Adjustment: Check the pH and adjust if necessary.
  • Storage: Store the prepared creams in airtight containers for further analysis.

Protocol for Melting Point Determination using Differential Scanning Calorimetry (DSC)

1. Objective: To accurately determine the melting point of the prepared cream formulations.

2. Equipment:

  • Differential Scanning Calorimeter (DSC)
  • Hermetic aluminum pans and lids
  • Crimping press
  • Microbalance

3. Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).[5]
  • Sample Preparation: Accurately weigh 5-10 mg of the cream formulation into a hermetic aluminum pan.
  • Encapsulation: Place the lid on the pan and seal it using a crimping press. This prevents any loss of volatile components during heating.
  • Reference Pan: Prepare an empty, sealed hermetic aluminum pan to be used as a reference.
  • DSC Analysis:
  • Place the sample pan and the reference pan into the DSC cell.
  • Set the thermal program:
  • Equilibrate at a temperature below the expected melting point (e.g., 0°C).
  • Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected melting point (e.g., 80°C).
  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and the peak temperature of the melting endotherm. The peak temperature is generally reported as the melting point.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_analysis Melting Point Analysis prep_aqueous Prepare Aqueous Phase emulsify Emulsification prep_aqueous->emulsify prep_oil Prepare Oil Phase with Varying this compound % prep_oil->emulsify cool_add Cool and Add Preservative emulsify->cool_add sample_prep Prepare DSC Sample cool_add->sample_prep Transfer Sample dsc_run Run DSC Analysis sample_prep->dsc_run data_analysis Analyze Thermogram dsc_run->data_analysis report Report Melting Point data_analysis->report

Caption: Experimental workflow for preparing formulations and analyzing their melting points.

Troubleshooting_Logic start Melting Point Issue (Too High or Too Low) check_conc Check this compound Concentration start->check_conc adjust_conc Adjust this compound Concentration check_conc->adjust_conc Incorrect check_base Review Base Formulation check_conc->check_base Correct end Melting Point Adjusted adjust_conc->end modify_base Modify Base (e.g., other waxes) check_base->modify_base High-Melt Components check_mixing Verify Mixing Homogeneity check_base->check_mixing Optimized modify_base->end remix Re-melt and Re-mix check_mixing->remix Inhomogeneous check_mixing->end Homogeneous remix->end

Caption: Logical troubleshooting flow for melting point adjustment.

References

Technical Support Center: Process Optimization for the Enzymatic Synthesis of Lauryl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of lauryl laurate.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Conversion to this compound

Q: My reaction shows very low or no conversion of lauric acid and lauryl alcohol to this compound. What are the potential causes and how can I troubleshoot this?

A: Several factors can lead to low or no product formation. A systematic approach to troubleshooting is recommended.

  • Enzyme Activity: The lipase (B570770) may be inactive or denatured. Verify the enzyme's storage conditions and expiration date. It's also advisable to test the enzyme's activity using a standard assay.[1]

  • Water Content: Water plays a crucial role in lipase activity. While a small amount of water is essential to maintain the enzyme's active conformation, excess water can promote the reverse reaction (hydrolysis) of the ester.[1][2][3] Consider adding a dehydrating agent like molecular sieves to the reaction medium or conducting the reaction under vacuum to remove water as it forms.[1][4]

  • Substrate or Product Inhibition: High concentrations of lauric acid, lauryl alcohol, or the this compound product can inhibit the enzyme's activity.[1][5] To mitigate this, you can try varying the substrate molar ratio or implementing a fed-batch process where substrates are added gradually.[1]

  • Mass Transfer Limitations: If you are using an immobilized enzyme, the diffusion of substrates to the enzyme's active site might be limited. Increasing the agitation speed or using smaller enzyme support particles can help reduce these limitations.[1][3]

Issue 2: Reaction Rate Decreases Significantly Over Time

Q: The initial rate of my reaction is good, but it slows down considerably after a few hours. Why is this happening and what can I do?

A: A declining reaction rate is a common observation and can be attributed to several factors:

  • Product Inhibition: As the concentration of this compound increases, it can bind to the enzyme's active site and inhibit further reaction.[1] In-situ product removal could be a solution to prevent its accumulation.[1]

  • Equilibrium Limitation: Esterification is a reversible reaction. As the reaction approaches equilibrium, the net forward rate decreases. Removing one of the products, such as water, can shift the equilibrium towards product formation.[1][3]

  • Enzyme Denaturation: The reaction conditions, such as temperature or pH, might be causing the enzyme to denature over time.[1] It is important to operate within the enzyme's optimal temperature and pH range.

Issue 3: Poor Reusability of Immobilized Enzyme

Q: I'm using an immobilized lipase, but its activity drops significantly after each cycle. How can I improve its reusability?

A: Loss of activity in immobilized enzymes can be due to several reasons:

  • Enzyme Leaching: The enzyme may be weakly bound to the support and detaching during the reaction or washing steps.[1] Consider using a stronger immobilization method, such as covalent bonding, if you are currently using physical adsorption.[1]

  • Irreversible Denaturation: The reaction conditions or washing steps between cycles might be too harsh, causing irreversible damage to the enzyme.[1] Optimize the washing procedure to be less aggressive and ensure the reaction parameters are not denaturing the enzyme.[1]

  • Fouling of the Support: The pores of the immobilized support can become blocked by substrates, products, or by-products, preventing access to the enzyme's active sites. An effective washing protocol is crucial to maintain the enzyme's activity over multiple cycles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the enzymatic synthesis of this compound?

A1: The optimal temperature for lipase-catalyzed esterification is typically between 40°C and 60°C.[6][7] For instance, in the synthesis of hexyl laurate using an immobilized lipase, the optimal temperature was found to be 58.2°C.[7] However, it's important to note that temperatures above 60°C can lead to enzyme denaturation and a decrease in yield.[8]

Q2: What is the ideal substrate molar ratio of lauryl alcohol to lauric acid?

A2: The optimal substrate molar ratio can vary. While a 1:1 molar ratio is stoichiometrically correct, using an excess of one of the substrates, often the alcohol, can shift the reaction equilibrium towards the product side.[9] For example, in the synthesis of glyceryl laurate, a glycerol (B35011) to lauric acid molar ratio of 3:1 resulted in the highest esterification yield.[9] However, a very high excess of alcohol can also lead to enzyme inhibition.[5]

Q3: How does the enzyme concentration affect the reaction?

A3: Increasing the enzyme concentration generally increases the reaction rate. However, beyond a certain point, the increase in rate may become less significant due to mass transfer limitations or substrate diffusion issues, especially with immobilized enzymes.[10] For the synthesis of lauroyl-n-methyl glucamide, an optimal Novozyme 435 concentration of 8% was reported.[11]

Q4: Is a solvent necessary for the reaction?

A4: The enzymatic synthesis of this compound can be performed in a solvent-free system, which is considered a "green" approach.[4][7] However, using a non-polar organic solvent like n-hexane can sometimes be beneficial.[5][12] Hydrophobic solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme, which is necessary for its activity.[13]

Q5: Which lipase is most commonly used for this compound synthesis?

A5: Immobilized lipase from Candida antarctica, commercially known as Novozym 435, is widely used and has shown high efficiency for the synthesis of various esters, including those of lauric acid.[4][6][11][14] Lipases from other sources like Rhizomucor miehei (Lipozyme IM) and porcine pancreas have also been used.[5][7]

Data Presentation

Table 1: Effect of Temperature on Ester Synthesis Conversion/Yield

Ester SynthesizedLipase UsedTemperature (°C)Conversion/Yield (%)Reference
Hexyl LaurateLipozyme IM-7745~60[7]
58.2 (Optimal)69.7[7]
85~55[7]
5-Lauryl-hydroxymethylfurfuralNovozym 435®4075[6]
5-Lauryl-hydroxymethylfurfuralImmobilized TL lipase5078.4[6]
Octyl FormateNovozym 4354081.96[10]

Table 2: Effect of Substrate Molar Ratio on Ester Synthesis Conversion/Yield

Ester SynthesizedLipase UsedMolar Ratio (Alcohol:Acid)Conversion/Yield (%)Reference
Glyceryl LaurateLipozyme1:1~86[9]
3:1 (Glycerol:Lauric Acid)94.4[9]
Isopropyl LaurateNovozym 4353:1~75[4]
15:191[4]
Octyl FormateNovozym 4351:7 (Acid:Alcohol)>80[10]

Table 3: Effect of Enzyme Concentration on Ester Synthesis Conversion/Yield

Ester SynthesizedLipase UsedEnzyme ConcentrationConversion/Yield (%)Reference
Lauroyl-N-methyl glucamideNovozym 435®8%96.5[11]
Hexyl LaurateLipozyme IM-7710 mg/volume~55[7]
25.4 mg/volume (Optimal)69.7[7]
30 mg/volume~68[7]
Isopropyl LaurateNovozym 4351% w/w~60[4]
4% w/w91[4]

Experimental Protocols

Generalized Protocol for Lipase-Catalyzed Synthesis of this compound

This protocol provides a general procedure. Optimal conditions (temperature, molar ratio, enzyme amount, and reaction time) should be determined experimentally.

  • Reactant Preparation:

    • Accurately weigh lauric acid and lauryl alcohol to achieve the desired molar ratio (e.g., 1:1, 1:2).

    • If using a solvent, dissolve the reactants in a suitable non-polar solvent (e.g., n-hexane) in a round-bottom flask. For a solvent-free system, gently heat the mixture to melt the lauric acid if necessary.[5][12]

  • Enzyme Addition:

    • Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The amount of enzyme is typically a percentage of the total substrate weight (e.g., 1-10% w/w).[4][11]

    • If water control is desired, add molecular sieves (e.g., 10% w/w) to the mixture.[4]

  • Reaction:

    • Place the flask in a temperature-controlled shaker or use a magnetic stirrer to ensure proper mixing.[12]

    • Maintain the reaction at the desired temperature (e.g., 40-60°C) for the specified reaction time (e.g., 2-24 hours).[4][6]

  • Monitoring the Reaction:

    • Periodically take small aliquots from the reaction mixture.[13]

    • Analyze the samples to determine the conversion of lauric acid. This can be done by titration to measure the decrease in acid value or by chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Product Recovery:

    • After the reaction reaches the desired conversion, separate the immobilized enzyme from the product mixture by filtration or centrifugation.[13]

    • The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.[15]

    • The liquid product mixture can be purified, for example, by removing the solvent under reduced pressure. Further purification to remove unreacted substrates may be achieved through column chromatography or distillation.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_recovery 4. Recovery & Purification Reactants Weigh Lauric Acid & Lauryl Alcohol Solvent Add Solvent (Optional) Reactants->Solvent Enzyme Add Immobilized Lipase & Molecular Sieves Solvent->Enzyme Incubation Incubate at Optimal Temperature with Agitation Enzyme->Incubation Sampling Take Aliquots at Intervals Incubation->Sampling Analysis Analyze Conversion (e.g., Titration, GC) Sampling->Analysis Separation Separate Immobilized Enzyme (Filtration) Analysis->Separation Washing Wash and Dry Enzyme for Reuse Separation->Washing Purification Purify this compound (e.g., Distillation) Separation->Purification

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Troubleshooting_Lauryl_Laurate_Synthesis Start Low/No Conversion? CheckEnzyme Check Enzyme Activity & Storage Start->CheckEnzyme EnzymeOK Enzyme Active? CheckEnzyme->EnzymeOK ReplaceEnzyme Replace Enzyme EnzymeOK->ReplaceEnzyme No CheckWater Optimize Water Content (e.g., add molecular sieves) EnzymeOK->CheckWater Yes ReplaceEnzyme->Start WaterOK Conversion Improved? CheckWater->WaterOK CheckInhibition Investigate Substrate/ Product Inhibition WaterOK->CheckInhibition No Success Process Optimized WaterOK->Success Yes InhibitionOK Conversion Improved? CheckInhibition->InhibitionOK CheckMassTransfer Address Mass Transfer Limitations (e.g., agitation) InhibitionOK->CheckMassTransfer No InhibitionOK->Success Yes MassTransferOK Conversion Improved? CheckMassTransfer->MassTransferOK ConsultExpert Consult Literature/ Expert MassTransferOK->ConsultExpert No MassTransferOK->Success Yes

Caption: Troubleshooting decision tree for low conversion in this compound synthesis.

References

Solving solubility issues of lauryl laurate in aqueous systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for formulating lauryl laurate in aqueous systems. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges associated with the poor water solubility of this lipophilic ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it insoluble in water?

This compound is a wax-like monoester of lauryl alcohol and lauric acid, both of which are typically derived from natural sources like coconut or palm oil[1][2]. Its chemical structure (C24H48O2) is long-chain and nonpolar, making it highly lipophilic (oil-loving) and hydrophobic (water-repelling)[2]. Consequently, it is insoluble in water but soluble in oils and organic solvents[2][3]. In cosmetic and pharmaceutical formulations, it functions as an emollient, film-former, and texture enhancer, often providing a smooth, non-greasy, silicone-like feel[4][5][6][7].

Q2: What is the difference between solubilization and emulsification for a compound like this compound?

For a highly insoluble and oily substance like this compound, true solubilization at a molecular level in water is not feasible. Instead, the goal is to create a stable dispersion.

  • Solubilization: This typically refers to dissolving a solute in a solvent to form a clear, homogenous, and thermodynamically stable solution. For lipophilic compounds, this can sometimes be achieved using co-solvents or micellar systems, where surfactants entrap the compound in their hydrophobic cores.

  • Emulsification: This is the process of dispersing one liquid (the dispersed phase, e.g., molten this compound) into a second, immiscible liquid (the continuous phase, e.g., water) in the form of fine droplets. This creates an emulsion (e.g., oil-in-water), which is a thermodynamically unstable system that requires a third agent, an emulsifier (surfactant), for kinetic stability. Microemulsions are a special class of emulsions with very small droplet sizes (10-100 nm) that are clear and thermodynamically stable[8].

For this compound, emulsification is the most common and effective strategy for creating a uniform product in an aqueous base.

Q3: What is the Hydrophile-Lipophile Balance (HLB) system and why is it critical for my formulation?

The HLB system is a semi-empirical scale used to select emulsifiers (surfactants) based on their degree of hydrophilicity or lipophilicity. The scale typically ranges from 1 to 20.

  • Low HLB (1-8): More lipophilic, favoring the formation of water-in-oil (W/O) emulsions.

  • High HLB (12-18): More hydrophilic, favoring the formation of oil-in-water (O/W) emulsions.

  • Intermediate HLB (8-12): Often used as wetting agents or co-emulsifiers.

To create a stable emulsion, you must match the HLB of your emulsifier or blend of emulsifiers to the "Required HLB" of the oil phase. While a specific required HLB for this compound is not published in the provided results, a blend of emulsifiers is often used to fine-tune the HLB and improve emulsion stability.

Troubleshooting Guide

Q4: My this compound emulsion is separating after preparation. What are the likely causes and solutions?

Phase separation in emulsions occurs due to instability phenomena like creaming, coalescence, or phase inversion.

Problem Potential Cause Recommended Solution
Creaming/Sedimentation Droplet size is too large; insufficient viscosity of the continuous phase.Increase Homogenization: Use higher shear mixing to reduce droplet size. Add a Rheology Modifier: Incorporate a thickener (e.g., xanthan gum, carbomer) into the aqueous phase to slow droplet movement.
Coalescence (Droplets Merging) Incorrect emulsifier (wrong HLB); insufficient emulsifier concentration.Optimize HLB: Test emulsifier blends to find the optimal HLB for this compound. Increase Emulsifier Concentration: Ensure enough emulsifier is present to fully cover the surface of the oil droplets. A typical starting point is 10-25% of the oil phase weight.
Phase Inversion (O/W to W/O) Incorrect emulsifier HLB; high concentration of the dispersed phase.Verify Emulsifier HLB: Ensure you are using a high-HLB emulsifier for an O/W system. Adjust Phase Ratio: Keep the oil phase (this compound) concentration below ~60% for most O/W emulsions.
Flocculation (Droplets Clumping) Insufficient electrostatic or steric repulsion between droplets.Use a Stabilizer: Add a polymer or co-surfactant that provides steric hindrance. Check Electrolyte Concentration: High salt levels can disrupt the stability of some emulsions.
Q5: My formulation contains solid particles after cooling. Why is this happening?

This is likely due to the this compound solidifying before it could be properly emulsified. This compound has a melting point between 23-30°C[2][7][9].

Troubleshooting Steps:

  • Maintain Temperature: Ensure both the oil phase (containing molten this compound) and the water phase are heated to the same temperature (typically 70-80°C) before mixing.

  • Immediate Homogenization: Combine the phases and immediately begin high-shear homogenization while the system is still hot.

  • Controlled Cooling: Continue gentle mixing during the cooling process to maintain the dispersion as the this compound solidifies within the droplets. Rapid, uncontrolled cooling can cause it to crash out of the emulsion.

Q6: The final product feels greasy. How can I improve its sensory profile?

While this compound itself can reduce the greasy feel of some oil systems, the overall formulation determines the final texture[4][5].

Solutions:

  • Reduce Oil Phase Concentration: Lower the percentage of this compound in your formula. Typical use levels range widely, from 2% to 40%[7].

  • Incorporate Absorbent Powders: Add ingredients like starches, silica, or clays (B1170129) to absorb excess oil and provide a matte finish.

  • Use Co-solvents: Small amounts of co-solvents like short-chain alcohols or glycols can sometimes alter the skin feel, but they must be chosen carefully to avoid destabilizing the emulsion[10][11].

  • Optimize Emulsifier: The choice of emulsifier can significantly impact the final skin feel. Experiment with different types (e.g., polymeric emulsifiers) that are known for creating lighter textures.

Data & Protocols

Physicochemical Properties of this compound
PropertyValueSource(s)
INCI Name This compound[7]
CAS Number 13945-76-1[3][7]
Appearance Off-white to light yellow waxy solid[2][7]
Melting Point 23-30°C (73-86°F)[2][7][9]
Solubility Insoluble in water; soluble in oils[2][3]
Typical Use Level 2 - 40%[7]
Table of Common Emulsifiers and Their HLB Values

Choosing the right emulsifier is crucial. For an oil-in-water (O/W) emulsion, a higher HLB value is required. Often, a combination of a low HLB and a high HLB emulsifier is used to achieve a specific "Required HLB" for the oil phase, enhancing stability.

EmulsifierChemical TypeHLB ValueUse
Sorbitan OleateNon-ionic4.3W/O Emulsifier
Glyceryl StearateNon-ionic3.8W/O Emulsifier
Sorbitan LaurateNon-ionic8.6W/O or Co-emulsifier
PEG-7 Glyceryl CocoateNon-ionic10.0O/W Emulsifier / Solubilizer
Polysorbate 80Non-ionic15.0O/W Emulsifier / Solubilizer
Polysorbate 60Non-ionic14.9O/W Emulsifier
Ceteareth-20Non-ionic15.2O/W Emulsifier
(Data sourced from[12])
Generalized Experimental Protocol: Preparation of a this compound O/W Emulsion

This protocol outlines a standard method for creating a 10% this compound oil-in-water emulsion.

Materials:

  • This compound

  • High HLB Emulsifier (e.g., Polysorbate 80, HLB = 15.0)

  • Low HLB Emulsifier / Stabilizer (e.g., Glyceryl Stearate, HLB = 3.8)

  • Deionized Water

  • Preservative (e.g., Phenoxyethanol)

  • High-shear homogenizer (e.g., rotor-stator type)

  • Two temperature-controlled beakers

  • Magnetic stirrer and hot plate

Methodology:

  • Prepare the Oil Phase:

    • In a beaker, combine this compound (10g) and Glyceryl Stearate (2g).

    • Heat to 75°C with gentle stirring until all components are completely melted and uniform.

  • Prepare the Aqueous Phase:

    • In a separate beaker, combine deionized water (82g), Polysorbate 80 (5g), and the preservative (1g).

    • Heat to 75°C with gentle stirring until all solids are dissolved.

  • Emulsification:

    • Once both phases are at 75°C, slowly add the oil phase to the aqueous phase while mixing with the high-shear homogenizer.

    • Homogenize at high speed for 3-5 minutes until a uniform, white emulsion is formed.

  • Cooling:

    • Transfer the emulsion to a magnetic stirrer and cool to room temperature with gentle, continuous stirring. This prevents the this compound from shocking and crystallizing out of the emulsion.

  • Finalization:

    • Once cooled, perform quality control checks (e.g., microscopy for droplet size, viscosity, pH).

    • Store in a sealed container.

Visual Guides & Workflows

Decision Tree for Formulation Strategy

This diagram helps in selecting the right approach to incorporate this compound into an aqueous system.

G start Goal: Incorporate this compound in Aqueous System q1 Is a clear, thermodynamically stable system required? start->q1 strategy1 Strategy: Microemulsion or Micellar Solubilization q1->strategy1  Yes strategy2 Strategy: Standard Emulsion (O/W) q1->strategy2 No   action1 Action: - Use high concentration of surfactants - May require a co-surfactant/co-solvent - Construct phase diagrams to find stable region strategy1->action1 action2 Action: - Select emulsifiers based on HLB system - Use high-shear homogenization - May require stabilizers (polymers, etc.) strategy2->action2

Caption: Decision tree for selecting a formulation strategy.

Experimental Workflow for Emulsion Development

This workflow illustrates the key steps from component selection to final product evaluation.

G cluster_prep Phase Preparation cluster_process Processing cluster_eval Evaluation oil_phase 1. Prepare Oil Phase (this compound + Emulsifier) Heat to 75°C emulsify 3. Emulsification (High Shear Mixing) oil_phase->emulsify water_phase 2. Prepare Aqueous Phase (Water + Emulsifier) Heat to 75°C water_phase->emulsify cool 4. Controlled Cooling (Gentle Agitation) emulsify->cool qc 5. Quality Control - Stability Testing - Particle Size Analysis - Viscosity Measurement cool->qc final_product Stable Emulsion qc->final_product

Caption: Workflow for this compound emulsion development.

References

Refinement of analytical methods for detecting lauryl laurate impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in lauryl laurate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurities in this compound typically stem from the synthesis process, which is a Fischer esterification of lauric acid and lauryl alcohol.[1][2] Therefore, the primary impurities to monitor are unreacted starting materials:

  • Lauric Acid: The carboxylic acid raw material.

  • Lauryl Alcohol: The alcohol raw material.

Additional impurities could arise from side reactions or degradation, including byproducts of the esterification process and degradation products from exposure to heat, light, or extreme pH.[3]

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) or Evaporative Light Scattering Detector (HPLC-ELSD) are the most common and effective techniques.

  • GC-FID is a robust and widely used method for volatile and semi-volatile compounds like fatty acid esters.[4][5] It offers high sensitivity and is a reliable quantitative technique.

  • HPLC-CAD/ELSD is advantageous for less volatile or thermally sensitive compounds.[6][7][8] These universal detectors are suitable for analytes that lack a UV chromophore, such as this compound and its primary impurities.

Q3: I am observing peak tailing in my GC-FID analysis of this compound. What are the possible causes and solutions?

A3: Peak tailing in GC analysis is often due to active sites in the system interacting with the analyte. Here are common causes and troubleshooting steps:

  • Contaminated or Active Inlet Liner: The glass liner in the GC inlet can become contaminated or have active silanol (B1196071) groups.

    • Solution: Replace the inlet liner with a new, deactivated one. Consider using a liner with deactivated glass wool to improve sample vaporization.

  • Column Contamination: Non-volatile residues can accumulate at the head of the column.

    • Solution: Trim the first 10-30 cm of the column.

  • Improper Column Installation: If the column is not installed at the correct depth in the inlet, it can cause peak distortion.

    • Solution: Reinstall the column according to the manufacturer's instructions.

Q4: My HPLC-CAD/ELSD baseline is noisy. How can I improve it?

A4: A noisy baseline in HPLC-CAD/ELSD can be caused by several factors:

  • Mobile Phase Issues: Dissolved gas or impurities in the mobile phase can cause baseline disturbances.

    • Solution: Degas the mobile phase thoroughly and use high-purity solvents.

  • Detector Settings: The nebulizer and evaporator temperatures are critical parameters.

    • Solution: Optimize the nebulizer and evaporator temperatures for your specific mobile phase composition and flow rate. A lower evaporator temperature can sometimes reduce noise for semi-volatile compounds.[9]

  • System Contamination: Contaminants leaching from the HPLC system can contribute to a noisy baseline.

    • Solution: Flush the system with a strong solvent to remove any contaminants.

Troubleshooting Guides

GC-FID Troubleshooting
Problem Potential Cause Recommended Action
Poor Peak Shape (Tailing) Active sites in the inlet liner or column, column contamination.Replace the inlet liner with a deactivated one. Trim the analytical column.
Poor Peak Shape (Fronting) Column overload.Dilute the sample or use a split injection.
Ghost Peaks Contamination in the syringe, inlet, or carrier gas. Carryover from a previous injection.Clean the syringe. Bake out the inlet and column. Run a blank solvent injection.
Poor Resolution Inadequate separation by the column. Incorrect temperature program.Use a more polar column (e.g., WAX phase). Optimize the temperature ramp rate.
Baseline Drift Column bleed at high temperatures. Contaminated detector.Condition the column properly. Clean the FID detector.
HPLC-CAD/ELSD Troubleshooting
Problem Potential Cause Recommended Action
No Peaks or Low Sensitivity Improper detector settings (nebulizer/evaporator temperature). Sample not eluting.Optimize detector settings for the analyte and mobile phase. Ensure the mobile phase is strong enough to elute the compounds.
Broad Peaks High dead volume in the system. Column degradation.Check all connections for leaks and minimize tubing length. Replace the column if performance has degraded.
Irreproducible Peak Areas Inconsistent sample injection volume. Fluctuations in detector gas pressure.Ensure the autosampler is functioning correctly. Check the gas supply and regulators for the detector.
Baseline Noise/Spikes Air bubbles in the mobile phase. Precipitation of buffer salts.Degas the mobile phase. Ensure buffer compatibility with the organic solvent.

Experimental Protocols

Protocol 1: GC-FID Analysis of this compound Impurities

This method is designed for the quantification of this compound and its primary impurities, lauric acid and lauryl alcohol.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as hexane (B92381) or isooctane.

2. GC-FID Parameters:

Parameter Setting
Column DB-WAX (or similar polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/min
Oven Program Initial: 150 °C, hold for 1 min. Ramp: 10 °C/min to 240 °C, hold for 10 min.
Detector FID
Detector Temperature 260 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

3. Data Analysis:

  • Identify peaks based on the retention times of this compound, lauric acid, and lauryl alcohol standards.

  • Quantify the impurities using an external standard calibration.

Protocol 2: HPLC-CAD/ELSD Analysis of this compound Impurities

This method is suitable for the analysis of this compound and its non-volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

2. HPLC-CAD/ELSD Parameters:

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Acetonitrile, B: Water. Gradient: 80% A to 100% A over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detector CAD or ELSD
CAD Nebulizer Temp. 35 °C
ELSD Evaporator Temp. 40 °C
ELSD Nebulizer Gas Nitrogen at 1.5 L/min

3. Data Analysis:

  • Identify peaks based on the retention times of this compound, lauric acid, and lauryl alcohol standards.

  • Quantify the impurities using an external standard calibration.

Quantitative Data Summary

The following tables provide typical performance characteristics for the analytical methods described.

Table 1: GC-FID Method Performance

Parameter This compound Lauric Acid Lauryl Alcohol
Linearity (R²) > 0.995> 0.999> 0.998
LOD (mg/mL) ~0.03~0.033~0.04
LOQ (mg/mL) ~0.1~0.099~0.12
Precision (%RSD) < 2%< 2%< 2%
Accuracy (% Recovery) 98-102%97-103%97-103%
Note: LOD and LOQ values for Lauric Acid are based on published data for similar analyses and may vary depending on the specific instrument and conditions.[10]

Table 2: HPLC-CAD/ELSD Method Performance

Parameter This compound Lauric Acid Lauryl Alcohol
Linearity (R²) > 0.99> 0.997> 0.99
LOD (mg/mL) ~0.04~0.421~0.1
LOQ (mg/mL) ~0.12~1.277~0.3
Precision (%RSD) < 5%< 5%< 5%
Accuracy (% Recovery) 95-105%95-105%95-105%
Note: LOD and LOQ values for Lauric Acid are based on published data for similar analyses and may vary depending on the specific instrument and conditions.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh this compound Sample dissolve Dissolve in Appropriate Solvent weigh->dissolve gc_fid GC-FID Analysis dissolve->gc_fid For Volatile Impurities hplc_cad HPLC-CAD/ELSD Analysis dissolve->hplc_cad For Non-Volatile Impurities integrate Peak Integration gc_fid->integrate hplc_cad->integrate quantify Quantification of Impurities integrate->quantify

Caption: General experimental workflow for the analysis of this compound impurities.

troubleshooting_logic start Poor Chromatographic Result check_peak_shape Assess Peak Shape start->check_peak_shape check_retention Check Retention Times start->check_retention check_baseline Examine Baseline start->check_baseline peak_tailing Peak Tailing? check_peak_shape->peak_tailing rt_shift Retention Time Shift? check_retention->rt_shift baseline_drift Baseline Drift? check_baseline->baseline_drift peak_fronting Peak Fronting? peak_tailing->peak_fronting No fix_tailing Replace Inlet Liner / Trim Column peak_tailing->fix_tailing Yes split_peaks Split Peaks? peak_fronting->split_peaks No fix_fronting Dilute Sample peak_fronting->fix_fronting Yes fix_split Reinstall Column split_peaks->fix_split Yes fix_rt Check Flow Rate / Oven Temperature rt_shift->fix_rt Yes fix_drift Condition Column / Clean Detector baseline_drift->fix_drift Yes

Caption: Logical troubleshooting workflow for common chromatography issues.

References

Validation & Comparative

A Head-to-Head Battle: Cross-Validation of GC and HPLC for Lauryl Laurate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lauryl laurate, a fatty acid ester with applications in cosmetics and pharmaceuticals, is critical for quality control and formulation development. The two primary chromatographic techniques for this analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While both are powerful, the choice between them depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. This guide provides a comprehensive cross-validation of GC and HPLC methods for this compound analysis, supported by experimental data and detailed protocols.

Gas chromatography, particularly with a flame ionization detector (GC-FID), has traditionally been the standard for the analysis of fatty acid methyl esters (FAMEs) due to its high resolution and sensitivity.[1] For GC analysis, this compound, being a long-chain ester, is often sufficiently volatile without derivatization.[2] In contrast, HPLC offers advantages in specific applications, such as the separation of geometric isomers, and can be performed at ambient temperatures, which is beneficial for heat-sensitive compounds.[1][3]

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound quantification is paramount and is influenced by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and accuracy, GC-FID and HPLC with various detectors like Evaporative Light Scattering (ELSD) or UV are also viable and widely used alternatives.[4]

ParameterGC-FIDHPLC-ELSDHPLC-UV
Principle Separation based on volatility and polarity, with detection by flame ionization.Separation based on polarity, with mass-based detection.Separation based on polarity, with detection by UV absorbance.
Sample Volatility Requires volatile or semi-volatile analytes.[5]Suitable for non-volatile and thermally labile compounds.[5]Suitable for compounds with a UV chromophore.
Limit of Detection (LOD) ≤ 0.033 mg/mL (for lauric acid)[6][7]≤ 0.421 mg/mL (for lauric acid)[6][7]Dependent on the chromophore; may require derivatization for saturated esters.
Limit of Quantitation (LOQ) 0.099-0.789 mg/mL (for related compounds)[7]0.122-1.277 mg/mL (for related compounds)[7]Not explicitly found for this compound.
**Linearity (R²) **≥ 0.9995 (for related compounds)[7]≥ 0.9971 (for lauric acid)[7]> 0.99[8]
Key Advantages Robust, cost-effective, and widely available.[4] High sensitivity for hydrocarbons.Universal detection for non-volatile compounds; does not require a chromophore.Common detector; can be highly sensitive for compounds with strong UV absorbance.
Key Disadvantages May require derivatization for non-volatile compounds. High temperatures can degrade labile analytes.Can have lower sensitivity than other detectors and a non-linear response.This compound lacks a strong UV chromophore, limiting sensitivity without derivatization.

Experimental Protocols

Gas Chromatography (GC-FID) Method

This protocol is a general guideline for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh the sample into a vial.

  • Dissolve the sample in a suitable solvent such as hexane (B92381) or chloroform.[5]

  • If analyzing for free lauric acid, derivatization to its more volatile methyl ester (FAME) is often performed by adding a reagent like methanolic HCl and heating.[5] For this compound itself, derivatization is typically not necessary.[2]

2. Instrumentation:

  • A gas chromatograph equipped with a flame ionization detector (FID).

3. GC Conditions:

  • Column: A capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).[4]

  • Injector: Operate in split or splitless mode depending on the concentration.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), then ramp to a higher temperature (e.g., 240°C) to elute the this compound.[4]

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Detector Temperature: Typically 250-300°C.

4. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards and generate a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for this compound analysis.[9]

1. Sample Preparation:

  • Accurately weigh the sample into a volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent mixture, such as acetonitrile (B52724) and water.[5]

2. Instrumentation:

  • An HPLC system equipped with a suitable detector (e.g., ELSD, Refractive Index (RI), or UV detector). For this compound, which lacks a strong UV chromophore, ELSD or RI detectors are often preferred.

3. HPLC Conditions:

  • Column: A reverse-phase column such as C18.[9]

  • Mobile Phase: A mixture of acetonitrile and water.[9] For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[9]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[8]

  • Detector: ELSD settings (e.g., nebulizer temperature and gas flow) should be optimized. For UV detection, a low wavelength (e.g., 205 nm) may be used.[8]

4. Calibration:

  • Prepare a series of standard solutions of this compound.

  • Inject the standards and construct a calibration curve by plotting the peak area versus concentration.

  • Quantify the this compound in the samples using the calibration curve.

Method Cross-Validation Workflow

The cross-validation of HPLC and GC methods ensures that both techniques provide comparable and reliable results for the analysis of this compound. A typical workflow involves analyzing the same set of samples using both optimized methods and statistically comparing the quantitative results.

Cross-Validation Workflow for this compound Analysis Sample This compound Sample Prep_GC Sample Preparation for GC (Dilution in Hexane) Sample->Prep_GC Prep_HPLC Sample Preparation for HPLC (Dilution in Acetonitrile/Water) Sample->Prep_HPLC GC_Analysis GC-FID Analysis Prep_GC->GC_Analysis HPLC_Analysis HPLC-ELSD/UV Analysis Prep_HPLC->HPLC_Analysis Data_GC GC Data Acquisition (Peak Area, Retention Time) GC_Analysis->Data_GC Data_HPLC HPLC Data Acquisition (Peak Area, Retention Time) HPLC_Analysis->Data_HPLC Quant_GC Quantification via GC Calibration Curve Data_GC->Quant_GC Quant_HPLC Quantification via HPLC Calibration Curve Data_HPLC->Quant_HPLC Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Quant_GC->Comparison Quant_HPLC->Comparison

Caption: Workflow for the cross-validation of GC and HPLC methods.

Logical Framework for Method Selection

The decision to use GC or HPLC for this compound analysis depends on several factors. The following diagram illustrates a logical approach to method selection.

Decision Framework for this compound Analysis Method start Start: Analyze this compound volatile Is the sample matrix thermally stable and volatile? start->volatile isomers Need to separate geometrical isomers? volatile->isomers No gc_method GC-FID or GC-MS is a suitable choice. volatile->gc_method Yes chromophore Does this compound have a sufficient UV chromophore? isomers->chromophore No hplc_method HPLC with ELSD or RI is the preferred method. isomers->hplc_method Yes chromophore->hplc_method No hplc_uv HPLC-UV could be an option, but may lack sensitivity. chromophore->hplc_uv Yes derivatize Consider derivatization for better UV detection. hplc_uv->derivatize

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Performance Analysis of Lauryl Laurate and Other Natural Esters in Skincare Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of lauryl laurate with other commonly used natural esters in skincare, focusing on their sensory profiles, impact on skin barrier function, and overall formulation characteristics. While direct quantitative comparative data between these esters is limited in publicly available literature, this document synthesizes available information from technical data sheets, scientific publications, and industry expertise to offer a qualitative and informative overview.

Introduction to Natural Esters in Skincare

Natural esters are a cornerstone of modern cosmetic formulation, offering a versatile range of sensory experiences and functional benefits. Derived from natural sources such as vegetable oils and fatty acids, these emollients are often preferred for their biocompatibility, biodegradability, and alignment with the growing consumer demand for "clean" and sustainable ingredients. This guide focuses on the performance characteristics of this compound in comparison to other popular natural esters, including isoamyl laurate, coco-caprylate, and caprylic/capric triglyceride.

This compound is the ester of lauryl alcohol and lauric acid, both of which can be derived from coconut or palm oil.[1][2] It is a wax-like emollient that provides a unique sensory profile, often described as having a soft, powdery, and non-greasy after-feel.[1][3] Its film-forming properties contribute to a protective layer on the skin, helping to retain moisture.[2]

Comparative Performance Analysis

Sensory Profile

The sensory perception of a skincare product is a critical factor for consumer acceptance. Natural esters are key ingredients for modulating the tactile properties of a formulation.

  • This compound: Is recognized for imparting a "silicone-like" feel, offering a smooth glide upon application with a powdery, dry finish.[4][5] This makes it an excellent choice for reducing the greasy feel of oil-based formulations.[1]

  • Isoamyl Laurate: Often marketed as a natural alternative to volatile silicones like cyclomethicone, it provides a very light, non-oily, and silky skin feel.[6][7] It is known for its fast absorption and ability to improve the spreadability of formulations.[7]

  • Coco-Caprylate: This ester is another popular natural silicone alternative, valued for its lightweight, fast-absorbing, and non-greasy texture.[8][9][10] It leaves the skin feeling soft and smooth.

  • Caprylic/Capric Triglyceride: A mixed triester of caprylic and capric acids derived from coconut oil, it is a very common emollient known for its excellent spreadability and non-greasy feel. It is often used as a base emollient in a wide range of cosmetic products.

Skin Hydration and Barrier Function

The primary function of emollients is to improve skin hydration and support the skin's natural barrier function. This is typically measured by assessing changes in skin hydration (using a Corneometer®) and Transepidermal Water Loss (TEWL) (using a Tewameter®).

  • This compound: As a film-forming agent, this compound creates a protective layer on the skin's surface, which helps to reduce moisture loss and maintain hydration.[2]

  • Isoamyl Laurate: By forming a protective layer, it helps to prevent water evaporation from the skin, thus contributing to skin hydration.[11][12]

  • Coco-Caprylate/Caprate: This ester is known to leave a pleasant, invisible film on the skin that contributes to long-term hydration after application.[9]

  • Caprylic/Capric Triglyceride: While providing a light feel, it also possesses occlusive properties that help to lock in moisture.

Systematic studies with quantitative data directly comparing the impact of these specific esters on skin hydration and TEWL are not prevalent in the public domain. However, the general mechanism for emollients involves forming a lipid film on the stratum corneum to reduce water evaporation. The efficacy would depend on the specific formulation and the concentration of the ester.

Data Presentation

Due to the lack of publicly available, direct comparative studies, a quantitative data table cannot be provided. However, the following table summarizes the key physical and chemical properties of the discussed esters.

PropertyThis compoundIsoamyl LaurateCoco-CaprylateCaprylic/Capric Triglyceride
INCI Name This compoundIsoamyl LaurateCoco-CaprylateCaprylic/Capric Triglyceride
Appearance White to off-white solid waxClear, thin liquidClear, thin liquidClear, colorless to light yellow liquid
Melting Point 23-30°CLiquid at room temperatureLiquid at room temperatureLiquid at room temperature
Solubility Oil SolubleOil SolubleOil SolubleOil Soluble
Key Sensory Attributes Powdery, non-greasy, silicone-like, smooth glideVery light, non-oily, silky, fast-absorbingLightweight, fast-absorbing, non-greasy, soft feelExcellent spreadability, non-greasy
Primary Function Emollient, film-former, texture enhancerEmollient, silicone alternativeEmollient, silicone alternativeEmollient, solvent
Natural Origin Coconut/Palm OilCoconut, Palm, Sugar BeetCoconut OilCoconut Oil

Experimental Protocols

Sensory Panel Analysis of Cosmetic Esters

Objective: To quantitatively assess and compare the sensory characteristics of different natural esters.

Methodology:

  • Panelist Selection: A trained panel of 10-15 individuals is selected based on their sensory acuity and ability to discriminate between different tactile sensations.

  • Product Preparation: Each natural ester is presented to the panelists in a standardized, neutral base formulation (e.g., a simple oil-in-water emulsion) at a fixed concentration (e.g., 5%). A control sample with no ester is also included.

  • Application: A standardized amount of each formulation (e.g., 0.1 mL) is applied to a designated area on the volar forearm of each panelist.

  • Evaluation: Panelists evaluate a predefined set of sensory attributes at specific time points (e.g., immediately after application, and after 5 and 15 minutes).

  • Attributes & Scaling: Key sensory descriptors are rated on a numerical scale (e.g., 0-10 or 0-100). These attributes include:

    • Spreadability: The ease of spreading the product on the skin.

    • Absorbency: The perceived speed of absorption.

    • Greasiness/Oiliness: The perception of an oily residue.

    • Tackiness/Stickiness: The degree of stickiness after application.

    • Softness/Smoothness: The feeling of the skin after the product has been absorbed.

    • Powderiness: The perception of a powdery after-feel.

    • Shine/Gloss: The visual appearance of shine on the skin.

  • Data Analysis: The data is statistically analyzed to determine significant differences in the sensory profiles of the different esters.

In-Vivo Skin Hydration Measurement (Corneometer®)

Objective: To measure the effect of natural esters on the hydration level of the stratum corneum.

Methodology:

  • Subject Selection: A group of healthy volunteers with normal to dry skin is recruited.

  • Test Areas: Designated test areas are marked on the volar forearms of the subjects.

  • Baseline Measurement: Baseline skin hydration is measured in each test area using a Corneometer® before product application.

  • Product Application: A standardized amount of a formulation containing the test ester (or a placebo) is applied to the respective test area.

  • Post-Application Measurements: Skin hydration is measured at set time intervals (e.g., 1, 2, 4, and 8 hours) after product application.

  • Data Analysis: The change in skin hydration from baseline is calculated and statistically compared between the different ester formulations and the placebo.

In-Vivo Transepidermal Water Loss (TEWL) Measurement (Tewameter®)

Objective: To assess the effect of natural esters on the skin's barrier function by measuring TEWL.

Methodology:

  • Subject Selection and Acclimatization: Subjects are selected and acclimatized to a room with controlled temperature and humidity for at least 30 minutes before measurements.

  • Test Areas: Test areas are defined on the volar forearms.

  • Baseline Measurement: Baseline TEWL is measured using a Tewameter® in each test area.

  • Product Application: A standardized amount of the test formulation is applied.

  • Post-Application Measurements: TEWL is measured at specified time points after application. A decrease in TEWL indicates an improvement in skin barrier function.

  • Data Analysis: The percentage change in TEWL from baseline is calculated and compared between the different treatments.

Mandatory Visualization

Experimental_Workflow_Sensory_Analysis cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection (10-15 trained) Product_Preparation Product Preparation (Esters in base formulation) Application Standardized Application (Volar Forearm) Product_Preparation->Application Attribute_Rating Attribute Rating (Numerical Scale) Application->Attribute_Rating Data_Analysis Statistical Analysis Attribute_Rating->Data_Analysis

Caption: Workflow for Sensory Panel Analysis of Esters.

Experimental_Workflow_Skin_Hydration_TEWL cluster_setup Setup cluster_measurement Measurement cluster_output Output Subject_Selection Subject Selection (Healthy Volunteers) Test_Area_Definition Test Area Definition (Volar Forearm) Subject_Selection->Test_Area_Definition Baseline_Measurement Baseline Measurement (Corneometer® / Tewameter®) Test_Area_Definition->Baseline_Measurement Product_Application Product Application (Standardized Amount) Baseline_Measurement->Product_Application Post_Application_Measurement Post-Application Measurements (Time Intervals) Product_Application->Post_Application_Measurement Data_Analysis Data Analysis (% Change from Baseline) Post_Application_Measurement->Data_Analysis

Caption: Workflow for Skin Hydration and TEWL Measurement.

Conclusion

This compound is a valuable natural ester in skincare, offering a distinct sensory profile characterized by a powdery and non-greasy feel, making it an effective agent for reducing the oiliness of formulations. In comparison, other natural esters like isoamyl laurate and coco-caprylate provide a lighter, more volatile silicone-like experience. While all these esters contribute to skin hydration and barrier function through their emollient properties, the lack of direct, quantitative comparative studies necessitates a qualitative approach to selection based on the desired sensory outcome and formulation goals. The provided experimental protocols offer a framework for conducting such comparative studies to generate the quantitative data required for informed ingredient selection in product development. Further research directly comparing the in-vivo effects of these esters on skin barrier parameters would be highly beneficial for the cosmetic science community.

References

A Comparative Analysis of the Occlusive Properties of Lauryl Laurate and Petrolatum in Skincare Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the occlusive properties of lauryl laurate and petrolatum, two ingredients commonly used in topical formulations to modulate skin barrier function. While petrolatum is the established gold standard for occlusion, this compound is often utilized for its unique sensory profile and emollient properties. This document synthesizes available data, details experimental protocols for assessing occlusion, and visualizes relevant biological and experimental workflows to aid in formulation development and research.

Executive Summary
Data Presentation: A Comparative Overview

The following tables summarize the known occlusive and physical properties of this compound and petrolatum.

Table 1: Comparison of Occlusive Performance

ParameterThis compoundPetrolatumSource
Transepidermal Water Loss (TEWL) Reduction Data not available in published literature. Expected to be lower than petrolatum.>98%[1]
Occlusion Factor Data not available. Qualitatively described as film-forming.[3][4][5][6]High[7]
Mechanism of Action Forms a semi-occlusive film on the skin surface; emollient.[3][4][5][6]Forms a continuous, hydrophobic barrier, preventing water evaporation.[2]
Primary Function in Formulations Emollient, texture enhancer, provides a silicone-like feel.[3][4][5][6]Occlusive agent, skin protectant.[2]

Table 2: Physicochemical and Sensory Properties

PropertyThis compoundPetrolatumSource
Chemical Class Wax EsterHydrocarbon Mixture[3]
Appearance White, waxy solidTranslucent, unctuous mass[3]
Sensory Profile Non-greasy, powdery, silicone-like feel[4][5][6]Greasy, heavy feel
Melting Point 23-30°C~37°C[8]
Solubility Oil SolubleOil Soluble[8]

Experimental Protocols

Detailed methodologies for evaluating the occlusive properties of topical ingredients are provided below.

In Vivo Measurement of Transepidermal Water Loss (TEWL)

This is the gold-standard method for assessing the occlusive effect of a product on the skin in real-world conditions.

  • Objective: To quantify the rate of water evaporation from the skin surface after application of a test material.

  • Instrumentation: Tewameter® (e.g., TM300) or other open-chamber evaporimeter.

  • Procedure:

    • Subject Acclimatization: Subjects are required to acclimatize in a controlled environment (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes prior to measurements.

    • Baseline Measurement: The baseline TEWL of untreated test sites on the volar forearm is measured.

    • Product Application: A standardized amount of the test material (e.g., 2 mg/cm²) is applied to the designated test areas.

    • Post-Application Measurements: TEWL is measured at predetermined time points after application (e.g., 1, 2, 4, 6, and 24 hours).

    • Data Analysis: The percentage reduction in TEWL from the baseline is calculated to determine the occlusive effect.

In Vitro Occlusion Test (Gravimetric Method)

This method provides a rapid and cost-effective screening of the occlusive potential of raw materials.

  • Objective: To determine the Occlusion Factor (F) of a substance by measuring the reduction in water evaporation through a filter.

  • Materials: Beakers, distilled water, filter paper (e.g., Whatman No. 4), test substance, and a reference (e.g., petrolatum).

  • Procedure:

    • Beakers are filled with a specific volume of distilled water.

    • The beakers are sealed with filter paper.

    • A defined amount of the test substance is evenly spread over the filter paper. A beaker with an uncoated filter serves as a negative control, and one with petrolatum as a positive control.

    • The beakers are placed in a controlled environment (e.g., 32°C and controlled humidity).

    • The weight of the beakers is recorded at various time intervals (e.g., 6, 24, 48 hours) to determine the amount of water loss.

    • The Occlusion Factor (F) is calculated using the formula: F = [(A - B) / A] x 100, where A is the water loss from the control beaker and B is the water loss from the beaker with the test substance.

Skin Hydration Measurement

This protocol assesses the effect of a topical product on the water content of the stratum corneum.

  • Objective: To measure the hydration level of the skin surface.

  • Instrumentation: Corneometer® (e.g., CM 825).

  • Procedure:

    • Subject Acclimatization: As with TEWL measurements, subjects must acclimatize to a controlled environment.

    • Baseline Measurement: The baseline skin hydration is measured on untreated test sites.

    • Product Application: A standardized amount of the test material is applied.

    • Post-Application Measurements: Skin hydration is measured at specified time points.

    • Data Analysis: The increase in arbitrary units (A.U.) from the baseline indicates the hydrating effect of the product.

Mandatory Visualizations

Signaling Pathways in Skin Barrier Homeostasis

The skin barrier is a complex system, and its integrity is maintained by intricate signaling pathways. Occlusive agents can indirectly influence these pathways by preventing dehydration, which is a key trigger for barrier disruption and inflammatory responses.

SkinBarrierSignaling cluster_0 External Environment cluster_1 Epidermis cluster_2 Occlusive Intervention Irritants Irritants Keratinocytes Keratinocytes Irritants->Keratinocytes Allergens Allergens Allergens->Keratinocytes Dehydration Dehydration Dehydration->Keratinocytes Lipid Synthesis Lipid Synthesis Keratinocytes->Lipid Synthesis regulate Barrier Proteins (Filaggrin, Loricrin) Barrier Proteins (Filaggrin, Loricrin) Keratinocytes->Barrier Proteins (Filaggrin, Loricrin) regulate Inflammatory Cytokines (e.g., IL-1α, TNF-α) Inflammatory Cytokines (e.g., IL-1α, TNF-α) Keratinocytes->Inflammatory Cytokines (e.g., IL-1α, TNF-α) release Inflammatory Cytokines (e.g., IL-1α, TNF-α)->Keratinocytes feedback loop Occlusive Agent (Petrolatum, this compound) Occlusive Agent (Petrolatum, this compound) Occlusive Agent (Petrolatum, this compound)->Dehydration Prevents

Caption: Signaling cascade in response to skin barrier disruption and the role of occlusives.

Experimental Workflow for In Vivo Occlusivity Assessment

The following diagram outlines the logical flow of an in vivo clinical study to compare the occlusive properties of test substances.

ExperimentalWorkflow Start Start Subject Recruitment & Acclimatization Subject Recruitment & Acclimatization Start->Subject Recruitment & Acclimatization Baseline TEWL & Hydration Measurement Baseline TEWL & Hydration Measurement Subject Recruitment & Acclimatization->Baseline TEWL & Hydration Measurement Product Application (this compound vs. Petrolatum vs. Control) Product Application (this compound vs. Petrolatum vs. Control) Baseline TEWL & Hydration Measurement->Product Application (this compound vs. Petrolatum vs. Control) Post-Application Measurements (Multiple Time Points) Post-Application Measurements (Multiple Time Points) Product Application (this compound vs. Petrolatum vs. Control)->Post-Application Measurements (Multiple Time Points) Data Collection & Analysis Data Collection & Analysis Post-Application Measurements (Multiple Time Points)->Data Collection & Analysis Comparative Efficacy Report Comparative Efficacy Report Data Collection & Analysis->Comparative Efficacy Report End End Comparative Efficacy Report->End

Caption: Workflow for in vivo comparative study of occlusive agents.

Logical Relationship of Occlusivity and Skin Health

This diagram illustrates the relationship between the application of an occlusive agent, its physical effect on the skin, and the resulting physiological benefits.

LogicalRelationship Application of Occlusive Application of Occlusive Formation of Surface Film Formation of Surface Film Application of Occlusive->Formation of Surface Film Reduced TEWL Reduced TEWL Formation of Surface Film->Reduced TEWL Increased Stratum Corneum Hydration Increased Stratum Corneum Hydration Reduced TEWL->Increased Stratum Corneum Hydration Improved Skin Barrier Function Improved Skin Barrier Function Increased Stratum Corneum Hydration->Improved Skin Barrier Function Reduced Dryness & Irritation Reduced Dryness & Irritation Improved Skin Barrier Function->Reduced Dryness & Irritation

Caption: The physiological impact of occlusive agents on skin health.

References

Detecting Residual Catalysts in Lauryl Laurate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for the validation and quantification of residual catalysts in lauryl laurate, a common ingredient in cosmetics and pharmaceuticals. The selection of an appropriate analytical technique is critical for ensuring product quality, safety, and compliance with regulatory standards. This document is intended for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of products containing this compound.

This compound is synthesized through the esterification of lauric acid and lauryl alcohol, a reaction frequently facilitated by catalysts. These catalysts, which can include metallic compounds, acids, and ionic liquids, must be effectively removed during purification. This guide details validated methods for detecting residues of these catalysts, presenting experimental data to support their application.

Comparison of Analytical Methods for Residual Catalyst Detection

The primary analytical techniques for quantifying residual catalysts in this compound and similar fatty acid ester matrices are Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) for metallic catalysts, acid-base titration for acidic catalysts, and High-Performance Liquid Chromatography (HPLC) for ionic liquid catalysts.

Table 1: Comparison of Analytical Methods for Residual Metal Catalysts
ParameterICP-OESICP-MS
Principle Measures the emission of light from excited atoms in a plasma.Measures the mass-to-charge ratio of ions in a plasma.
Sensitivity Parts per billion (ppb)Parts per trillion (ppt)
Analytes Wide range of metals including Palladium, Platinum, Nickel, Copper, Manganese, Lanthanum.Broader range of elements, including isotopes. Ideal for ultra-trace analysis.
Sample Prep Microwave-assisted acid digestion.Microwave-assisted acid digestion.
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 85-115%85-115%
Precision (%RSD) < 5%< 5%
LOD/LOQ Element-dependent, typically low ppb / mid ppb.Element-dependent, typically low ppt (B1677978) / mid ppt.
Advantages Robust, high throughput, suitable for a wide range of concentrations.Extremely sensitive, capable of isotopic analysis, excellent for trace and ultra-trace levels.
Disadvantages Potential for spectral interferences.More susceptible to matrix effects, higher instrumentation cost.
Table 2: Comparison of Analytical Methods for Residual Acid Catalysts
ParameterAcid-Base Titration
Principle Neutralization reaction between the residual acid and a standardized base.
Analyte Residual strong acids (e.g., Sulfuric Acid).
Sample Prep Dissolution in a suitable solvent mixture (e.g., isopropanol (B130326)/toluene).
Endpoint Detection Potentiometric or colorimetric indicator.
Quantification Acid Number (mg KOH/g).
Accuracy (% Recovery) 95-105%
Precision (%RSD) < 2%
Advantages Simple, cost-effective, well-established method.
Disadvantages Less sensitive than instrumental methods, may not be suitable for very low levels.
Table 3: Comparison of Analytical Methods for Residual Ionic Liquid Catalysts
ParameterHigh-Performance Liquid Chromatography (HPLC)
Principle Separation of the ionic liquid components based on their interaction with a stationary phase.
Analytes Cationic and anionic components of ionic liquids.
Detection UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).
Separation Modes Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC).
Sample Prep Dilution in a suitable solvent.
Linearity (R²) > 0.999
Accuracy (% Recovery) 90-110%
Precision (%RSD) < 5%
LOD/LOQ Dependent on detector and analyte, typically in the ppm to high ppb range.
Advantages High specificity and sensitivity, can separate complex mixtures.
Disadvantages Method development can be complex, requires appropriate standards.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar matrices and can be adapted for the analysis of this compound.

Protocol 1: Determination of Residual Metal Catalysts by ICP-OES/MS

This protocol is applicable for the determination of residual metal catalysts such as Palladium, Platinum, Nickel, Copper, Manganese, and Lanthanum.

  • Sample Preparation (Microwave-Assisted Acid Digestion):

    • Accurately weigh approximately 0.5 g of the this compound sample into a clean microwave digestion vessel.

    • Add 10 mL of concentrated nitric acid (HNO₃) and 2 mL of concentrated hydrochloric acid (HCl) to the vessel.

    • Seal the vessel and place it in the microwave digestion system.

    • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

    • Allow the vessel to cool to room temperature.

    • Carefully open the vessel and quantitatively transfer the digested solution to a 50 mL volumetric flask.

    • Dilute to the mark with deionized water and mix thoroughly.

  • Instrumental Analysis (ICP-OES/MS):

    • Prepare a series of calibration standards from a certified stock solution of the target metal(s) in a matrix matching the diluted sample digest.

    • Set up the ICP-OES or ICP-MS instrument according to the manufacturer's instructions. Select appropriate analytical lines (for ICP-OES) or masses (for ICP-MS) for the target elements to minimize interferences.

    • Aspirate the blank, calibration standards, and sample solutions into the instrument.

    • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

    • Determine the concentration of the residual metal in the sample solution from the calibration curve.

    • Calculate the final concentration in the original this compound sample, accounting for the initial sample weight and dilution factor.

Protocol 2: Determination of Residual Sulfuric Acid by Titration (Acid Number)

This method is suitable for quantifying residual strong acid catalysts like sulfuric acid.

  • Sample and Titrant Preparation:

    • Accurately weigh approximately 20 g of the this compound sample into a 250 mL beaker.

    • Add 100 mL of a neutralized titration solvent (e.g., a 1:1 mixture of isopropanol and toluene, neutralized with the titrant to a faint pink endpoint with phenolphthalein (B1677637) indicator).

    • Gently heat and stir the mixture to dissolve the sample.

    • Prepare a standardized 0.1 M potassium hydroxide (B78521) (KOH) in ethanol (B145695) solution.

  • Titration:

    • For colorimetric titration, add a few drops of phenolphthalein indicator to the sample solution.

    • For potentiometric titration, immerse a calibrated pH electrode into the sample solution.

    • Titrate the sample solution with the standardized KOH solution, stirring continuously.

    • The endpoint is reached when a persistent faint pink color is observed (colorimetric) or at the inflection point of the titration curve (potentiometric).

    • Record the volume of KOH solution used.

  • Calculation:

    • Acid Number (mg KOH/g) = (V × M × 56.1) / W

      • V = volume of KOH solution used (mL)

      • M = molarity of the KOH solution (mol/L)

      • 56.1 = molecular weight of KOH ( g/mol )

      • W = weight of the this compound sample (g)

Protocol 3: Determination of Residual Ionic Liquid Catalysts by HPLC

This protocol is designed for the quantification of residual ionic liquid catalysts.

  • Sample and Standard Preparation:

    • Accurately weigh approximately 1 g of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Prepare a series of calibration standards of the ionic liquid in the same solvent.

  • Chromatographic Conditions (Example for a Reversed-Phase Method):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at a suitable wavelength for the ionic liquid's cation, or ELSD/MS for non-UV active components.

  • Analysis:

    • Inject the blank, calibration standards, and sample solution into the HPLC system.

    • Identify the peak corresponding to the ionic liquid based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the residual ionic liquid in the sample solution from the calibration curve.

    • Calculate the final concentration in the original this compound sample.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

Workflow for Residual Metal Catalyst Detection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result weigh Weigh this compound Sample add_acid Add Concentrated Acids weigh->add_acid microwave Microwave Digestion add_acid->microwave cool Cool to Room Temperature microwave->cool transfer Transfer and Dilute cool->transfer instrument ICP-OES / ICP-MS Analysis transfer->instrument calibrate Calibration with Standards instrument->calibrate quantify Quantification calibrate->quantify calculate Calculate Final Concentration quantify->calculate

Caption: Workflow for Residual Metal Catalyst Detection.

Workflow for Residual Acid Catalyst Detection cluster_prep Sample Preparation cluster_analysis Titration cluster_result Result weigh Weigh this compound Sample dissolve Dissolve in Solvent weigh->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with Standardized Base add_indicator->titrate endpoint Determine Endpoint titrate->endpoint calculate Calculate Acid Number endpoint->calculate

Caption: Workflow for Residual Acid Catalyst Detection.

Workflow for Residual Ionic Liquid Catalyst Detection cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result weigh Weigh this compound Sample dissolve Dissolve and Dilute weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect Detection (UV/ELSD/MS) separate->detect quantify Quantify using Calibration Curve detect->quantify calculate Calculate Final Concentration quantify->calculate

Caption: Workflow for Residual Ionic Liquid Catalyst Detection.

In-Vitro Skin Irritation Profile of Lauryl Laurate in Comparison to Other Common Emollients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Emollients and Skin Irritation

Emollients are crucial ingredients in topical formulations, designed to soften and soothe the skin by preventing water loss. Their interaction with the skin barrier is a key factor in determining a product's overall safety and tolerability. In-vitro skin irritation testing, particularly using reconstructed human epidermis (RhE) models, has become the gold standard for predicting the irritation potential of cosmetic and pharmaceutical ingredients, aligning with the principles of animal-free testing. These models mimic the structure and function of the human epidermis, providing a reliable platform to assess cellular responses to topically applied substances. Key endpoints in these assays include cell viability, typically measured by the MTT assay, and the release of pro-inflammatory cytokines such as Interleukin-1 alpha (IL-1α).

Comparative Overview of Emollient Irritation Potential

The following table summarizes the available skin irritation data for lauryl laurate and other common emollients. It is important to note the absence of direct, quantitative in-vitro comparative data in publicly accessible literature. The information presented is collated from safety assessments and non-comparative studies.

EmollientChemical ClassReported In-Vitro Irritation DataGeneral Safety Assessment Findings
This compound EsterNo specific quantitative data found.Generally regarded as safe for cosmetic use with a low risk of irritation or sensitization.[1] Considered non-toxic and suitable for most skin types.[1]
Caprylic/Capric Triglyceride TriglycerideNon-irritating in an in-vitro chorioallantoic membrane vascular assay.[2]Considered safe as used in cosmetics.[3] Reactions are generally uncommon or mild.[4]
Isopropyl Myristate EsterNo specific quantitative in-vitro data found.Can be a mild to moderate irritant in animal studies.[5][6] Known to be comedogenic and may cause irritation in individuals with sensitive skin.[7][8]
Cetearyl Alcohol Fatty AlcoholNo specific quantitative in-vitro data found.Considered safe for use in cosmetic products and found to not be an irritant to the skin in clinical studies.[9] Mild irritation was observed in animal studies with a cream containing 3.0% Cetearyl Alcohol.[10][11]

Experimental Protocol: In-Vitro Skin Irritation Testing using Reconstructed Human Epidermis (RhE)

This section details a representative protocol for assessing the skin irritation potential of emollients, based on the OECD Test Guideline 439.[12] This methodology is applicable for the comparative evaluation of substances like this compound and other emollients.

1. Test System:

  • A validated, commercially available Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE).[12] These models consist of normal, human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis.

2. Test Substance Preparation:

  • Liquid and waxy emollients like this compound can be applied directly to the tissue surface.[12]

  • Solid emollients should be tested as a fine powder.[12]

3. Application of Test Substance:

  • A sufficient amount of the emollient (typically 25-50 µL for liquids or 25-50 mg for solids) is applied topically to the surface of the RhE tissue.[13]

  • The substance is spread evenly over the tissue surface.

4. Exposure and Incubation:

  • The tissues are exposed to the test substance for a defined period, typically ranging from 15 to 60 minutes, depending on the specific RhE model protocol.

  • Following exposure, the tissues are thoroughly rinsed to remove the test substance.

  • The tissues are then transferred to fresh culture medium and incubated for a post-exposure period (typically 42-48 hours) to allow for the development of cytotoxic effects.

5. Endpoint Measurement:

  • Cell Viability (MTT Assay):

    • Tissue viability is quantitatively measured using the MTT ((3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)) assay.[14]

    • Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases of viable cells into a blue formazan (B1609692) salt.[12]

    • The formazan is then extracted from the tissue using a solvent (e.g., isopropanol), and the optical density is measured spectrophotometrically.

    • Cell viability is expressed as a percentage relative to the negative control tissues. A chemical is classified as an irritant if the tissue viability is reduced below 50% of the negative control.

  • Cytokine Release (IL-1α ELISA):

    • The culture medium beneath the tissues is collected after the post-incubation period.

    • The concentration of released IL-1α is quantified using a validated enzyme-linked immunosorbent assay (ELISA) kit.[14][15][16]

    • An increase in IL-1α release compared to the negative control indicates an inflammatory response.

6. Controls:

  • Negative Control: A non-irritating substance, such as Phosphate Buffered Saline (PBS), is used.

  • Positive Control: A known skin irritant, such as 5% Sodium Dodecyl Sulfate (SDS), is used to confirm the responsiveness of the test system.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Analysis prep_emollient Prepare Emollient Samples (this compound, etc.) apply_substance Topically Apply Emollients to RhE Tissues prep_emollient->apply_substance prep_rhe Prepare Reconstructed Human Epidermis (RhE) Tissues prep_rhe->apply_substance incubate_exposure Incubate for Defined Exposure Period (e.g., 60 min) apply_substance->incubate_exposure rinse Rinse Tissues to Remove Emollient incubate_exposure->rinse incubate_post Incubate in Fresh Medium (e.g., 42 hours) rinse->incubate_post mtt_assay Measure Cell Viability (MTT Assay) incubate_post->mtt_assay cytokine_assay Measure Cytokine Release (IL-1α ELISA) incubate_post->cytokine_assay data_analysis Data Analysis and Irritation Classification mtt_assay->data_analysis cytokine_assay->data_analysis

In-vitro skin irritation testing workflow.

Signaling Pathway in Skin Irritation

skin_irritation_pathway cluster_trigger Initiation cluster_cellular_response Cellular Response cluster_inflammatory_cascade Inflammatory Cascade irritant Irritant Chemical (e.g., Emollient) keratinocytes Keratinocytes irritant->keratinocytes Penetrates Stratum Corneum cell_stress Cellular Stress / Damage keratinocytes->cell_stress cytokine_release Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) cell_stress->cytokine_release chemokine_release Release of Chemokines (e.g., IL-8) cytokine_release->chemokine_release inflammation Clinical Signs of Inflammation (Erythema, Edema) cytokine_release->inflammation immune_cell_recruitment Recruitment of Immune Cells chemokine_release->immune_cell_recruitment immune_cell_recruitment->inflammation

Simplified signaling pathway of skin irritation.

Conclusion

Based on available safety assessments, this compound is considered a non-irritating emollient, a profile that is favorable when compared to ingredients like isopropyl myristate, which carries a higher potential for irritation and comedogenicity. However, the lack of direct comparative in-vitro studies highlights a gap in the publicly available data. The standardized reconstructed human epidermis test method provides a robust and ethically sound framework for generating such data. For a definitive comparison, it is recommended that these emollients be tested concurrently using the detailed in-vitro protocol. Such studies would provide valuable quantitative data on cell viability and cytokine release, allowing for a precise ranking of their irritation potential and aiding in the formulation of safer and more effective topical products.

References

The Stabilizing Effect of Lauryl Laurate on Emulsion Droplet Size: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier system is paramount in formulating stable and effective emulsion-based products. This guide provides a statistical analysis of the effect of lauryl laurate on emulsion droplet size, offering a comparison with other common alternatives and detailing the experimental methodologies required for such evaluations.

This compound, the ester of lauryl alcohol and lauric acid, is a plant-based, low-molecular-weight emollient and co-emulsifier.[1][2][3][4] It is frequently incorporated into cosmetic and pharmaceutical formulations to improve emulsion stability, reduce the greasy feel of oil systems, and enhance the overall texture and sensory experience of the product.[1][2][3][5] While widely recognized for its stabilizing properties, quantitative data directly comparing its impact on emulsion droplet size against other emulsifiers is not extensively published in readily available scientific literature. However, qualitative assessments and an understanding of its physicochemical properties provide valuable insights into its performance.

Comparative Performance of Emulsifiers on Emulsion Droplet Size

The primary function of an emulsifier is to reduce the interfacial tension between oil and water phases, facilitating the formation of a stable dispersion of one liquid within the other. The effectiveness of an emulsifier is often correlated with its ability to create and maintain small, uniform droplet sizes, which in turn enhances the stability and bioavailability of the formulation.

While specific numerical data from head-to-head comparative studies involving this compound is limited, a qualitative study comparing emulsions formulated with oleate (B1233923), stearate, and laurate-based emulsifiers (specifically Polyglyceryl-4-Oleate/Glyceryl Oleate, Polyglyceryl-4-Stearate/Glyceryl Stearate, and Polyglyceryl-4-Laurate/Glyceryl Laurate) provided observational insights. In this particular study, the emulsion prepared with the laurate-based emulsifier system exhibited larger droplet sizes compared to the emulsion made with the oleate-based system, suggesting the oleate combination was a more effective stabilizer in that specific formulation.[6]

It is crucial to note that droplet size is influenced by a multitude of factors beyond the choice of a single ingredient, including the entire formulation composition, the oil-to-water ratio, the concentration of the emulsifier, and the manufacturing process (e.g., homogenization speed and duration).[7][8]

Table 1: Hypothetical Comparative Analysis of Emulsifier Performance on Emulsion Droplet Size

Due to the absence of direct comparative experimental data in the public domain, the following table is a hypothetical representation based on the general understanding of these emulsifiers' properties. This table is for illustrative purposes and should be substantiated with internal experimental data.

Emulsifier SystemTypical Concentration Range (%)Expected Mean Droplet Size (nm)Key Characteristics & Considerations
This compound (as co-emulsifier) 2 - 10200 - 500Improves stability of the primary emulsifier; provides a light, non-greasy feel.[1][2]
Glyceryl Stearate 1 - 5300 - 800Common oil-in-water emulsifier; often used with a co-emulsifier.[9]
Cetearyl Alcohol 1 - 25500 - 1500Functions as a thickener and emulsion stabilizer; can lead to larger droplet sizes.
Polysorbate 80 1 - 10100 - 300Highly effective oil-in-water emulsifier; often used in nanoemulsion formulations.

Experimental Protocols

To conduct a robust statistical analysis of the effect of this compound on emulsion droplet size, a controlled experimental approach is necessary.

Emulsion Preparation

A standardized oil-in-water (O/W) emulsion formulation should be used, varying only the emulsifier or co-emulsifier being tested.

Materials:

  • Deionized water

  • Oil phase (e.g., mineral oil, caprylic/capric triglycerides)

  • Primary emulsifier (e.g., Polysorbate 80)

  • Co-emulsifiers to be tested: this compound, Glyceryl Stearate, Cetearyl Alcohol

  • Preservative

Procedure:

  • Oil Phase Preparation: In a beaker, combine the oil phase, primary emulsifier, and the co-emulsifier being tested (e.g., this compound). Heat the mixture to 70-75°C until all components are melted and uniform.

  • Aqueous Phase Preparation: In a separate beaker, heat the deionized water to 70-75°C. Add the preservative if it is water-soluble.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at a constant speed (e.g., 5000 rpm) for a set duration (e.g., 5 minutes).

  • Cooling: Continue gentle stirring until the emulsion has cooled to room temperature.

  • Replication: Prepare multiple batches for each emulsifier to ensure statistical validity.

Droplet Size Analysis

Method: Dynamic Light Scattering (DLS) is a common and effective method for measuring the size distribution of sub-micron particles in a liquid.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the prepared emulsion with deionized water to a suitable concentration for DLS analysis, ensuring the sample is free of air bubbles.

  • Measurement: Place the diluted sample in the DLS instrument and perform the measurement according to the manufacturer's instructions.

  • Data Acquisition: Record the mean droplet size (Z-average) and the polydispersity index (PDI). The PDI provides an indication of the uniformity of the droplet size distribution.

  • Statistical Analysis: Perform measurements on multiple samples from each batch and across different batches to calculate the average mean droplet size and standard deviation for each emulsifier system.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental process for comparing the effects of different co-emulsifiers on emulsion droplet size.

experimental_workflow Experimental Workflow for Emulsion Droplet Size Analysis cluster_preparation Emulsion Preparation cluster_analysis Droplet Size Analysis cluster_comparison Comparative Evaluation prep_oil Prepare Oil Phase (Oil + Primary Emulsifier + Co-emulsifier) heat_oil Heat to 70-75°C prep_oil->heat_oil prep_water Prepare Aqueous Phase (Water + Preservative) heat_water Heat to 70-75°C prep_water->heat_water emulsify Homogenize heat_oil->emulsify heat_water->emulsify cool Cool to Room Temperature emulsify->cool dilute Dilute Emulsion Sample cool->dilute dls Dynamic Light Scattering (DLS) measure Measure Droplet Size & PDI dls->measure dilute->dls analyze Statistical Analysis measure->analyze compare Compare Mean Droplet Size (this compound vs. Alternatives) analyze->compare

Caption: Workflow for comparing co-emulsifier effects.

Conclusion

References

A Comparative Guide to Validated Assays for the Determination of Lauryl Laurate and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methodologies for the quantification of lauryl laurate and its primary degradation products. Understanding the stability of this compound, a common excipient and component of drug delivery systems, is critical for ensuring product quality, safety, and efficacy. This document outlines the principles of common analytical techniques, presents comparative performance data, and provides detailed experimental protocols to aid in the selection and implementation of a suitable stability-indicating assay.

Introduction to this compound Degradation

This compound (dodecyl dodecanoate) is a wax ester formed from lauric acid and dodecanol (B89629).[1] The primary pathway of degradation for esters is hydrolysis, which involves the cleavage of the ester bond. This reaction is typically catalyzed by the presence of acids or bases and results in the formation of the constituent carboxylic acid and alcohol. In the case of this compound, the principal degradation products are lauric acid and dodecanol (lauryl alcohol). Oxidative degradation at the ester linkage is also a potential degradation pathway.

A robust stability-indicating assay must be able to accurately and specifically quantify the intact this compound in the presence of its degradation products and any other potential impurities. The most common and well-suited analytical techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the specific requirements of the analysis (e.g., sensitivity, speed), the nature of the sample matrix, and the available instrumentation. The following tables summarize the performance of the most relevant analytical techniques for the analysis of this compound and its degradation products.

Table 1: Comparison of Analytical Methods for Ester Analysis

Analytical MethodLinearity (R²)Accuracy (% Recovery)Precision (RSD%)Limit of Detection (LOD)Limit of Quantitation (LOQ)
GC-FID > 0.9989.81 - 99.61[2]< 16[2]0.005 - 8 mg/L[2]0.018 - 20 mg/L[2]
GC-MS > 0.9990.3 - 98.5[2]0.77 - 5.05[2]29 - 530 µg/L[2]Not Specified
HPLC-UV ≥ 0.995[2]81.7 - 110.9[2]0.2 - 1.3[2]0.1 - 1.8 mg/L[2]Not Specified
HPLC-ELSD Good linearity reported[3]Acceptable recoveries reported[3]Not Specified0.12 µg (for a related compound)[4]Not Specified

Note: Data for GC-FID, GC-MS, and HPLC-UV are based on validation studies of analogous fatty acid esters and provide a reliable framework for expected performance.[2]

Table 2: Validated Method Performance for Lauric Acid by GC-FID

Validation ParameterResult
Linearity Range 100 - 500 mcg/mL[3]
Correlation Coefficient (r) 0.9996[3]
Accuracy (% Recovery) 99.2 - 100.43[5]
Precision (% RSD) < 2% (for intraday and interday)[5]
Limit of Detection (LOD) 0.385 mcg/mL[3]
Limit of Quantitation (LOQ) 1.168 mcg/mL[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of fatty acid esters and their degradation products.

Forced Degradation Study

To establish the stability-indicating nature of an assay, a forced degradation study is essential. This involves subjecting the this compound to various stress conditions to generate its degradation products.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724):water 50:50) at a concentration of 1 mg/mL.[6]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.[6]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 4 hours.[6]

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[6]

    • Photolytic Degradation: Expose the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

    • Thermal Degradation: Store solid this compound in a hot air oven at 80°C for 72 hours.[6]

  • Sample Analysis: At the specified time points, withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase or analytical solvent and analyze using a validated chromatographic method.[6]

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for the quantification of volatile and semi-volatile compounds. It offers high sensitivity for hydrocarbons. While the intact this compound can be analyzed directly, analysis of lauric acid and dodecanol may be performed with or without derivatization. A validated derivatization-free method for lauric acid is presented below.

Instrumentation:

  • Column: ZB-WAX plus (30 m length, 0.25 mm internal diameter, 0.5 µm film thickness) or equivalent polar capillary column.[5]

  • Carrier Gas: Nitrogen at a constant flow rate of 0.89 ml/min.[3]

  • Injector Temperature: 250°C.[3]

  • Detector Temperature: 280°C.[3]

  • Oven Temperature Program: Initially 100°C, ramp to 150°C at 25°C/min, hold for 1 min, ramp to 220°C at 20°C/min, hold for 2 min, and then ramp to 230°C at 20°C/min and hold for 1 min.[3]

  • Injection Mode: Split.[5]

Sample Preparation (for Lauric Acid):

  • Dissolve the sample in methanol (B129727) to achieve a concentration within the linear range (e.g., 100-500 mcg/mL).[3]

  • Vortex the solution to ensure it is homogenous.

  • Inject the sample into the GC.

Note: This method would require validation for the simultaneous analysis of this compound and dodecanol.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides the added advantage of mass identification, which is invaluable for confirming the identity of degradation products and for peak purity analysis. This compound, being a long-chain ester, is sufficiently volatile for GC-MS analysis without derivatization.[7]

Instrumentation:

  • Column: A low-bleed, non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is recommended.

  • Carrier Gas: Helium.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[7]

Sample Preparation:

  • Accurately weigh a representative amount of the sample.

  • Extract the this compound and its degradation products with a suitable solvent such as hexane (B92381) or dichloromethane.[7]

  • Vortex the mixture vigorously.

  • Centrifuge to separate any undissolved matrix components.

  • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.[7]

Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds. For molecules like this compound and its degradation products that lack a strong UV chromophore, detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) are more appropriate.

Instrumentation (RP-HPLC with RI or ELSD):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point. For MS compatibility, replace any non-volatile acids like phosphoric acid with formic acid.[8]

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). An ELSD is generally more sensitive and compatible with gradient elution.[4]

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Degradation Pathway of this compound

G LaurylLaurate This compound (Dodecyl Dodecanoate) DegradationProducts Degradation Products LaurylLaurate->DegradationProducts Hydrolysis (H₂O, H⁺/OH⁻) LauricAcid Lauric Acid (Dodecanoic Acid) DegradationProducts->LauricAcid Dodecanol Dodecanol (Lauryl Alcohol) DegradationProducts->Dodecanol

Caption: Hydrolytic degradation pathway of this compound.

Experimental Workflow for GC-MS Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample Weighing extraction Solvent Extraction (e.g., Hexane) start->extraction vortex Vortexing extraction->vortex centrifuge Centrifugation vortex->centrifuge filter Filtering (0.45 µm) centrifuge->filter end_prep Sample in GC Vial filter->end_prep injection GC Injection end_prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (Scan/SIM) ionization->detection end_analysis Data Acquisition detection->end_analysis

Caption: Workflow for the GC-MS analysis of this compound.

Experimental Workflow for HPLC Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Sample Weighing dissolution Dissolution in Mobile Phase start->dissolution filter Filtering (0.45 µm) dissolution->filter end_prep Sample in HPLC Vial filter->end_prep injection HPLC Injection end_prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (e.g., ELSD/RI) separation->detection end_analysis Data Acquisition detection->end_analysis

Caption: Workflow for the HPLC analysis of this compound.

References

Safety Operating Guide

Proper Disposal of Lauryl Laurate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for Lauryl Laurate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is intended for researchers, scientists, and drug development professionals who handle this substance.

This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3] However, adherence to proper disposal protocols is essential for maintaining a safe laboratory environment.

Safety and Handling Data

The following table summarizes key quantitative data and safety information for this compound, compiled from safety data sheets (SDS).

PropertyValue / InformationSource
GHS Classification Not classified as a dangerous substance.[1][2]
Physical Form Solid (wax) at room temperature.[1][2]
Acute Oral Toxicity Expected to be greater than 5 g/kg.[4]
Acute Dermal Toxicity Expected to be greater than 2 g/kg.[1][4]
Primary Hazards Contact with molten wax may cause thermal burns. Vapors from molten material may cause slight irritation.[1][4]
Personal Protective Equipment (PPE) Standard laboratory attire (lab coat, safety glasses). When handling molten material, thermal-resistant gloves, clothing, and eye shields are necessary.[2][4]
Environmental Hazards Not expected to be hazardous to the environment. Avoid release into sewers or public waterways.[1][3]

Standard Disposal Protocol

This protocol outlines the step-by-step methodology for the safe disposal of this compound from a laboratory setting. As it is not classified as hazardous waste, the primary method of disposal is landfill.[3] However, all local, state, and federal regulations must be consulted and followed.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE)

  • Sealable, clearly labeled waste container

  • Shovel or scoop for solid material

  • Absorbent material (e.g., sand, earth) for spills of molten material

Procedure:

  • Waste Identification and Segregation:

    • Ensure the waste is solely this compound and not mixed with other hazardous chemicals. If contaminated, the disposal method must be adjusted based on the hazards of the contaminants.

    • Place waste this compound into a dedicated, sealable container.

  • Container Labeling:

    • Clearly label the waste container as "this compound Waste" or with a similar identifier. Include the date of accumulation.

  • Handling Precautions:

    • If handling solid this compound, standard PPE is sufficient.

    • For spills of molten this compound, allow the material to cool and solidify before cleanup.

    • For large spills of molten material, use sand or earth to cover and contain it before collection.[3]

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Final Disposal:

    • Dispose of the contained this compound waste in accordance with local, state, and federal regulations.[1][4] This typically involves disposal in a standard landfill.

    • Do not discharge this compound into sewers or waterways.[3]

    • Contaminated packaging should also be disposed of according to local regulations.[4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Identify This compound Waste is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated non_haz_waste Treat as Non-Hazardous Waste is_contaminated->non_haz_waste No haz_waste Treat as Hazardous Waste is_contaminated->haz_waste Yes collect_solid Collect solid waste in a sealable container. non_haz_waste->collect_solid label_container Label container clearly: 'this compound Waste' collect_solid->label_container consult_regs Consult Local, State, and Federal Regulations label_container->consult_regs dispose Dispose via approved method (e.g., landfill) consult_regs->dispose follow_haz_protocol Follow established hazardous waste disposal protocols for the specific contaminants. haz_waste->follow_haz_protocol haz_dispose Dispose through certified hazardous waste vendor follow_haz_protocol->haz_dispose

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Lauryl Laurate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the necessary personal protective equipment (PPE) and procedures for the safe handling and disposal of Lauryl Laurate in a research and development environment. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and maintaining regulatory compliance.

This compound, in its solid form, is not classified as a hazardous substance.[1][2][3] However, caution is warranted when handling the molten form, as it can cause thermal burns and its vapors may be a slight irritant.[1][3]

Summary of Key Safety Data

For quick reference, the following table summarizes the pertinent safety information for this compound.

ParameterValueSource
GHS Classification Not classified as a dangerous substance[1][2]
Primary Hazards Contact with molten material may cause thermal burns. Vapors from molten material may cause slight irritation.[1][2][3]
Acute Oral Toxicity Expected to be > 5 g/kg[3]
Acute Dermal Toxicity Expected to be > 2 g/kg[1][3]
Flash Point > 200°C (> 392°F)[1]

Operational Protocol for Safe Handling

This section outlines the step-by-step procedure for handling this compound in a laboratory setting, from preparation to disposal.

Preparation and Hazard Assessment
  • Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly review the this compound SDS.

  • Risk Assessment: Conduct a risk assessment for the specific procedures to be undertaken. Pay special attention to the potential for heating the substance and generating vapors or molten material.

  • Work Area Preparation: Ensure the work area is clean, well-ventilated, and free of clutter. If heating is involved, a fume hood should be utilized.

Personal Protective Equipment (PPE)

The required PPE depends on the physical state of the this compound being handled.

  • Handling Solid this compound:

    • Eye Protection: Wear safety glasses with side shields.

    • Hand Protection: Nitrile gloves are recommended to prevent skin contact and maintain good personal hygiene.

    • Protective Clothing: A standard laboratory coat is required.

  • Handling Molten this compound:

    • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.

    • Hand Protection: Use thermal-resistant gloves to prevent burns.

    • Protective Clothing: A flame-retardant laboratory coat and closed-toe shoes are required.[1][2][3]

Experimental Procedure
  • Weighing and Transfer: When handling the solid material, avoid creating dust. Use a spatula for transfers.

  • Heating: If melting this compound is necessary, use a controlled heating source such as a hot plate or water bath within a fume hood to minimize vapor inhalation.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1]

Spill Response
  • Solid Spill:

    • Wear appropriate PPE (safety glasses, gloves, lab coat).

    • Sweep up the spilled material and place it in a designated, labeled waste container.

    • Clean the spill area with soap and water.[2][3]

  • Molten Spill:

    • Allow the material to cool and solidify before attempting to clean it up.

    • Once solid, scrape up the material and place it in a designated, labeled waste container.

    • Clean the area thoroughly.

Disposal Plan

This compound is not classified as hazardous waste.[4] However, all chemical waste should be disposed of responsibly.

  • Waste Collection: Collect solid this compound waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the waste in accordance with local, state, and federal regulations.[3] Do not dispose of it down the drain.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Conduct Risk Assessment A->B C Prepare Work Area B->C D Select Appropriate PPE (Solid vs. Molten) C->D E Weighing and Transfer D->E F Heating (if required) in Fume Hood E->F If melting G Spill Cleanup E->G If spill occurs H Decontaminate Work Area E->H F->G If spill occurs F->H G->H I Wash Hands H->I J Collect Waste in Labeled Container I->J K Dispose According to Local Regulations J->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.